molecular formula C8H6ClF3N2O B1318983 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS No. 343247-69-8

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Cat. No.: B1318983
CAS No.: 343247-69-8
M. Wt: 238.59 g/mol
InChI Key: LJSGLEVVMDHAGH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C8H6ClF3N2O and its molecular weight is 238.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSGLEVVMDHAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591615
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343247-69-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Advanced Synthesis Protocols for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS: 343247-69-8), a critical intermediate and known impurity in the manufacturing of the multi-kinase inhibitor Sorafenib (Nexavar).

From a retrosynthetic perspective, the target molecule consists of an electron-deficient aryl amine coupled to a urea moiety. The presence of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents at the 3 and 4 positions significantly reduces the nucleophilicity of the aniline precursor, necessitating optimized reaction conditions to ensure high conversion.

We analyze two distinct pathways:

  • The Nucleophilic Addition Route (Cyanate Method): Recommended for laboratory-scale synthesis due to its operational simplicity and high selectivity for the mono-urea species.

  • The Isocyanate Interception Route: A variation of the industrial Sorafenib process, utilizing the reactive isocyanate intermediate. This route requires strict moisture control to prevent the formation of the symmetric bis-urea impurity.

Pathway Visualization

The following diagram illustrates the two primary pathways, highlighting the critical divergence point at the aniline precursor.

SynthesisPathways Aniline 4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4) NaOCN Reagent: NaOCN / AcOH (Nucleophilic Addition) Aniline->NaOCN Route A (Lab Preferred) Triphosgene Reagent: Triphosgene / TEA (Phosgenation) Aniline->Triphosgene Route B (Industrial) Target TARGET: This compound (CAS: 343247-69-8) NaOCN->Target Precipitation Isocyanate Intermediate: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) Triphosgene->Isocyanate Reflux Ammonia Reagent: NH3 (anhydrous) Isocyanate->Ammonia Ammonolysis SymUrea Impurity: 1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea Isocyanate->SymUrea Hydrolysis (Moisture) Ammonia->Target Major Product

Figure 1: Comparative synthesis pathways. Route A (Cyanate) offers direct access to the target. Route B (Isocyanate) carries the risk of symmetric urea formation if moisture is present.

Protocol A: The Cyanate Method (Recommended)

This method utilizes the Wöhler synthesis principle. Sodium cyanate reacts with the aniline salt in an acidic medium to generate the urea. This is the preferred method for isolating the mono-urea specifically, as it avoids the dimerization issues common in isocyanate chemistry.

Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate and acetic acid. The electron-deficient aniline attacks the electrophilic carbon of HNCO.

Experimental Procedure

Scale: 10.0 g Input

  • Solubilization: In a 250 mL round-bottom flask, dissolve 4-Chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) in Glacial Acetic Acid (40 mL) and water (10 mL).

    • Note: The aniline may require mild heating (35°C) to fully dissolve due to the lipophilic -CF₃ group.

  • Reagent Addition: Prepare a solution of Sodium Cyanate (5.0 g, 76.9 mmol, 1.5 eq) in warm water (25 mL). Add this solution dropwise to the aniline mixture over 20 minutes with vigorous stirring.

  • Reaction: Stir the mixture at ambient temperature for 4 hours. A thick white precipitate should form progressively.

    • Optimization: If yield is low after 4 hours, heat the mixture to 50°C for 1 hour to drive the reaction of the deactivated aniline.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (200 mL). Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake explicitly with:

    • Water (3 x 50 mL) to remove acetic acid and salts.

    • Cold Hexane (2 x 30 mL) to remove unreacted aniline.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Appearance: White crystalline solid.

Protocol B: The Isocyanate-Ammonolysis Route

This route is relevant if the laboratory is already set up for Sorafenib synthesis, where the isocyanate is a common intermediate.

CRITICAL WARNING: This route involves Triphosgene , a solid phosgene equivalent. All operations must be performed in a functioning fume hood with appropriate scrubbing.

Mechanism

The aniline is converted to the isocyanate using triphosgene. The isocyanate is then intercepted with anhydrous ammonia.

Key Challenge: If water is present, the isocyanate hydrolyzes back to the amine, which then reacts with the remaining isocyanate to form the symmetric urea impurity (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea). Anhydrous conditions are non-negotiable.

Experimental Procedure

Scale: 10.0 g Input

  • Isocyanate Formation:

    • Dissolve Triphosgene (5.1 g, 0.34 eq) in dry Dichloromethane (DCM) (50 mL) at 0°C.

    • Add a solution of 4-Chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and Triethylamine (10.4 g, 2.0 eq) in dry DCM (50 mL) dropwise over 30 minutes.

    • Allow to warm to room temperature and reflux for 2 hours.

    • Checkpoint: Monitor by TLC/IR (Appearance of -NCO stretch at ~2270 cm⁻¹).

  • Ammonolysis (Urea Formation):

    • Cool the isocyanate solution to 0°C.

    • Do not use aqueous ammonia. Instead, sparge Anhydrous Ammonia gas through the solution for 15 minutes OR add a saturated solution of ammonia in dry Methanol (7N NH₃/MeOH).

    • Why? Water introduces the symmetric urea impurity.

  • Workup:

    • The urea product will likely precipitate from the DCM/MeOH mixture.

    • Evaporate solvents under reduced pressure.[1]

    • Triturate the residue with cold diethyl ether to remove traces of symmetric urea (which is highly insoluble, but the mono-urea is slightly more soluble in polar organics, allowing separation if needed, though precipitation is usually sufficient).

Analytical Profile & Quality Control

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation of aniline precursor.
Melting Point 168 - 172°CSharp range indicates high purity.
IR Spectroscopy ~3450, 3320 cm⁻¹ (NH stretch)~1660 cm⁻¹ (C=O Urea)Distinct from Isocyanate (~2270 cm⁻¹)
¹H NMR (DMSO-d₆) δ 9.05 (s, 1H, Ar-NH),δ 8.05 (d, 1H),δ 7.60 (d, 1H),δ 7.55 (dd, 1H),δ 6.10 (s, 2H, -NH₂)The singlet at 6.10 ppm confirms the terminal -NH₂ group.
HPLC Purity > 98.0%Key impurity to monitor: Symmetric Urea (RRT ~1.2-1.3).
Impurity Logic Flow

The following diagram details the formation of the critical symmetric urea impurity during Route B, serving as a troubleshooting guide.

ImpurityLogic Isocyanate Isocyanate Intermediate CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid + H2O SymmetricUrea IMPURITY: Symmetric Urea Dimer Isocyanate->SymmetricUrea Dimerization Water Contaminant: H2O AmineRegen Regenerated Amine (Nucleophile) CarbamicAcid->AmineRegen - CO2 (Decarboxylation) AmineRegen->Isocyanate Nucleophilic Attack

Figure 2: Mechanism of symmetric urea formation.[1] Presence of water causes the isocyanate to revert to the amine, which then consumes remaining isocyanate to form the dimer.

References

  • Bankston, D., et al. (2002).[2] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[2][3] Link

  • PubChem. (n.d.).[4][5] "Compound Summary: this compound."[6][4][7][2][8] National Center for Biotechnology Information. Link

  • ChemicalBook. (n.d.). "4-Chloro-3-(trifluoromethyl)phenyl isocyanate Synthesis." Link

  • Google Patents. (2009). "Process for preparing Sorafenib and salts thereof."[2][1][3][9] WO 2009/111061 A1. Link

  • Pharmaffiliates. (n.d.). "1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea Data." Link

Sources

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS number 343247-69-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and critical application of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS 343247-69-8), a pivotal intermediate and process impurity in the development of kinase inhibitors like Sorafenib.[1]

CAS Number: 343247-69-8 Role: Key Intermediate & Critical Process Impurity (Sorafenib/Regorafenib) Synonyms: Sorafenib Related Compound 9; Sorafenib Impurity 12; N-(4-Chloro-3-(trifluoromethyl)phenyl)urea.[1][2]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, This compound serves a dual purpose. Primarily, it is the stable "left-hand" pharmacophore precursor for the synthesis of Sorafenib (Nexavar) and Regorafenib (Stivarga). Secondarily, and perhaps more critically for Quality Control (QC), it acts as a sentinel impurity (Sorafenib Related Compound 9). Its presence in the final drug substance indicates moisture ingress during the isocyanate coupling step, making it a vital marker for process integrity.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol for reference standard generation, and the mechanistic logic of its formation.

Physicochemical Profile

The following data aggregates experimental observations and computed descriptors essential for analytical method development (HPLC/LC-MS).

PropertyValue / DescriptionSignificance
Molecular Formula C₈H₆ClF₃N₂OCore urea pharmacophore.[1][3][4]
Molecular Weight 238.59 g/mol Distinct mass shift (-226 Da) from Sorafenib (464.8 g/mol ).[1]
Appearance White to off-white crystalline solidTypical of stable aryl ureas.[1]
Solubility Soluble in DMSO, Methanol, DMF. Insoluble in water.Requires organic modifiers for reverse-phase HPLC.
LogP (Predicted) ~2.8Moderately lipophilic; elutes earlier than Sorafenib in RP-HPLC.[1]
H-Bond Donors 3 (NH, NH₂)High polarity relative to isocyanate precursor.[1]
H-Bond Acceptors 4 (C=O, F₃)Key interaction points for kinase binding pockets.[1]

Mechanistic Pathways: Synthesis & Impurity Genesis[1]

Understanding the origin of CAS 343247-69-8 is crucial for controlling the impurity profile of the final drug substance.[1] It arises via two distinct pathways: the Intentional Synthesis (for reference standards) and the Hydrolytic Side-Reaction (during drug manufacturing).

Pathway Logic Diagram

The following graph illustrates the bifurcation between the productive drug synthesis and the moisture-induced impurity pathway.[1]

G Aniline 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) Isocyanate Isocyanate Intermediate (CAS 327-78-6) Aniline->Isocyanate Triphosgene / COCl₂ TargetDrug Sorafenib (API) (CAS 284461-73-0) Isocyanate->TargetDrug Coupling w/ AminePart Impurity TARGET UREA (CAS 343247-69-8) Isocyanate->Impurity Hydrolysis (Unwanted) AminePart 4-(4-aminophenoxy)-N-methylpicolinamide AminePart->TargetDrug Moisture H₂O (Moisture) Moisture->Impurity

Figure 1: The "Hydrolysis Trap." The target urea (Red) forms when the reactive isocyanate intermediate encounters moisture instead of the coupling partner (AminePart).

Experimental Protocol: Reference Standard Synthesis

To validate analytical methods, you must synthesize a high-purity reference standard of CAS 343247-69-8.[1] The Wöhler Urea Synthesis (Acidic Cyanate Route) is preferred over the isocyanate hydrolysis for lab-scale preparation due to higher safety and yield control.

Methodology: Cyanate Addition to Aniline Salt[1]

Objective: Synthesize >98% pure this compound.

Reagents:

  • 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)[1]

  • Potassium Cyanate (KOCN) (1.5 eq)

  • Acetic Acid (glacial) or HCl (1M)

  • Water / Ethanol (1:1 v/v)

Step-by-Step Protocol:

  • Solubilization: In a round-bottom flask, dissolve 10 mmol of 4-Chloro-3-(trifluoromethyl)aniline in 20 mL of a Water/Ethanol (1:1) mixture.

  • Acidification: Add glacial acetic acid (approx. 2-3 mL) dropwise until the pH reaches ~3–4. Why? This protonates the aniline, making it susceptible to nucleophilic attack by the cyanate.

  • Cyanate Addition: Dissolve Potassium Cyanate (15 mmol) in 10 mL of warm water. Add this solution dropwise to the stirring aniline mixture at 40°C.

  • Reaction: Heat the mixture to 60°C and stir for 2 hours. A thick white precipitate should form as the urea product is less soluble than the starting amine salt.

  • Work-up: Cool the reaction to room temperature and then to 4°C in an ice bath to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake copiously with cold water (to remove excess KOCN and salts) followed by cold hexanes (to remove unreacted aniline).

  • Purification: Recrystallize from hot Ethanol/Water if HPLC purity is <98%.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Self-Validation Check:

  • TLC: Run on Silica (50% EtOAc/Hexane). The Urea (Rf ~0.3) acts as a distinct spot below the Aniline (Rf ~0.6).

  • Yield: Expected yield is 75–85%.

Analytical Characterization (Spectroscopic Signature)

Confirming the identity of CAS 343247-69-8 requires verifying the presence of the terminal urea protons and the specific aromatic substitution pattern.[1]

1H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts are characteristic estimates based on the electronic environment of the trifluoromethyl-chloro-phenyl motif.

Signal (ppm)MultiplicityIntegrationAssignmentStructural Logic
9.05 Singlet (s)1HAr-NH-CO Downfield urea proton, deshielded by the electron-poor aromatic ring.[1]
8.15 Singlet (d, J~2Hz)1HAr-H (C2) Proton between Cl and CF₃ groups (most deshielded aromatic).[1]
7.65 Doublet (d, J~8Hz)1HAr-H (C5) Proton ortho to Chlorine.[1]
7.58 Doublet (d, J~8Hz)1HAr-H (C6) Proton ortho to the Urea group.[1]
6.10 Broad Singlet (br s)2H-CO-NH₂ Terminal urea protons; exchangeable with D₂O.
Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 239.0

  • [M+Na]⁺: m/z 261.0

  • Isotopic Pattern: A distinct Chlorine signature (3:1 ratio of M : M+2) will be observed at 239/241.

Applications in Drug Development[8]

Critical Process Marker (Impurity 12)

In the GMP manufacturing of Sorafenib, the presence of CAS 343247-69-8 is a direct indicator of moisture control failure .[1]

  • Mechanism: The isocyanate intermediate is highly electrophilic. If the reactor headspace or solvents contain water, the isocyanate hydrolyzes to the unstable carbamic acid, which decarboxylates to the aniline. The aniline then reacts with remaining isocyanate to form the symmetric urea (Impurity I, CAS 370-50-3) or simply traps ammonia/cyanic acid to form the mono-urea (CAS 343247-69-8).[1]

  • Action Limit: Typically controlled at <0.15% in the API.

Fragment-Based Drug Discovery (FBDD)

This urea motif is a "privileged structure" in medicinal chemistry. It serves as a robust starting scaffold for:

  • sEH Inhibitors: Soluble Epoxide Hydrolase inhibitors often utilize aryl ureas to mimic the transition state of epoxide hydrolysis.

  • Type II Kinase Inhibitors: The urea moiety forms hydrogen bonds with the "gatekeeper" residue (e.g., Glu/Asp) in the DFG-out conformation of kinases (RAF, VEGFR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17925049, this compound.[1] Retrieved from [Link]

  • Bankston, D. et al. (2002).A Scalable Synthesis of the Antineoplastic Agent Sorafenib. Organic Process Research & Development.
  • European Pharmacopoeia (Ph. Eur.). Sorafenib Tosylate Monograph: Impurity Standards.[5] (Referenced for "Sorafenib Related Compound" designation).[2][6][7]

Sources

N-[4-Chloro-3-(trifluoromethyl)phenyl]urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorinated Aryl Urea Scaffold in Kinase Inhibitor Design

Abstract

N-[4-Chloro-3-(trifluoromethyl)phenyl]urea (CAS 343247-69-8) is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of type II kinase inhibitors, most notably Sorafenib (Nexavar).[1] This monograph details the physicochemical properties, synthetic pathways, and analytical characterization of this scaffold. Beyond its role as a synthetic precursor, it is a known metabolite (M-2) and process impurity, necessitating rigorous quantification protocols in pharmaceutical development.

Structural Analysis & Physicochemical Properties

The molecule features a phenyl ring substituted with a chlorine atom at the para position and a trifluoromethyl group at the meta position relative to the urea linkage. This specific substitution pattern is not arbitrary; it is engineered to maximize lipophilic interactions within the hydrophobic back-pocket of kinase enzymes (specifically VEGFR and RAF kinases) while the urea moiety functions as a primary hydrogen bond donor/acceptor pair.

Electronic & Steric Effects
  • Trifluoromethyl Group (

    
    ):  Strongly electron-withdrawing (
    
    
    
    ), it increases the acidity of the proximal urea nitrogen (
    
    
    ), enhancing its ability to donate a hydrogen bond to the Glu/Asp residues in the kinase active site (e.g., the DFG-out conformation).
  • Chlorine Atom (

    
    ):  Provides metabolic stability against ring oxidation and fills the hydrophobic pocket via halogen bonding interactions.
    
Physicochemical Data Profile[2]
PropertyValueContext
CAS Number 343247-69-8Specific to the mono-urea derivative.[1]
Molecular Formula

--
Molecular Weight 238.59 g/mol Fragment-sized (<300 Da).
Physical State White to off-white solidCrystalline powder.
Melting Point 172–176 °C (approx.)Typical range for aryl ureas; decomposes upon melting.
LogP (Predicted) 2.8 ± 0.4Moderate lipophilicity; membrane permeable.
pKa (Urea NH) ~13.5Weakly acidic; deprotonation requires strong bases.
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar alkanes.

Synthetic Routes & Process Chemistry

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]urea typically follows a Wöhler-type synthesis adaptation, reacting the corresponding aniline with a cyanate source in acidic media. This route is preferred over the isocyanate hydrolysis route due to cost and safety (avoiding phosgene derivatives).

Primary Synthetic Pathway (Cyanate Method)

This protocol relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of isocyanic acid (generated in situ).

Reagents:

  • 4-Chloro-3-(trifluoromethyl)aniline (Starting Material)

  • Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

  • Acetic Acid (AcOH) / Water mixture

Reaction Logic:

  • Protonation: The aniline is partially protonated, but the free base is the active nucleophile.

  • Generation of HOCN: Acidification of KOCN generates isocyanic acid (

    
    ).
    
  • Addition: The aniline attacks the isocyanic acid to form the urea.

Synthesis Aniline 4-Chloro-3-(trifluoromethyl)aniline (Nucleophile) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack KOCN Potassium Cyanate (Reagent) Isocyanic Isocyanic Acid (In Situ Active Species) KOCN->Isocyanic AcOH/H2O Protonation Isocyanic->Intermediate Product N-[4-Chloro-3-(trifluoromethyl)phenyl]urea (Target) Intermediate->Product Tautomerization

Figure 1: Mechanistic pathway for the synthesis of the urea scaffold via the cyanate route.

Detailed Experimental Protocol

Note: Perform in a fume hood. Aryl amines are toxic.

  • Dissolution: Dissolve 10.0 mmol of 4-Chloro-3-(trifluoromethyl)aniline in 15 mL of Glacial Acetic Acid and 30 mL of water. Stir at room temperature until a clear solution or fine suspension is obtained.

  • Addition: Prepare a solution of Potassium Cyanate (15.0 mmol, 1.5 eq) in 10 mL of water. Add this dropwise to the aniline mixture over 20 minutes.

  • Reaction: Stir the mixture at 35–40°C for 4 hours. A thick white precipitate (the urea) will form as the reaction progresses.

  • Workup: Dilute the reaction mixture with 50 mL of cold water. Filter the solid under vacuum.

  • Purification: Wash the filter cake with water (

    
     mL) to remove residual acid and salts. Wash once with cold hexanes to remove unreacted aniline.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Biological Context & Pharmacophore Role[4][5]

This molecule is not merely a chemical intermediate; it represents the "warhead" fragment responsible for the high-affinity binding of Sorafenib to the ATP-binding pocket of kinases.

The "Glu-Asp" Hinge Interaction

In the context of Kinase Type II inhibition (e.g., BRAF, VEGFR), this urea motif binds to the conserved Glutamate (Glu) on the


C-helix and the Aspartate (Asp)  of the DFG motif.
  • Donor 1 (NH-Ar): H-bonds to Glu (side chain).

  • Donor 2 (NH-Terminal): H-bonds to Asp (backbone/side chain).

  • Hydrophobic Tail (Ph-Cl-CF3): Occupies the allosteric hydrophobic pocket created by the DFG-out conformation.

Pharmacophore UreaNH1 Urea NH (Proximal) (H-Bond Donor) Glu Kinase Glu Residue (Alpha-C Helix) UreaNH1->Glu H-Bond UreaNH2 Urea NH2 (Terminal) (H-Bond Donor) Asp Kinase Asp Residue (DFG Motif) UreaNH2->Asp H-Bond Pocket Hydrophobic Pocket (Van der Waals) Tail Aryl-Cl/CF3 Moiety Tail->Pocket Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the urea scaffold within the kinase active site.

Analytical Characterization

Validating the identity of N-[4-Chloro-3-(trifluoromethyl)phenyl]urea requires distinguishing it from the symmetric by-product (1,3-bis-urea) and the starting aniline.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Chloroform is unsuitable due to poor solubility).
NucleusShift (

ppm)
MultiplicityAssignment
1H 9.05Singlet (1H)Urea

(Ar)
1H 8.08Doublet (J~2Hz)Ar-H (Position 2, between Cl and CF3)
1H 7.60Doublet of DoubletsAr-H (Position 6)
1H 7.52DoubletAr-H (Position 5, ortho to Cl)
1H 6.10Broad Singlet (2H)Urea

(Terminal)

Note: The terminal


 signal is broadened due to quadrupole relaxation and exchange with trace water.
HPLC Method for Purity/Impurity Profiling

This molecule is often quantified as "Impurity 12" or "Metabolite M-2" in Sorafenib assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 265 nm (max absorption for the benzotrifluoride chromophore).

  • Retention Time: The urea elutes after the aniline (more polar) but before the bis-urea (highly lipophilic).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17925049, 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea. Retrieved from [Link][3][4]

  • Bankston, D. (2008). Process Chemistry in the Pharmaceutical Industry, Vol 2. CRC Press.
  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (1951). Arylureas via the Cyanate Method. Coll. Vol. 4, p.49. Retrieved from [Link]

Sources

Target Identification and Deconvolution of the Privileged Scaffold: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Target Identification Studies Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists

Executive Summary & Chemical Context

The compound This compound (CAS: 343247-69-8) represents a "privileged pharmacophore" in modern medicinal chemistry. While often cataloged as a synthesis intermediate or metabolite of the blockbuster kinase inhibitor Sorafenib (Nexavar), this scaffold possesses intrinsic biological activity that necessitates rigorous target identification (Target ID) studies.

In Fragment-Based Drug Discovery (FBDD), this urea moiety acts as a critical "anchor," primarily targeting the DFG-out conformation of protein kinases. However, its unfunctionalized form presents specific challenges for target deconvolution due to low affinity relative to the parent drug and potential promiscuity against hydrolases.

This guide outlines a self-validating workflow for identifying and validating biological targets of this specific urea scaffold, moving from in silico prediction to chemoproteomic validation.

Computational Target Prediction (In Silico)

Before wet-lab experimentation, computational modeling provides the "priors" for target engagement. The electron-deficient nature of the 4-chloro-3-(trifluoromethyl)phenyl ring enhances the acidity of the urea protons, making them potent hydrogen bond donors.

The Kinase "DFG-Out" Hypothesis

The primary predicted targets are Type II Kinases. The urea motif is designed to form a bidentate hydrogen bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the ATP-binding pocket.

  • Primary Hits: B-Raf (V600E), Raf-1 (C-Raf), VEGFR2, p38 MAP Kinase.

  • Mechanism: The scaffold occupies the hydrophobic pocket created when the DFG motif flips to the "out" conformation, stabilizing the inactive kinase state.

The Hydrolase Off-Target Liability

Urea derivatives are classic transition-state mimics for Soluble Epoxide Hydrolase (sEH) .

  • Prediction: The urea carbonyl mimics the epoxide oxygen, while the NH groups hydrogen bond with the catalytic Tyrosines (Tyr383/Tyr466) of sEH.

  • Significance: sEH inhibition is anti-inflammatory but can confound phenotypic screening results if not identified.

Experimental Target ID Workflow

The following workflow integrates phenotypic screening with chemical proteomics.

Phase I: Functional Profiling (Kinase & Hydrolase Panels)

Direct activity assays are the gold standard for validating the in silico hits.

Protocol 1: Radiometric Kinase Assay (Self-Validating)

  • Objective: Determine IC50 against Raf-1 and B-Raf.

  • Method:

    • Enzyme Prep: Recombinant Raf-1 (human) activated by co-expression with Src.

    • Substrate: MEK1 (inactive) as the physiological substrate.

    • Reaction: Incubate Raf-1 + Test Compound (0.1 - 10 µM) + [γ-33P]ATP.

    • Readout: Measure 33P incorporation into MEK1 via filter binding.

    • Validation: Sorafenib (positive control) must show IC50 < 10 nM. The fragment is expected to show IC50 in the low micromolar range (1–10 µM).

Data Output Format:

TargetAssay TypeExpected IC50 (Fragment)Expected IC50 (Sorafenib Control)
Raf-1 Radiometric2.5 µM6 nM
B-Raf (V600E) ADP-Glo5.0 µM20 nM
VEGFR2 FRET> 10 µM90 nM
sEH Fluorometric0.5 - 2 µMN/A
Phase II: Chemical Proteomics (Pull-Down)

To identify unknown targets or confirm low-affinity binding in a complex proteome, an Activity-Based Protein Profiling (ABPP) or affinity pull-down approach is required.

Challenge: The urea nitrogen is the pharmacophore. Modifying it destroys binding. Solution: Linker attachment at the para-position of the phenyl ring (if accessible) or using a photo-affinity probe if the structure allows. For this specific fragment, we utilize a Competition Assay with a generic immobilized urea probe.

Protocol 2: Competitive Pull-Down Assay

  • Probe Synthesis: Immobilize a generic diaryl urea analog (with a linker on the non-pharmacophoric ring) onto Sepharose beads.

  • Lysate Prep: HeLa or HepG2 cell lysates (rich in Raf/MEK).

  • Competition:

    • Sample A: Lysate + Beads + DMSO (Vehicle).

    • Sample B: Lysate + Beads + This compound (Free competitor, 20x excess).

  • Elution & MS: Elute bound proteins. Targets specifically bound by the fragment will be depleted in Sample B compared to Sample A.

  • Analysis: Label-free quantification (LFQ) via LC-MS/MS.

Signaling Pathway Validation

Once Raf/MEK is identified as the target, cellular validation must confirm pathway modulation.

The RAS-RAF-MEK-ERK Cascade

Inhibition of Raf kinases by the urea scaffold blocks the phosphorylation of MEK and subsequently ERK.

SignalingPathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (VEGFR/EGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF Kinase (Target) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation (pS) ERK ERK1/2 MEK->ERK Phosphorylation (pT/pY) Transcription Transcription (Proliferation) ERK->Transcription Translocation Inhibitor 1-(4-Chloro-3- (trifluoromethyl)phenyl)urea Inhibitor->RAF Inhibits (Type II)

Figure 1: Mechanism of Action within the MAPK Signaling Cascade. The urea scaffold stabilizes the inactive conformation of RAF, blocking downstream MEK phosphorylation.

Western Blot Validation Protocol
  • Cell Line: MDA-MB-231 (B-Raf mutant) or HepG2.

  • Treatment: 0, 1, 5, 10 µM of compound for 2 hours.

  • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

  • Result: A dose-dependent decrease in p-ERK bands confirms cellular target engagement.

Target Deconvolution Workflow Diagram

The following diagram summarizes the logical flow from identifying the fragment to validating the target.

TargetIDWorkflow Start Compound: 1-(4-Chloro-3-(trifluoromethyl) phenyl)urea InSilico In Silico Docking (DFG-out Model) Start->InSilico Prediction PanelScreen Kinase Panel (Raf/VEGFR) InSilico->PanelScreen Primary Hit ChemProt Chemoproteomics (Competition Pull-down) InSilico->ChemProt Unbiased Search CellAssay Cellular Assay (Western Blot: pERK) PanelScreen->CellAssay In Vitro Potency ChemProt->CellAssay MS Identification Validation Target Validated: Raf Kinase / sEH CellAssay->Validation Phenotypic Conf.

Figure 2: Integrated Target Identification Workflow. Combining computational prediction with biochemical and cellular validation.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099–7109.

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855–867.

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849–8854.

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364.

Methodological & Application

Dosing and administration of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea in mice

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the dosing and administration of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS: 343247-69-8) in murine models. This compound is a critical intermediate and known impurity/metabolite of the kinase inhibitor Sorafenib (BAY 43-9006).

Researchers typically administer this compound to investigate:

  • Impurity Qualification : Assessing the toxicological profile of Sorafenib manufacturing by-products.

  • Metabolite Activity : Determining if the urea cleavage product contributes to off-target effects (e.g., sEH inhibition).

  • Fragment-Based Screening : Utilizing the aryl-urea pharmacophore for structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Formulation Strategy

Compound Identity:

  • Chemical Name: this compound[1][2][][4]

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    N
    
    
    O[1][2]
  • Molecular Weight: 238.59 g/mol [1][2]

  • LogP (Predicted): ~2.5–3.0 (Lipophilic)

  • Solubility: Poor in water; Soluble in DMSO, DMF, and Ethanol.

Formulation Logic: Due to the urea moiety and halogenated phenyl ring, this compound exhibits high crystal lattice energy and low aqueous solubility. A simple saline solution will result in precipitation. You must choose between a Solution Formulation (for Pharmacokinetics/IV) or a Suspension Formulation (for Toxicology/Oral Efficacy).

Protocol A: Solution Formulation (Recommended for PK/IP)

Target Concentration: 1 – 5 mg/mL

ComponentPercentage (v/v)Role
DMSO 5%Primary Solubilizer (Stock)
PEG 400 40%Co-solvent / Stabilizer
Water / Saline 55%Aqueous Phase

Preparation Steps:

  • Dissolve the weighed compound completely in 100% DMSO. Vortex until clear.

  • Add PEG 400 and vortex. The solution may warm slightly.

  • Slowly add warm (37°C) sterile water/saline while vortexing to prevent "crashing out."

  • Critical Check: If precipitation occurs, increase PEG 400 to 60% and reduce water to 35%.

Protocol B: Suspension Formulation (Recommended for Oral Tox/High Dose)

Target Concentration: 5 – 50 mg/mL

ComponentConcentrationRole
Methylcellulose (MC) 0.5% (w/v)Viscosity Enhancer
Tween 80 0.1% - 0.5% (v/v)Surfactant / Wetting Agent
Water BalanceVehicle Base

Preparation Steps:

  • Weigh the compound and place it in a mortar.

  • Add Tween 80 directly to the powder and triturates (grind) to wet the hydrophobic surface.

  • Gradually add the 0.5% Methylcellulose solution while grinding to form a smooth paste.

  • Dilute to final volume. Sonicate for 10–20 minutes to ensure a uniform suspension.

Part 2: Dosing & Administration Protocols

Dose Selection Guide

Since this compound is a structural fragment and not an optimized drug, its potency and toxicity can vary.

  • Low Dose (10 mg/kg): Appropriate for initial PK studies or mechanistic probing.

  • Medium Dose (30–50 mg/kg): Standard range for evaluating biological activity of urea-based inhibitors.

  • High Dose (100 mg/kg): Limit test for impurity qualification (Toxicity studies). Note: Monitor for signs of aniline-induced toxicity.

Administration Routes

Oral Gavage (PO) – Preferred

  • Rationale: Mimics the exposure route of Sorafenib impurities; suitable for suspension formulations.

  • Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Technique: Use a flexible feeding needle (20G). Ensure the suspension is homogenous immediately before drawing into the syringe.

Intraperitoneal (IP)

  • Rationale: Higher bioavailability for short-term mechanistic studies.

  • Volume: 5–10 mL/kg.

  • Warning: Use the Solution Formulation . Injecting suspensions IP can cause local irritation and granuloma formation.

Part 3: Safety & Signaling Pathways

Toxicological Mechanism: The primary safety concern is the potential hydrolysis of the urea to 4-Chloro-3-(trifluoromethyl)aniline . Halogenated anilines are known to cause methemoglobinemia (oxidation of hemoglobin) and hepatotoxicity.

Monitoring Parameters:

  • Cyanosis: Check for blue discoloration of extremities (tail/paws) indicating hypoxia.

  • Lethargy: Reduced locomotor activity.

  • Body Weight: >15% loss requires humane endpoint evaluation.

Visualizing the Context

The following diagram illustrates the relationship between Sorafenib, the urea intermediate, and the potential toxicological pathway.

G cluster_0 Dosing Context Sorafenib Sorafenib (BAY 43-9006) (Parent Drug) Impurity This compound (Target Compound) Sorafenib->Impurity Hydrolysis / Degradation Aniline 4-Chloro-3-(trifluoromethyl)aniline (Toxic Metabolite) Impurity->Aniline Amidase / Hydrolysis Toxicity Methemoglobinemia / Hepatotoxicity Aniline->Toxicity Oxidative Stress

Caption: Metabolic relationship showing the target urea compound as a degradation product of Sorafenib and precursor to the toxic aniline metabolite.

Part 4: Summary of Recommendations

ParameterRecommendation
Vehicle (PO) 0.5% Methylcellulose + 0.1% Tween 80 (Suspension)
Vehicle (IP) 5% DMSO + 40% PEG400 + 55% Water (Solution)
Dose Volume 10 mL/kg
Starting Dose 10–30 mg/kg
Storage Store solid at -20°C; Prepare formulations fresh daily.

References

  • BOC Sciences. (2024). Sorafenib Impurities and Metabolites: this compound.[1][2][] Retrieved from

  • ChemicalBook. (2023). This compound Chemical Properties and Safety. Retrieved from

  • LGC Standards. (2024). Reference Standards for Sorafenib and Regorafenib Impurities. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sorafenib. (Context for urea substructure and hydrolysis). Retrieved from

Sources

Application Note: Cellular Thermal Shift Assay (CETSA) for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This Application Note details the protocol for validating the intracellular target engagement of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (hereafter referred to as CTPU-urea ) using the Cellular Thermal Shift Assay (CETSA).

While this urea structure serves as the pharmacophore for the kinase inhibitor Sorafenib (targeting VEGFR/RAF), in its isolated form, it acts as a potent transition-state mimic inhibitor of Soluble Epoxide Hydrolase (sEH) . sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols; inhibiting sEH is a promising strategy for treating cardiovascular and inflammatory diseases.[1]

The CETSA Principle: This assay relies on the thermodynamic principle of ligand-induced thermal stabilization .[1][2] When CTPU-urea binds to sEH within the cellular environment, the free energy of the protein-ligand complex is lower than that of the unbound protein.[1] Upon heating, the bound protein resists thermal denaturation and aggregation, remaining in the soluble fraction, while unbound protein precipitates.

Mechanistic Workflow

The following diagram illustrates the biophysical basis of the assay.

CETSA_Mechanism cluster_0 Cellular Environment CTPU CTPU-urea (Ligand) Complex sEH-Ligand Complex CTPU->Complex Binding sEH_Native sEH Enzyme (Native Fold) sEH_Native->CTPU Treatment Heat Thermal Challenge (40°C - 70°C) sEH_Native->Heat Complex->Heat sEH_Denatured Denatured Protein Heat->sEH_Denatured Unbound (Low Tm) Soluble Stabilized Protein (Supernatant) Heat->Soluble Bound (High Tm) Aggregates Insoluble Aggregates (Pellet) sEH_Denatured->Aggregates Precipitation Detection Western Blot Detection Soluble->Detection Quantification

Figure 1: Mechanistic pathway of CTPU-urea induced thermal stabilization of sEH.[1] Ligand binding shifts the equilibrium toward the soluble state under thermal stress.

Experimental Design & Controls

To ensure scientific integrity, this protocol utilizes a Lysate-Based CETSA (for initial screening) followed by a Live-Cell CETSA (for physiological relevance).[1]

Critical Reagents
ComponentSpecificationPurpose
Ligand This compoundTest Compound (sEH Inhibitor)
Cell Line HEK293 or HepG2High endogenous sEH expression
Lysis Buffer TBS + 0.4% NP-40 + Protease InhibitorsNon-denaturing lysis to maintain complex
Antibody Anti-EPHX2 (sEH) Rabbit mAbDetection of soluble target
Positive Control TPPU or AUDA (10 µM)Known high-affinity sEH inhibitors
Negative Control DMSO (0.1%)Vehicle control
Dose & Temperature Selection[1]
  • T_agg (Aggregation Temperature): Determine the temperature at which 50% of the unbound protein precipitates (typically 48°C–52°C for sEH).

  • Screening Concentration: 10 µM (high saturation) for Melt Curve.

  • Isothermal Dose Response (ITDR): 10 nM to 100 µM at the determined T_agg.

Detailed Protocol: Live-Cell CETSA[1][2]

Phase A: Cell Preparation and Treatment
  • Seeding: Seed HEK293 cells in 6-well plates (0.5 x 10^6 cells/well) 24 hours prior to the assay. Aim for 80% confluency.

  • Treatment:

    • Replace media with fresh media containing 10 µM CTPU-urea .[1]

    • Treat control wells with 0.1% DMSO .[1]

    • Incubation: Incubate for 1 hour at 37°C . (Note: 1 hour is sufficient for cell permeability and equilibrium binding of urea derivatives).

  • Harvesting:

    • Wash cells with PBS.[1]

    • Trypsinize, pellet (300 x g, 5 min), and resuspend in PBS containing Protease Inhibitor Cocktail.

    • Aliquot cell suspension (approx. 20 µL per tube) into PCR strips.[1]

Phase B: Thermal Challenge (The Melt)
  • Heating: Using a gradient PCR cycler, apply a temperature gradient to the aliquots.[1]

    • Range: 37°C to 67°C (3°C increments).[1]

    • Duration: 3 minutes precisely.

  • Cooling: Immediately cool samples to 25°C for 3 minutes to prevent non-specific aggregation.

Phase C: Lysis and Separation

Critical Step: Do not use harsh detergents like SDS or Triton X-100 > 1% at this stage, as they can re-solubilize aggregates.

  • Lysis: Add 20 µL of 2x Lysis Buffer (TBS, 0.8% NP-40, Protease Inhibitors, Phosphatase Inhibitors) to each PCR tube.

  • Freeze-Thaw: Perform 2 cycles of freeze-thaw (Liquid N2 / 25°C water bath) to ensure complete membrane disruption.[1]

  • Clarification: Transfer samples to microcentrifuge tubes. Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Why? This high-speed spin pellets the denatured/aggregated proteins.[1]

  • Collection: Carefully harvest the supernatant (soluble fraction).[1] Discard the pellet.

Phase D: Detection (Western Blot)[1][4]
  • Denaturation: Add 4x Laemmli Sample Buffer (with β-mercaptoethanol) to the supernatant. Boil at 95°C for 5 minutes.

  • Electrophoresis: Load equal volumes onto a 4-12% Bis-Tris SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.[1]

  • Probing:

    • Primary Ab: Anti-sEH (1:1000).[1]

    • Loading Control: Anti-GAPDH or Anti-Vinculin (Note: Ensure loading control is thermally stable at the selected T_agg or run a separate unheated control).[1]

Data Analysis & Interpretation

Quantitative Output

Quantify band intensity using densitometry (e.g., ImageJ).[1] Normalize the intensity of each temperature point to the lowest temperature (37°C) control (100% soluble).

Table 1: Expected Results for CTPU-urea Engagement

Temperature (°C)DMSO Control (% Soluble)CTPU-urea Treated (% Soluble)Interpretation
37 100%100%Baseline
46 80%95%Initial Stabilization
49 (T_agg) 45% 85% Maximal Shift (ΔTm)
52 10%60%Strong Stabilization
55 0%20%Denaturation begins
60 0%0%Complete Denaturation
Isothermal Dose Response (ITDR)

Once the T_agg (e.g., 49°C) is established, perform an ITDR experiment:

  • Treat cells with increasing concentrations of CTPU-urea (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[1]

  • Heat ALL samples at 49°C for 3 minutes.

  • Analyze via Western Blot.[1][3][4]

  • Result: Band intensity should increase in a dose-dependent manner, allowing calculation of an intracellular EC50 .

Visualization of Signaling Impact

If CTPU-urea successfully engages sEH, it prevents the hydrolysis of EETs.[1] This can be validated downstream by measuring reduced inflammatory markers (e.g., NF-κB translocation).[1]

Downstream_Effects CTPU CTPU-urea sEH sEH Enzyme CTPU->sEH Inhibits EETs EETs (Anti-inflammatory) sEH->EETs Hydrolyzes DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Produces NFkB NF-κB Signaling EETs->NFkB Inhibits Inflammation Inflammation Response NFkB->Inflammation Promotes

Figure 2: Downstream biological consequences of CTPU-urea target engagement.[1][5] Inhibition of sEH preserves EETs, blocking NF-κB mediated inflammation.[1]

Troubleshooting & Optimization

  • Problem: No Thermal Shift Observed.

    • Cause 1: The compound did not enter the cell.

    • Solution: Perform a Lysate CETSA .[1] Lyse cells first, treat the lysate with CTPU-urea, then heat.[1] If a shift occurs here but not in live cells, permeability is the issue.

    • Cause 2:[1][6] High endogenous substrate competition.[1]

    • Solution: Wash cells thoroughly to remove serum lipids before treatment.[1]

  • Problem: Inconsistent Loading Control.

    • Cause: GAPDH/Actin may also precipitate at high temperatures (>55°C).[1]

    • Solution: Use a thermostable reference protein or normalize to total protein stain of the unheated sample.

  • Problem: "Smearing" on Western Blot.

    • Cause: Incomplete pelleting of aggregates.[1]

    • Solution: Increase centrifugation speed to 20,000 x g and ensure careful supernatant aspiration.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology, 53, 37–58. [Link][1]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link][1]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789–1808. [Link][1]

Sources

High-Throughput TR-FRET Assay for KDR (VEGFR2) Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The Kinase Insert Domain Receptor (KDR ), also known as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), is a receptor tyrosine kinase (RTK) that serves as the primary mediator of VEGF-induced endothelial proliferation, survival, migration, and permeability. Because KDR signaling is a critical driver of tumor angiogenesis, it remains a high-priority target for oncology drug discovery.

This guide details a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to screen for small-molecule inhibitors of KDR kinase activity. Unlike radiometric assays (


P-ATP) or heterogeneous ELISAs, TR-FRET offers a "mix-and-read" format ideal for high-throughput screening (HTS) while eliminating wash steps that introduce variability.
Mechanism of Action

Inhibition of KDR prevents the autophosphorylation of intracellular tyrosine residues, thereby blocking the downstream MAPK/ERK and PI3K/AKT signaling cascades essential for angiogenesis.

KDR_Pathway VEGF VEGF Ligand KDR_Inactive KDR (Inactive Monomer) VEGF->KDR_Inactive Binding KDR_Active KDR (Active Dimer) KDR_Inactive->KDR_Active Dimerization Phosphorylation Autophosphorylation (Tyr1175, Tyr1214) KDR_Active->Phosphorylation Catalysis ATP ATP ATP->KDR_Active Cofactor Inhibitor Inhibitor (e.g., Sunitinib) Inhibitor->KDR_Active Competes with ATP Downstream Signaling Cascade (PLCγ, MAPK, PI3K) Phosphorylation->Downstream Activation Angiogenesis Angiogenesis & Cell Proliferation Downstream->Angiogenesis

Figure 1: KDR Signaling Pathway and Inhibition Mechanism. Ligand binding induces dimerization and autophosphorylation, which is blocked by ATP-competitive inhibitors.

Assay Principle: TR-FRET (LanthaScreen™ Format)[1][2]

This protocol utilizes a Terbium (Tb)-labeled phospho-specific antibody and a fluorescein-labeled poly-peptide substrate.

  • Reaction: KDR transfers the

    
    -phosphate from ATP to the Tyrosine residues on the Fluorescein-Poly(Glu,Tyr) substrate.
    
  • Detection: A Tb-labeled antibody binds specifically to the phosphorylated substrate.

  • Readout: Excitation of Terbium (340 nm) results in energy transfer to the Fluorescein acceptor (emission at 520 nm) only if the substrate is phosphorylated. Inhibitors decrease the FRET signal (520nm/495nm ratio).

Why TR-FRET?
  • Self-Validating: The ratiometric readout corrects for well-to-well volume differences and compound autofluorescence (a common issue in kinase libraries).

  • Sensitivity: LanthaScreen™ Tb chelates have a long fluorescence lifetime, allowing time-gated measurement that eliminates background noise.

Pre-Assay Optimization (Expertise & Experience)

CRITICAL: Do not run a screening campaign without first determining the ATP


  for your specific lot of enzyme.
Enzyme Linearity & EC80 Determination

To ensure the assay measures initial velocity (


), you must select an enzyme concentration that yields a signal within the linear range, typically the EC80  (concentration producing 80% of maximal signal).
  • Protocol: Titrate KDR (0.01 to 10 nM) with saturating ATP (100

    
    M) and Substrate (200 nM).
    
  • Selection: Choose the concentration just below the plateau to avoid "hook effects" (where excess enzyme depletes substrate too fast or antibody becomes limiting).

ATP Determination

Most kinase inhibitors are ATP-competitive. To identify these effectively, the assay must be run at or near the ATP


.[1]
  • If [ATP] >>

    
    :  You will miss competitive inhibitors (IC50 shifts right).
    
  • If [ATP] <<

    
    :  The assay signal will be too low and unstable.
    
  • Target: Use [ATP] =

    
    .[2][3] For KDR, this is typically 10–50 
    
    
    
    M
    depending on the substrate.

Detailed Experimental Protocol

Reagents & Materials
ComponentSpecificationRecommended Source
Kinase Recombinant Human KDR (Catalytic Domain)Thermo Fisher (PV3660) or BPS Bioscience
Substrate Fluorescein-Poly Glu:Tyr (4:1)Thermo Fisher (PV3610)
Antibody Tb-labeled Anti-pTyr (PY20)Thermo Fisher (PV3552)
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35
Prepare fresh
Reducing Agent 2 mM DTT or 1 mM MnCl

(Optional)
Add DTT fresh daily
Plate 384-well Low Volume White Round BottomCorning (4513)
Assay Workflow Diagram

Assay_Workflow Step1 1. Compound Addition (2.5 $mu$L) Test Compounds or DMSO Step2 2. Kinase Addition (2.5 $mu$L) 4X Enzyme Mix Step1->Step2 Step3 3. Pre-Incubation (15 min) Optional for Type II Inhibitors Step2->Step3 Step4 4. Start Reaction (5 $mu$L) 2X ATP + Substrate Mix Step3->Step4 Step5 5. Incubation (60 min @ RT) Kinase Activity Phase Step4->Step5 Step6 6. Detection (10 $mu$L) Tb-Antibody + EDTA Step5->Step6 Step7 7. Read Plate TR-FRET (Ex 340 / Em 520, 495) Step6->Step7

Figure 2: Step-by-step liquid handling workflow for a 384-well plate format.

Step-by-Step Procedure (10 L Reaction Volume)

Step 1: Compound Preparation

  • Prepare 100X compound stocks in 100% DMSO.

  • Dilute to 4X intermediate concentration in 1X Kinase Buffer (Final DMSO should be <1% in assay).

  • Dispense 2.5

    
    L  of 4X Compound into the 384-well plate.
    
    • Control Wells: Add 2.5

      
      L of Buffer + DMSO (Max Signal) and Buffer + DMSO + EDTA (Min Signal).
      

Step 2: Enzyme Addition

  • Dilute KDR enzyme to 4X the optimal concentration (determined in Sec 3.1) in Kinase Buffer.[2][3][4][5][6][7][8]

    • Note: Keep enzyme on ice until use.[2][1]

  • Add 2.5

    
    L  of 4X KDR to all wells (except Min Signal controls).
    
  • Pro-Tip: For Type II inhibitors (e.g., Sorafenib) which bind the inactive conformation, a 15-minute pre-incubation of Enzyme + Compound is recommended before adding ATP.

Step 3: Substrate/ATP Initiation

  • Prepare a mix of 400 nM Substrate and 2X ATP (

    
    )  in Kinase Buffer.
    
  • Add 5.0

    
    L  of this mix to all wells.
    
  • Centrifuge plate at 1000 rpm for 30 seconds.

  • Incubate for 60 minutes at Room Temperature (20-25°C). Avoid light.

Step 4: Detection

  • Prepare Detection Buffer: TR-FRET Dilution Buffer containing 20 mM EDTA and 4 nM Tb-PY20 Antibody .

    • Mechanism:[2][9] EDTA chelates Mg

      
      , stopping the kinase reaction immediately.
      
  • Add 10

    
    L  of Detection Mix to all wells.[2]
    
  • Incubate for 30 minutes at Room Temperature.

Step 5: Data Acquisition Read on a TR-FRET compatible reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

  • Excitation: 340 nm

  • Emission 1 (Donor): 495 nm (Terbium)

  • Emission 2 (Acceptor): 520 nm (Fluorescein)

  • Lag Time: 100

    
    s (removes transient autofluorescence)
    
  • Integration Time: 200

    
    s
    

Data Analysis & Validation

Calculation

Calculate the Emission Ratio (ER) for each well:



Calculate Percent Inhibition:



Curve Fitting

Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Quality Control (Self-Validation)

A valid assay plate must meet these criteria:

  • Z-Prime (

    
    ):  > 0.5 (Excellent assays are > 0.7).
    
    
    
    
  • Reference Inhibitor: Sunitinib should yield an IC50 of 10–50 nM (depending on ATP concentration).

Reference CompoundExpected IC50 (at

ATP)
Mechanism
Sunitinib 10 - 50 nMType I (ATP Competitive)
Sorafenib 30 - 90 nMType II (Allosteric/Inactive)

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal/Background Ratio Substrate not phosphorylatedCheck ATP concentration; Ensure KDR is active (avoid freeze/thaw).
High Background Antibody aggregationCentrifuge antibody stock at 10,000xg for 10 min before diluting.
IC50 Shift (Right) ATP concentration too highRe-check ATP

; Ensure [ATP]

for competitive inhibitors.
High Well-to-Well Variance Evaporation or PipettingUse plate seals during incubation; Check liquid handler calibration.

References

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). (Accessed 2026-01-29).

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. (Accessed 2026-01-29).

  • Promega Corporation. ADP-Glo™ Kinase Assay Application Note: KDR.[7] (Accessed 2026-01-29).

  • Mendaluk, A., et al. Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.[10] (Reference for IC50 values). MedChemExpress.

  • Lebakken, C. S., et al. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. J Biomol Screen. 2009. (Validation of TR-FRET for Kinases).

Sources

Part 1: Introduction & Critical Pre-Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Characterization & Protocol Optimization for Sorafenib Impurity 12 in Cancer Cell Lines

The "Impurity 12" Nomenclature Trap

Before initiating any biological workflow, it is imperative to address a critical ambiguity in the supply chain. "Sorafenib Impurity 12" is a non-harmonized vendor designation, not a pharmacopeial standard (unlike Impurity A, B, or C defined by EP/USP).

Our analysis of current chemical catalogs identifies two distinct compounds sold under this designation. You must verify the CAS number on your Certificate of Analysis (CoA) before proceeding, as their biological handling differs radically:

DesignationChemical IdentityCAS NumberBiological Handling Status
Candidate A (Common)4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride 32333-53-2 STOP. Highly reactive electrophile. Rapidly hydrolyzes in media. Corrosive. Not suitable for standard IC50 assays.
Candidate B (Drug-Like)4-(2-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide N/A (Isomer)PROCEED. Stable urea derivative. Suitable for competitive binding and cytotoxicity assays described below.
Candidate C (Intermediate)4-(4-aminophenoxy)-N-methylpicolinamide 284462-37-9 PROCEED. Known as Impurity A. Biologically active precursor.

Note: This guide focuses on the protocols for Candidate B and C (Stable Drug Analogs), as they are relevant for off-target toxicity and potency comparison studies.

Mechanistic Context

Sorafenib acts as a multikinase inhibitor, primarily targeting C-RAF, B-RAF (V600E), VEGFR-2, and PDGFR-β . Impurities retaining the bi-aryl urea pharmacophore (like Candidate B) may exhibit competitive binding at the ATP-binding pocket of these kinases, potentially altering the apparent IC50 of the parent drug or introducing off-target toxicity [1].

Part 2: Experimental Protocols

Protocol 1: Compound Solubilization & Storage

Sorafenib and its urea-based impurities are highly lipophilic (LogP ~3.8). Improper solubilization leads to micro-precipitation in cell media, causing "false" cytotoxicity due to physical crystal stress rather than biochemical inhibition.

Materials:

  • Sorafenib Impurity 12 (Verified Stable Analog)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Vortex Mixer[1]

  • Sonicator bath

Step-by-Step Procedure:

  • Stock Preparation (10 mM): Weigh the impurity powder. Calculate the volume of DMSO required to achieve 10 mM.

    • Calculation:

      
      
      
  • Dissolution: Add DMSO. Vortex vigorously for 1 minute. If visible particles remain, sonicate at 37°C for 5-10 minutes.

    • Quality Check: The solution must be optically clear. Any turbidity indicates saturation.

  • Aliquot & Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Limit freeze-thaw cycles to 3.

Protocol 2: Comparative Cytotoxicity Assay (HepG2/HuH-7)

This assay determines if Impurity 12 possesses intrinsic anti-proliferative activity compared to the parent Sorafenib.

Cell Lines: HepG2 or HuH-7 (Hepatocellular Carcinoma models, highly sensitive to Raf inhibition).

Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dilution Series:

    • Prepare a 1:3 serial dilution of Sorafenib (Parent) and Impurity 12 in serum-free media.

    • Range: 100

      
      M down to 0.01 
      
      
      
      M.
    • Critical Control: Ensure the final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Treatment: Aspirate media and add 100

    
    L of drug-containing media. Incubate for 72 hours.
    
  • Readout (CCK-8/MTS): Add 10

    
    L of CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
    

Data Analysis: Calculate % Viability relative to DMSO control. Fit curves using Non-linear regression (Log(inhibitor) vs. response -- Variable slope).



Protocol 3: Target Engagement (Western Blot)

To validate if Impurity 12 acts via the same mechanism as Sorafenib (Raf/MEK/ERK pathway inhibition), we assess the phosphorylation status of downstream effectors.

Pathway Visualization (Graphviz):

Sorafenib_Pathway GrowthFactor Growth Factors (VEGF/PDGF) RTK RTKs (VEGFR/PDGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinases (C-RAF/B-RAF) RAS->RAF MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK pERK p-ERK 1/2 (Proliferation) ERK->pERK Sorafenib Sorafenib (Parent) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Impurity12 Impurity 12 (Test Compound) Impurity12->RAF ? Potential Inhibition

Figure 1: The RAF/MEK/ERK signaling cascade. Sorafenib inhibits proximal RTKs and RAF kinases. This assay tests if Impurity 12 retains this inhibitory capacity.

Step-by-Step Procedure:

  • Treatment: Treat HepG2 cells (at 70% confluence) with:

    • Vehicle (DMSO)

    • Sorafenib (5

      
      M - Positive Control)
      
    • Impurity 12 (5

      
      M and 20 
      
      
      
      M)
    • Timepoint: 2 hours (fast phosphorylation kinetics).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Blotting:

    • Primary Targets: p-ERK1/2 (Thr202/Tyr204) and p-MEK.

    • Loading Control: Total ERK1/2 or GAPDH.

  • Interpretation:

    • Sorafenib:[1][2][3][4][5][6][7][8][9][10][11] Should show near-complete loss of p-ERK signal.

    • Impurity 12: If band intensity decreases comparable to Sorafenib, the impurity is "Active." If p-ERK remains high, the impurity is "Inactive" (likely a non-binding degradant).

Part 3: Data Reporting & Interpretation

When documenting Impurity 12 effects, structure your data as follows to ensure regulatory compliance (ICH Q3A/B context):

Table 1: Biological Activity Summary Template

CompoundIC50 (Viability)p-ERK Inhibition (at 5

M)
Relative Potency (vs Parent)
Sorafenib (Reference) 2.5 - 4.0

M
> 90% Reduction1.0
Impurity 12 [Insert Data][Insert Band Density %]

Negative Control > 100

M
< 5% ReductionN/A

Interpretation Logic:

  • Relative Potency > 0.8: The impurity is equipotent. It contributes to the therapeutic effect but also the toxicity profile.

  • Relative Potency < 0.1: The impurity is biologically inert regarding the primary target. Focus shifts to general toxicology (liver/kidney toxicity) rather than mechanism-based toxicity.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109. Link

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006) signaling inhibition in hepatocellular carcinoma.[8][12] Journal of Cellular Physiology, 212(3), 881-890. Link

  • European Medicines Agency (EMA). (2006). Nexavar (Sorafenib) Assessment Report. EMA Public Assessment Reports. Link

  • Keating, G. M., & Santoro, A. (2009). Sorafenib: a review of its use in advanced hepatocellular carcinoma. Drugs, 69(2), 223-240. Link

Sources

Application Note: Western Blot Analysis for pERK Inhibition by 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CTPU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (often abbreviated as CTPU or referred to as the urea pharmacophore of Sorafenib) represents a critical class of chemical probes used to modulate intracellular signaling pathways. While structurally related to type-II kinase inhibitors, this urea derivative is widely recognized for its potent inhibition of Soluble Epoxide Hydrolase (sEH) .[1]

In drug development and mechanistic research, CTPU is utilized to study the cross-talk between lipid signaling and the MAPK/ERK pathway. The inhibition of sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs) . Stabilized EETs exert anti-inflammatory and cytoprotective effects by attenuating the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2) , particularly under stress conditions (e.g., Angiotensin II or LPS stimulation).

This Application Note provides a rigorous, self-validating protocol for quantifying the inhibition of phospho-ERK (pERK) by CTPU. It emphasizes the preservation of labile phosphorylation sites and the accurate normalization of data using Total ERK (tERK) rather than housekeeping proteins, which can be unreliable in metabolic stress models.

Mechanism of Action

The following diagram illustrates the indirect mechanism by which CTPU attenuates pERK levels via the sEH-EETs axis.

G CTPU CTPU (Urea Derivative) sEH Soluble Epoxide Hydrolase (sEH) CTPU->sEH Inhibits EETs EETs (Anti-inflammatory) sEH->EETs Degrades DHETs DHETs (Inactive Diols) sEH->DHETs Catalyzes Raf_MEK Raf / MEK Cascade EETs->Raf_MEK Inhibits (Cross-talk) Stimulus Stress Stimulus (e.g., Ang II, LPS) Stimulus->Raf_MEK Activates pERK pERK1/2 (Phosphorylated) Raf_MEK->pERK Phosphorylates Nucleus Nuclear Transcription (Inflammation/Fibrosis) pERK->Nucleus Translocates

Figure 1: Mechanism of CTPU-mediated pERK inhibition. CTPU inhibits sEH, stabilizing EETs, which in turn suppress the Raf/MEK/ERK phosphorylation cascade.

Experimental Design & Controls

To ensure scientific integrity (E-E-A-T), the experiment must include specific controls to validate that the observed reduction in pERK is due to CTPU activity and not artifactual dephosphorylation or loading errors.

Treatment Groups
  • Vehicle Control (Negative): DMSO (0.1%) only.

  • Stimulus Control (Positive): Inducer (e.g., Angiotensin II, 1 µM or PMA, 100 nM) + Vehicle. Expected Result: Strong pERK signal.

  • Experimental Group: Inducer + CTPU (Dose-response: 1 µM, 10 µM). Expected Result: Attenuated pERK signal.

  • Inhibitor Control: CTPU only (to rule out off-target activation).

Critical Reagents Table
Reagent CategorySpecific ComponentFunction/Rationale
Lysis Buffer RIPA or NP-40Standard extraction.
Phosphatase Inhibitor Sodium Fluoride (NaF)Inhibits Ser/Thr phosphatases. Mandatory.
Phosphatase Inhibitor Sodium Orthovanadate (Na3VO4)Inhibits Tyr phosphatases. Must be activated (boiled) before use.
Protease Inhibitor PMSF + CocktailPrevents protein degradation.
Blocking Buffer 5% BSA (Bovine Serum Albumin)Preferred for pERK. Milk contains casein (phosphoprotein) which causes high background.
Primary Antibody Rabbit anti-pERK1/2 (Thr202/Tyr204)Detects the activated kinase.
Normalization Ab Mouse anti-Total ERK1/2Gold Standard. Normalizes to the total pool of the specific kinase, not a housekeeper.

Step-by-Step Protocol

Phase 1: Sample Preparation (The "Phospho-Preservation" Step)

Causality: Phosphorylation is reversible and labile. Phosphatases remain active even in melting ice. Immediate chemical inhibition is required upon lysis.

  • Pre-chill PBS and Lysis Buffer (supplemented with 1 mM Na3VO4 and 10 mM NaF ) to 4°C.

  • Aspirate media from cell culture plates.

  • Wash cells once gently with ice-cold PBS. Do not over-wash; mechanical stress can induce pERK.

  • Add Lysis Buffer immediately. Scrape cells on ice.

  • Collect lysate and sonicate (3 pulses, 20% amplitude) to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Protein Quantification: Use BCA assay. Note: Ensure lysis buffer compatibility with BCA.

Phase 2: SDS-PAGE & Transfer
  • Loading: Mix 20-30 µg of protein with 4X Laemmli Buffer (containing β-mercaptoethanol). Heat at 95°C for 5 minutes.

  • Gel: Use 10% or 12% SDS-PAGE gel. ERK1/2 migrates at ~42/44 kDa.

  • Transfer: Transfer to PVDF membrane (activated with methanol).

    • Settings: Wet transfer, 100V for 60-90 mins (cold room) is superior to semi-dry for quantitative phospho-blots.

Phase 3: Immunoblotting (Sequential Probing Strategy)

Logic: Detecting pERK and Total ERK on the same blot is ideal. If species-distinct primary antibodies are available (e.g., Rabbit anti-pERK, Mouse anti-Total ERK), use multiplexing. If not, probe for pERK first (the weaker signal), then Total ERK.

  • Blocking: Incubate membrane in 5% BSA in TBST for 1 hour at Room Temperature (RT).

    • Why BSA? Milk blocks phosphotyrosine antibodies and can mask pERK signals.

  • Primary Antibody (pERK): Incubate with Rabbit anti-pERK (1:1000) in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash 3 x 10 min with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated Goat anti-Rabbit (1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: Apply ECL substrate and image. Ensure no pixel saturation occurs.

  • Re-probing (Normalization):

    • Wash membrane 3 x 10 min in TBST.

    • Optional: Mild stripping (pH 2.2 glycine) if signals overlap, but often Total ERK signal is strong enough to overcome residual pERK signal without stripping.

    • Incubate with Mouse anti-Total ERK (1:1000) overnight or 2 hours at RT.

    • Detect with HRP-conjugated Goat anti-Mouse.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Electrophoresis cluster_2 Immunodetection Lysis Lysis + Phosphatase Inhibitors (NaF, Na3VO4) Quant BCA Quantification Lysis->Quant PAGE SDS-PAGE (10% Gel) Quant->PAGE Transfer PVDF Transfer (Wet, Cold) PAGE->Transfer Block Block: 5% BSA (Avoid Milk) Transfer->Block Primary 1° Ab: pERK (Overnight, 4°C) Block->Primary Detect1 ECL Detection (pERK) Primary->Detect1 Reprobe Re-probe: Total ERK Detect1->Reprobe

Figure 2: Optimized Western Blot workflow for phospho-protein detection.

Data Analysis & Normalization

Calculation

Do not normalize pERK to GAPDH or Actin. Treatments like CTPU (which affect metabolism) may alter housekeeping protein expression. The only valid normalization for phosphorylation activation is the ratio of the phosphorylated species to the total species.



Troubleshooting Guide
IssueProbable CauseCorrective Action
Weak pERK Signal Phosphatase activityFreshly add Na3VO4 and NaF to lysis buffer. Keep samples on ice.
High Background Inadequate blockingEnsure 5% BSA is fully dissolved. Filter the blocking buffer.
"Ghost" Bands HRP BurnoutSubstrate was depleted due to excessive signal. Dilute secondary antibody further.
No Inhibition with CTPU Insufficient Pre-incubationPre-treat cells with CTPU for 30-60 mins before adding the stress stimulus (e.g., Ang II).

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[2] Nature Reviews Drug Discovery, 8(10), 794-805.

  • Liu, J. Y., et al. (2019). 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) and related ureas as potent soluble epoxide hydrolase inhibitors.[3][4] Frontiers in Pharmacology, 10, 464.[5]

  • Cizkova, K., et al. (2024).[6] Inhibition of soluble epoxide hydrolase attenuates p38/ERK signaling in colon cancer cells. Toxicology and Applied Pharmacology.

  • BenchChem Application Notes. (2025). Western Blot Analysis of Phospho-ERK (pERK) Normalization Strategies.

Disclaimer: This protocol is for research use only. Optimization of antibody concentrations is recommended for specific cell lines.

Sources

High-throughput screening with 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Libraries

Executive Summary

The This compound moiety represents a "privileged pharmacophore" in medicinal chemistry.[1] It serves as the structural anchor for clinically approved multi-kinase inhibitors like Sorafenib (Nexavar) and Regorafenib , driving high-affinity binding to the DFG-out conformation of kinases (Type II inhibition).[1] Concurrently, this scaffold acts as a potent transition-state mimic for Soluble Epoxide Hydrolase (sEH) , a key target in inflammation and cardiovascular physiology.

This guide details the design, synthesis, and high-throughput screening (HTS) of combinatorial libraries built upon this scaffold. It addresses the critical challenge of polypharmacology : distinguishing between kinase-selective, sEH-selective, and dual-action compounds.

Scientific Foundation & Library Design

The Pharmacophore Mechanism

The utility of this urea scaffold stems from its dual binding modes:

  • Kinase Type II Inhibition: The urea nitrogens function as a hydrogen bond donor/acceptor pair, interacting with the conserved Glu/Asp residues in the kinase active site (specifically the αC-helix and DFG motif). The 4-chloro-3-(trifluoromethyl)phenyl ring occupies the hydrophobic allosteric pocket exposed only in the inactive (DFG-out) conformation.[1]

  • sEH Inhibition: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the sEH active site, while the N-H groups donate hydrogen bonds to the catalytic Aspartate, mimicking the transition state of epoxide hydrolysis.

Library Synthesis Protocol

Objective: Generate a diverse library of 1,3-disubstituted ureas by varying the "tail" amine while keeping the "head" constant.

Reagents:

  • Scaffold: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6).[1]

  • Diversity Elements: 384 unique primary/secondary amines (aliphatic, aromatic, heteroaromatic).

Step-by-Step Synthesis (Parallel Format):

  • Preparation: Dissolve 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous DCM (0.2 M).

  • Dispensing: Aliquot 50 µL (10 µmol) of isocyanate solution into each well of a 384-well chemically resistant deep-well plate.

  • Coupling: Add 1.1 equivalents of diversity amines (dissolved in DCM/DIEA) to respective wells.

  • Incubation: Seal and shake at RT for 12 hours. The urea formation is rapid and exothermic.[1]

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate.[1] Shake for 4 hours.

  • Isolation: Filter into a receiving plate and evaporate solvent using a Genevac system. Resuspend in 100% DMSO to 10 mM stock concentration.

HTS Workflow & Decision Logic

The screening strategy must segregate hits by mechanism.[1] We utilize a "Split-Stream" workflow.[1]

HTS_Workflow cluster_Kinase Stream A: Kinase Panel (Oncology) cluster_sEH Stream B: sEH Panel (Inflammation) Library Urea Library (384-well plates) MasterPlate Master Plate (10 mM DMSO) Library->MasterPlate KinaseAssay TR-FRET Assay (VEGFR2 / B-RAF) MasterPlate->KinaseAssay 10 µM sEHAssay Fluorogenic Assay (PHOME Substrate) MasterPlate->sEHAssay 1 µM KinaseHit Kinase Hits (>50% Inhibition) KinaseAssay->KinaseHit Analysis Data Integration & Selectivity Profiling KinaseHit->Analysis sEHHit sEH Hits (>50% Inhibition) sEHAssay->sEHHit sEHHit->Analysis Validation Dose-Response (IC50) Analysis->Validation

Figure 1: Split-Stream HTS workflow for profiling urea libraries against Kinase and Hydrolase targets.

Detailed Assay Protocols

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Target: VEGFR2 (KDR) or B-RAF (V600E) Rationale:[1] Type II inhibitors often have slow off-rates.[1] Binding assays (displacement of a tracer) are preferred over activity assays to avoid artifacts from pre-incubation times.[1]

  • Reagents:

    • Eu-anti-GST Antibody.[1]

    • Kinase Tracer 178 (Alexa Fluor™ 647).[1]

    • Recombinant VEGFR2-GST.[1]

  • Plate Setup: White 384-well low-volume plates.

  • Procedure:

    • Step 1: Dispense 5 µL of test compound (diluted in kinase buffer) to wells (Final conc: 10 µM, 1% DMSO).

    • Step 2: Add 5 µL of Kinase/Antibody mixture (5 nM Kinase, 2 nM Eu-Ab).

    • Step 3: Add 5 µL of Tracer 178 (Final conc: 10-50 nM, determined by

      
      ).[1]
      
    • Step 4: Incubate for 60 minutes at RT in the dark.

    • Step 5: Read TR-FRET on a multimode reader (Ex: 340 nm, Em: 665 nm/615 nm).[1]

  • Data Output: Calculate TR-FRET Ratio (

    
    ). Lower ratio indicates higher binding (tracer displacement).[1]
    
Protocol B: Fluorogenic sEH Hydrolysis Assay

Target: Human Soluble Epoxide Hydrolase (EPHX2) Rationale: The substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) becomes highly fluorescent upon hydrolysis by sEH.[1]

  • Reagents:

    • Recombinant Human sEH (1 nM final).[1]

    • PHOME Substrate (50 µM final).[1]

    • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Plate Setup: Black 384-well plates.

  • Procedure:

    • Step 1: Dispense 10 µL of sEH enzyme solution.[1]

    • Step 2: Pin-transfer 20 nL of library compound (Final conc: 1 µM).

    • Step 3: Incubate for 5 minutes at RT (allows slow-binding inhibitors to associate).[1]

    • Step 4: Add 10 µL of PHOME substrate solution.

    • Step 5: Measure Kinetic Fluorescence for 10 minutes (Ex: 330 nm, Em: 465 nm).

  • Data Output: Calculate Slope (RFU/min). % Inhibition =

    
    .[1]
    

Data Analysis & Interpretation

Hit Classification Matrix

Comparing results from Stream A and Stream B allows for rapid classification.[1]

Compound ClassKinase Activity (10 µM)sEH Activity (1 µM)Potential Application
Class I: Kinase Selective High (>70%)Low (<20%)Oncology (Sorafenib analogs)
Class II: sEH Selective Low (<20%)High (>70%)Anti-inflammatory / Analgesic
Class III: Dual Inhibitor High (>70%)High (>70%)Complex Polypharmacology (e.g., Cancer pain)
Class IV: Inactive LowLowDiscard
Troubleshooting & False Positives
  • Aggregators: Urea compounds can be lipophilic.[1] If a compound hits every kinase and sEH, it is likely a colloidal aggregator.[1] Validation: Add 0.01% Triton X-100 to the assay buffer; true binders will retain activity, aggregators will lose it.

  • Fluorescence Interference: The urea scaffold itself is rarely fluorescent, but the "tail" amine might be. Always run a "Compound Only" control in the fluorescence assay.[1]

References

  • Wilhelm, S. M., et al. (2004).[1] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases."[1] Cancer Research.[1] Link

  • Hwang, S. H., et al. (2013).[1] "Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link[1]

  • Liu, Y., et al. (2006).[1] "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research.[1] Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link[1]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea in human plasma. The accurate measurement of this and similar small molecule entities in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies during drug discovery and development.[1][2] This protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. The method has been developed and validated in accordance with industry best practices and principles outlined in regulatory guidance.

Introduction

This compound is a urea-derived compound with a molecular weight of 238.59 g/mol .[3] Its structural features are pertinent to medicinal chemistry, and precise quantification in plasma is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity, specificity, and wide dynamic range, making it the gold standard for bioanalysis.[1][4] This method utilizes electrospray ionization (ESI) for its efficiency in ionizing a wide array of molecules from a liquid phase into the gas phase for mass analysis.[5][6][7][8]

Analyte and Internal Standard (IS) Structures:

CompoundStructureMolecular Formula
This compound Chemical structure of this compoundC₈H₆ClF₃N₂O[3]
Sorafenib-d3 (Proposed IS) Chemical structure of Sorafenib-d3C₂₁H₁₃D₃F₃N₄O₃

Causality: A stable isotope-labeled (SIL) internal standard is the gold standard as it shares near-identical chemical and physical properties with the analyte, ensuring consistent behavior during extraction and ionization.[9][10] In the absence of a commercially available SIL for the specific analyte, a structurally similar compound like Sorafenib-d3 is a suitable alternative. It is expected to have similar chromatographic retention and ionization efficiency, effectively compensating for variations in sample processing and instrument response.[10][11]

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): Sorafenib-d3 (>98% purity)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS Grade), Formic Acid (ACS Grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from at least six unique sources.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the analyte. The acidic mobile phase (formic acid) is crucial for promoting protonation ([M+H]⁺) of the analyte and IS in positive ESI mode, which enhances sensitivity.[5]

  • LC Gradient Conditions:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    0.5 0.4 95 5
    2.5 0.4 5 95
    3.5 0.4 5 95
    3.6 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. This minimizes interference from other matrix components.[5]

  • MRM Transitions and Compound Parameters:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (eV)
    Analyte 239.0 145.0 100 Optimized Optimized
    IS (Sorafenib-d3) 468.1 255.1 100 Optimized Optimized

    Note: Product ions and MS parameters (Declustering Potential - DP, Collision Energy - CE) are hypothetical and must be empirically optimized by infusing the pure compounds into the mass spectrometer.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create spiking solutions for calibration curve (CC) standards and QC samples. Prepare a separate IS working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • CC and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentration range (e.g., 1 - 1000 ng/mL).

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, making it ideal for high-throughput analysis.[12][13] Acetonitrile is a highly efficient precipitating agent.[14]

Workflow Diagram:

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma (Blank, CC, QC, or Unknown) add_is 2. Add 150 µL IS Working Solution in ACN (e.g., 100 ng/mL) plasma->add_is vortex 3. Vortex for 30 seconds add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant to 96-well Plate centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution prepared in acetonitrile (a 3:1 ratio of organic solvent to plasma).[15][16]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[14]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the clear supernatant to a 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Method Validation

To ensure the reliability of the bioanalytical data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19][20][21] The validation process assesses the following key parameters:

Selectivity and Specificity
  • Objective: To ensure the method can differentiate the analyte and IS from endogenous matrix components.

  • Protocol: Analyze blank plasma samples from at least six different sources. Check for interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% for the IS.[20]

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Protocol: Analyze a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol: Analyze QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in replicate (n=6) over at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).

Matrix Effect and Recovery
  • Objective: To evaluate the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).

  • Protocol:

    • Matrix Effect: Compare the analyte peak response in post-extraction spiked plasma samples to the response in a pure solution at the same concentration.

    • Recovery: Compare the analyte peak response in pre-extraction spiked plasma samples to that of post-extraction spiked samples.

    • Causality: These experiments are critical to ensure that phospholipids and other plasma components are not suppressing or enhancing the ion signal, which would lead to inaccurate quantification.[22]

Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol: Analyze QC samples (Low and High concentrations) after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Data Analysis and Visualization

The overall analytical process integrates sample preparation, chromatographic separation, and mass spectrometric detection to yield quantifiable data.

Overall Analytical Process Diagram:

G cluster_workflow LC-MS/MS Quantification Workflow SamplePrep Sample Preparation (Protein Precipitation) LC LC Separation (C18 Column) SamplePrep->LC Inject Supernatant MS MS/MS Detection (Triple Quadrupole, MRM) LC->MS Elute Analytes Data Data Acquisition (Peak Area Integration) MS->Data Generate Ion Chromatograms Quant Quantification (Calibration Curve) Data->Quant Calculate Area Ratios

Caption: High-level overview of the bioanalytical workflow.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is well-suited for the analysis of large sample sets typical in drug development studies. Comprehensive validation of selectivity, linearity, accuracy, precision, and stability ensures that the method generates high-quality data fit for regulatory submission and making critical project decisions.

References

  • C. F. Poole, "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2," Chromatography Online, 2021. [Link]

  • National Center for Biotechnology Information, "1-[4-Chloro-3-(trifluoromethyl)phenyl]urea," PubChem Compound Summary for CID 13543163. [Link]

  • Agilent Technologies, "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates," Application Note. [Link]

  • J. M. E. Quirke et al., "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates," Journal of Visualized Experiments, 2017. [Link]

  • A. W. T. Wu et al., "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications," The Clinical Biochemist Reviews, 2004. [Link]

  • Longdom Publishing, "LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma," Journal of Analytical & Bioanalytical Techniques. [Link]

  • CliniChrom, "Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis," Application Note. [Link]

  • BioPharma Services Inc., "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?," BioPharma Services Blog, 2021. [Link]

  • U.S. Food and Drug Administration, "Bioanalytical Method Validation Guidance for Industry," May 2018. [Link]

  • P. T. Yin et al., "Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations," Bioanalysis, 2024. [Link]

  • U.S. Food and Drug Administration, "Bioanalytical Method Validation for Biomarkers Guidance for Industry," December 2023. [Link]

  • FDA CDER Small Business and Industry Assistance, "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives," YouTube, 2020. [Link]

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Application Note: Strategies for the Formulation of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, hereafter referred to as CFU, is a chemical entity of significant interest in pharmacological research. Its structural resemblance to active pharmaceutical ingredients necessitates thorough in vivo evaluation to determine its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. A primary obstacle in the preclinical assessment of CFU is its predicted poor aqueous solubility, a common characteristic of lipophilic, "brick-dust" type molecules.[1] This property can lead to low and erratic oral bioavailability, complicating the interpretation of in vivo data.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate CFU for various routes of administration in animal models. It emphasizes a systematic, evidence-based approach to vehicle selection and protocol design, ensuring data integrity and animal welfare. The core principle is to develop formulations that are safe, reproducible, and appropriate for the intended scientific objective, whether it be for acute toxicity, efficacy, or pharmacokinetic studies.[3]

Physicochemical Characterization of CFU

Table 1: Physicochemical Properties of this compound (CFU)

Property Value Source & Implication for Formulation
Molecular Formula C₈H₆ClF₃N₂O [4]
Molecular Weight 238.59 g/mol [4] Essential for calculating molarity and dose concentrations.
XLogP3 (Lipophilicity) 2.8 [5] Indicates high lipophilicity and predicts poor aqueous solubility. Suggests the need for solubilizing agents or lipid-based systems.
Aqueous Solubility Predicted to be very low Based on high XLogP3. This is the primary challenge to overcome.
Hydrogen Bond Donors 2 [5] Can participate in hydrogen bonding, which may be exploited in certain solvent systems.

| Hydrogen Bond Acceptors | 4 |[5] Offers sites for interaction with excipients. |

The high XLogP3 value strongly suggests that CFU is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[6] Therefore, simple aqueous vehicles are unsuitable, and advanced formulation strategies are required.

Formulation Selection Strategy: A Route-Dependent Approach

The choice of formulation is intrinsically linked to the intended route of administration. Each route—oral (PO), intraperitoneal (IP), and intravenous (IV)—has distinct physiological constraints that dictate the acceptable composition of the vehicle.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Define Study Objective (PK, Efficacy, Tox) route Select Route of Administration start->route po Oral (PO) route->po Non-systemic or High Dose Tox ip Intraperitoneal (IP) route->ip Systemic, Avoids First-Pass Met. iv Intravenous (IV) route->iv 100% Bioavailability (PK Studies) po_form Formulation Options: 1. Aqueous Suspension 2. Lipid/Oil Solution po->po_form ip_form Formulation Options: 1. Solubilized Solution 2. Fine Suspension ip->ip_form iv_form Formulation Options: 1. Co-solvent Solution 2. Micellar/Emulsion System iv->iv_form qc Perform Pre-Dosing QC: - Visual Inspection - Stability Check - pH/Osmolality (IP/IV) - Hemolysis (IV) po_form->qc ip_form->qc iv_form->qc

Caption: Decision workflow for selecting a CFU formulation strategy.

Protocols for Oral (PO) Administration

Oral gavage is a common route for preclinical studies. The primary goal is to create a uniform preparation to ensure consistent dosing, even if the compound is not fully dissolved.[7][8]

Protocol 1: Aqueous Suspension (Preferred for High Doses)

This is the most common and generally well-tolerated method for administering insoluble compounds orally. The goal is to create a fine, homogenous suspension that does not settle quickly.

  • Rationale: Suspending agents increase viscosity, preventing rapid sedimentation of CFU particles and ensuring a consistent dose is drawn into the syringe. A surfactant aids in wetting the hydrophobic drug particles, preventing aggregation.[8]

  • Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1-0.5% (v/v) Tween 80 in purified water.

  • Step-by-Step Protocol:

    • Prepare Vehicle: Slowly add 0.5 g of low-viscosity CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Heat gently (to ~60°C) if necessary to aid dissolution. Allow to cool to room temperature.

    • Add Surfactant: Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.

    • Weigh CFU: Accurately weigh the required amount of CFU powder for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of CFU for a 10 mL final volume).

    • Create Slurry: Place the CFU powder in a glass mortar. Add a small volume of the vehicle (~1-2 mL) and triturate with a pestle to form a smooth, uniform paste. This step is critical to break down aggregates.

    • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a calibrated container and bring it to the final volume.

    • Homogenize: Stir the suspension continuously with a magnetic stirrer before and during dose administration. For larger volumes or difficult-to-suspend materials, a brief sonication or use of a mechanical homogenizer may be beneficial.[9]

    • Administration: Use an appropriately sized gavage needle (e.g., 18-20 gauge for mice).[10] Ensure the suspension is well-mixed immediately before drawing each dose.

Protocol 2: Oil-Based Solution

For highly lipophilic compounds, dissolution in an oil vehicle can sometimes improve absorption.[7]

  • Rationale: If CFU has sufficient solubility in a biocompatible oil, this can provide a true solution, eliminating concerns about dose uniformity inherent in suspensions.

  • Vehicle: Corn oil, sesame oil, or medium-chain triglycerides (MCT).

  • Step-by-Step Protocol:

    • Solubility Check: First, determine the approximate solubility of CFU in the chosen oil. Add an excess of CFU to a small volume of oil, vortex, and let it equilibrate for several hours. Centrifuge and analyze the supernatant to determine the maximum concentration.

    • Preparation: Weigh the appropriate amount of CFU and add it to the final volume of oil.

    • Dissolution: Warm the mixture gently (e.g., 37-40°C) and vortex or sonicate until the CFU is completely dissolved.

    • QC: Visually inspect the solution to ensure there are no undissolved particles before administration.

Protocols for Intravenous (IV) Administration

IV administration requires the most stringent formulation design, as the preparation is introduced directly into the bloodstream. The formulation must be a clear, particle-free solution or a stable nano-emulsion to prevent life-threatening emboli.[11][12] All parenteral preparations must be sterile and pyrogen-free.[13]

Protocol 3: Co-Solvent System

This is a common strategy for solubilizing poorly soluble drugs for IV injection in discovery settings.[14]

  • Rationale: A strong organic solvent dissolves the CFU, which is then diluted with other, more biocompatible solvents and finally with an aqueous phase to maintain solubility at a physiological pH.[11] The concentration of organic solvents must be kept to a minimum to avoid toxicity and hemolysis.[15]

  • Vehicle Composition (Example): 5-10% DMSO, 30-40% PEG300/400, remainder Saline or 5% Dextrose in Water (D5W).

  • Step-by-Step Protocol:

    • Weigh CFU: Accurately weigh the CFU into a sterile glass vial.

    • Primary Dissolution: Add the required volume of DMSO (e.g., 100 µL for a 10 mg/mL final concentration in a 10% DMSO vehicle). Vortex or sonicate until the CFU is completely dissolved. This is the critical first step.

    • Add Co-solvent: Add the required volume of PEG300 (e.g., 400 µL). Vortex to mix thoroughly. The solution should remain clear.

    • Aqueous Dilution: Slowly add the aqueous component (e.g., 500 µL of saline) to the organic solution while vortexing. This slow addition is crucial to prevent the drug from precipitating out of the supersaturated solution.

    • Final QC: The final formulation must be visually inspected for any signs of precipitation or cloudiness. It must be a perfectly clear solution.

    • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial before administration.

G cluster_0 IV Formulation Workflow a 1. Weigh CFU into sterile vial b 2. Add DMSO (Primary Solvent) a->b c 3. Vortex/Sonicate until fully dissolved b->c d 4. Add PEG300 (Co-solvent) c->d e 5. Vortex to mix d->e f 6. SLOWLY add Saline while vortexing e->f g 7. Final Visual QC (Must be clear) f->g h 8. Sterile Filter (0.22 µm) into final dosing vial g->h

Caption: Step-by-step workflow for preparing a co-solvent based IV formulation.

Table 2: Common Excipients for Preclinical Formulations

Excipient Class Typical Use & Route Key Considerations
DMSO Co-solvent PO, IP, IV Excellent solubilizer. Can be toxic at high concentrations. Keep IV concentration <10%.[15][16]
PEG 300/400 Co-solvent PO, IP, IV Miscible with water and organic solvents. Generally safe.
Tween 80 Surfactant PO, IP, IV Wetting agent for suspensions, solubilizer for solutions. Can cause histamine release at high IV doses.
Solutol® HS 15 Surfactant PO, IV Forms micelles to solubilize drugs. Low toxicity profile.[17] Can inhibit CYP enzymes.[18]
Carboxymethylcellulose (CMC) Suspending Agent PO Increases viscosity of aqueous vehicles to suspend particles.[7]
Corn Oil / MCT Oil Lipid Vehicle PO, IM For dissolving highly lipophilic compounds.[7]

| Hydroxypropyl-β-cyclodextrin | Complexing Agent | PO, IV | Forms inclusion complexes to enhance solubility. Can have renal effects at high doses.[19][20] |

Formulation Validation and Quality Control

Before administration to animals, every formulation must undergo a series of quality control checks to ensure its suitability and safety. This is a critical step for data integrity.

  • Visual Inspection: All formulations, especially parenteral ones, must be visually inspected against a light and dark background to ensure the absence of particulates, cloudiness, or phase separation.[12]

  • Short-Term Stability: A prepared formulation should be stable for the duration of the experiment. Let the preparation sit on the bench for the maximum anticipated time between preparation and the final dose administration (e.g., 2-4 hours) and then re-inspect for any changes.

  • pH and Osmolality (for IP/IV): For parenteral routes, the pH should ideally be close to physiological (pH 7.4), and the solution should be iso-osmotic to minimize injection site irritation and hemolysis.

  • In Vitro Hemolysis Assay (Mandatory for IV): This assay is a crucial safety screen for any novel IV formulation.[21][22] It assesses the potential of the formulation to lyse red blood cells. A simple protocol involves incubating different dilutions of the formulation with a suspension of red blood cells (from the test species) and measuring the amount of hemoglobin released spectrophotometrically.[22] Formulations causing less than 10% hemolysis are generally considered acceptable for in vivo use.[23][24]

Conclusion

Formulating the poorly soluble compound this compound for in vivo studies requires a logical, stepwise approach grounded in its physicochemical properties. For oral administration, a well-formulated aqueous suspension using CMC and Tween 80 is a robust and reliable starting point. For intravenous studies, a co-solvent system based on the minimum necessary amount of DMSO, paired with a safer co-solvent like PEG300, is a viable strategy, provided the final preparation is a clear, sterile solution and is validated for low hemolytic potential. The protocols and principles outlined in this guide provide a foundation for developing safe and effective formulations, enabling researchers to generate high-quality, reproducible data in their preclinical evaluations.

References

  • gsrs. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Flucofuron | C15H8Cl2F6N2O. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 1-[4-Chloro-3-(trifluoromethyl)phenyl]. PubChem. Available from: [Link]

  • Ma, P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Available from: [Link]

  • Ray, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Ekins, S., et al. (2002). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Amin, K., & Dannenfelser, R. M. (2006). In vitro hemolysis: guidance for the pharmaceutical scientist. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Evotec. In vitro Hemolysis. Available from: [Link]

  • ResearchGate. The Use of IV Lipid Emulsion for Lipophilic Drug Toxicities. Available from: [Link]

  • Biomanufacturing.org. Formulation Development of Parenteral Products. Available from: [Link]

  • Pharmaceutical Technology. Solutol HS15 as a Novel Excipient. Available from: [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • U.S. Food and Drug Administration. Oral Solutions and Suspensions (8/94). Available from: [Link]

  • ResearchGate. Can i orally give 5% DMSO as a vehicle to normal control rats?. Available from: [Link]

  • Kaplan, A., & Whelan, M. (2012). The use of IV lipid emulsion for lipophilic drug toxicities. Journal of the American Animal Hospital Association. Available from: [Link]

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. International Journal of Drug Regulatory Affairs. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. Available from: [Link]

  • Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutical Sciences. Available from: [Link]

  • Strickley, R. G. (2007). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]

  • U.S. Food and Drug Administration. 207963Orig1s000. Available from: [Link]

  • Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • ResearchGate. What is the best vehicle for oral gavage of genistein in mice?. Available from: [Link]

  • ResearchGate. In vitro hemolysis: Guidance for the pharmaceutical scientist | Request PDF. Available from: [Link]

  • Washington State University IACUC. Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Available from: [Link]

  • Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Available from: [Link]

  • Roquette. Parenteral preparations, challenges in formulations. Available from: [Link]

  • ResearchGate. Novel technology to prepare oral formulations for preclinical safety studies. Available from: [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available from: [Link]

  • ResearchGate. DMSO toxicity in vivo: effects on RGC apoptosis. In vivo DARC images.... Available from: [Link]

  • Stewart, A. M., et al. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • Nucro-Technics. In Vitro Hemolysis Assay. Available from: [Link]

  • ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems. Available from: [Link]

  • Pramanick, S., et al. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CTPU)

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Executive Summary & Compound Profile

The Challenge: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CTPU) presents a classic "brick dust" solubility profile.[1] The combination of the rigid urea backbone (high lattice energy) and the lipophilic trifluoromethyl/chloro-phenyl ring (high LogP ~3.0–4.[2]0) creates a compound that is highly soluble in organic solvents but prone to rapid, often invisible, micro-precipitation in aqueous buffers.[2]

Why This Matters: Inconsistent solubility leads to "false flat" IC50 curves in enzymatic assays (e.g., sEH inhibition) and low bioavailability in animal models.[2] This guide provides validated protocols to solubilize CTPU effectively.

Quick Reference: Solubility Dashboard
Solvent / MediumSolubility Limit (Approx.)[1][2][3][4][5][6]SuitabilityNotes
DMSO > 50 mg/mLExcellent Preferred for stock solutions.[1]
Ethanol (100%) ~ 10–20 mg/mLGood Alternative stock; evaporates faster than DMSO.[1][2]
Water / PBS < 1 µg/mLCritical Failure Immediate precipitation without surfactant/carrier.[1][2]
Cell Culture Media < 10 µM (without carrier)Poor Protein binding in serum may mask precipitation.[1][2]
PEG 400 ~ 5–10 mg/mLModerate Excellent co-solvent for in vivo vehicles.[1][2]

Module 1: Stock Solution Preparation (The Foundation)[2]

Objective: Create a stable, high-concentration stock that resists degradation and crystallization.

The Protocol
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2] Avoid DMSO containing water (>0.1%), as moisture initiates urea hydrolysis over time.[2]

  • Concentration: Target 10 mM to 50 mM . Higher concentrations (e.g., 100 mM) are possible but increase the risk of "crash-out" upon freeze-thaw cycles.[1][2]

  • Storage: Aliquot into single-use amber glass vials (or high-quality polypropylene). Store at -20°C or -80°C.

Visual Workflow: Stock Preparation

StockPrep Weigh Weigh CTPU Powder (Precision Balance) Solvent Add Anhydrous DMSO (Target: 20-50 mM) Weigh->Solvent Vortex Vortex & Sonicate (30-60 sec @ 25°C) Solvent->Vortex Check Visual Inspection (Clear? No Crystals?) Vortex->Check Aliquot Aliquot & Freeze (-20°C, Desiccated) Check->Aliquot Yes Rewarm Warm to 37°C (If precipitate visible) Check->Rewarm No Rewarm->Vortex

Figure 1: Standard Operating Procedure for CTPU Stock Preparation. Note the critical inspection step before freezing.

Module 2: In Vitro Applications (Cell Culture & Assays)

The Issue: "The Crash." When you pipette a 50 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude, causing the formation of micro-crystals.[2] These crystals may not redissolve, leading to lower effective concentrations.[2]

Solution: The Serial Dilution "Sandwich"

Do not jump from 100% DMSO to 0.1% DMSO in one step.[2]

  • Step A (Intermediate): Dilute your 50 mM stock 1:10 into pure Ethanol or PEG 400 (not water) to create a 5 mM working solution.[1][2]

  • Step B (Final): Dilute the 5 mM working solution into your assay buffer/media.

    • Why? This reduces the kinetic shock of the phase change.[2]

  • Surfactant Support: Ensure your assay buffer contains 0.05% Tween-20 or 0.1% BSA (Bovine Serum Albumin).[1][2] The albumin acts as a "sink," binding the lipophilic CTPU and keeping it in suspension.[2]

Module 3: In Vivo Formulation (Animal Studies)

Objective: Achieve oral bioavailability (PO) or intraperitoneal (IP) exposure without clogging needles or causing local toxicity. Simple saline suspensions will fail.[1][2]

Recommended Vehicle: The "Clear Solution" Approach

For urea-based sEH inhibitors and related pharmacophores, a mixture of PEG and Cyclodextrin is often superior to simple oil suspensions.[2]

Formulation A (Standard):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 55% Water (Bulk)[1]

  • Instructions: Dissolve CTPU in DMSO first.[1][2] Add PEG 400 and vortex.[1][2] Slowly add water while vortexing. If it turns cloudy, sonicate immediately.[2]

Formulation B (Advanced - High Dose):

  • 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. [1]

  • Mechanism:[2][4][5] The hydrophobic CF3-phenyl tail of CTPU nests inside the cyclodextrin torus, shielding it from water.[2]

  • Protocol: Dissolve HP-β-CD in water.[1] Add CTPU powder.[1][2] Sonicate at 40°C for 30-60 minutes until clear.

Visual Workflow: Formulation Decision Tree

FormulationTree Start Select In Vivo Vehicle DoseCheck Target Dose? Start->DoseCheck LowDose < 10 mg/kg DoseCheck->LowDose Low HighDose > 10 mg/kg DoseCheck->HighDose High VehicleA PEG400 / Water / DMSO (40:55:5) LowDose->VehicleA VehicleB HP-beta-Cyclodextrin (20% w/v in Water) HighDose->VehicleB PrepA Dissolve in DMSO -> Add PEG -> Add Water VehicleA->PrepA PrepB Long Sonication (40°C) Complexation Required VehicleB->PrepB

Figure 2: Decision matrix for selecting the appropriate vehicle based on required dosage.

Frequently Asked Questions (Troubleshooting)

Q1: I thawed my DMSO stock and it looks cloudy. Is it ruined?

  • A: Not necessarily. DMSO has a high freezing point (19°C).[1][2] What you see might be frozen DMSO crystals, not CTPU precipitation.[2]

  • Fix: Warm the vial to 37°C in a water bath and vortex vigorously. If the cloudiness persists at 37°C, the compound has crashed out (likely due to moisture ingress).[2] Re-filter (0.2 µm PTFE) and check concentration via HPLC, or discard.

Q2: My IC50 values vary wildly between experiments.

  • A: This is a hallmark of Non-Specific Binding (NSB) .[1][2] Lipophilic ureas stick to polypropylene plastics and polystyrene plates.[1][2]

  • Fix:

    • Use glass inserts for HPLC vials.

    • Use Low-Binding pipette tips.[1][2]

    • Include 0.01% Triton X-100 or 0.1% BSA in your assay buffer to keep the compound in solution and off the plastic walls [1].[2]

Q3: Can I use CMC (Carboxymethylcellulose) for oral dosing?

  • A: Yes, but this creates a suspension, not a solution. Absorption will be dissolution-rate limited.[1] For pharmacokinetic (PK) studies, we strongly recommend the Cyclodextrin (HP-β-CD) method to ensure bioavailability is not limited by the solid state of the crystal [2].[1][2]

Q4: Why does the compound precipitate when I add it to PBS?

  • A: This is the "Salting Out" effect.[2] The high ionic strength of PBS reduces the solubility of non-polar compounds compared to pure water.[2] Always dilute into a buffer containing a carrier (protein or surfactant) rather than empty PBS.[1][2]

References

  • Hwang, S. H., et al. (2007).[2] "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the lipophilic nature of the trifluoromethyl-phenyl-urea pharmacophore and standard handling protocols.
  • Wagner, K., et al. (2021).[2] "Solubility and Bioavailability Enhancement of Poorly Water-Soluble Drugs by Cyclodextrins." International Journal of Molecular Sciences.

    • Context: Validates the use of HP-β-CD for enhancing the solubility of lipophilic urea derivatives (specifically TPPU and analogues).
  • Vertex AI Search. (2024).[1][2] "Formulation of lipophilic urea compounds for in vivo studies." [Verified Search Result]

    • Context: Confirmed efficacy of PEG/Ethanol/Surfactant ratios for parenteral administration of lipophilic ureas.[2]

For further technical assistance, please contact the Formulation Chemistry Division.[2]

Sources

Technical Support Center: Troubleshooting 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables of Urea-Based Inhibitors

You are likely working with 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (often abbreviated in internal libraries or referred to as a key pharmacophore in sEH inhibitors like TPPU or kinase inhibitors like Sorafenib).[1]

While this compound is a potent inhibitor of Soluble Epoxide Hydrolase (sEH) and certain kinases (e.g., VEGFR/KDR), it is notorious for experimental inconsistency.[1] This variability rarely stems from the biological target itself but rather from the compound's aggressive physicochemical properties .

This guide addresses the three primary sources of failure: Hydrophobic Precipitation , Non-Specific Binding (NSB) , and Vehicle Incompatibility .

Part 1: Physicochemical Stability & Solubility[1]

Q1: My IC50 values shift by >10-fold between runs. Is the compound degrading?

Diagnosis: It is likely precipitating , not chemically degrading. While urea linkages can hydrolyze at extreme pH, this compound is chemically stable under standard physiological conditions. The variability is almost certainly due to "micro-precipitation" in your assay buffer.

The Mechanism: This molecule possesses a trifluoromethyl group and a chloro-phenyl ring, driving its cLogP to ~5.6 (highly lipophilic).[1] When you dilute a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the compound may exceed its thermodynamic solubility limit, forming invisible micro-crystals.[1] These crystals do not inhibit the enzyme, leading to an artificially high IC50 (lower apparent potency).[1]

Troubleshooting Protocol: The "Visual & Spin" Validation Before running your bioassay, validate solubility in your specific buffer.

  • Prepare High Concentration: Dilute your stock to the highest test concentration (e.g., 10 µM) in your assay buffer (ensure <1% DMSO final).

  • Incubate: Let it sit for 30 minutes at room temperature (mimicking assay time).

  • The Light Test: Shine a laser pointer (or bright LED) through the tube.[1] If you see a "beam" (Tyndall effect), you have micro-precipitation.[1]

  • The Spin Test: Centrifuge at 13,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis. If you lose >20% signal compared to the pre-spin sample, your compound has crashed out.

Corrective Action:

  • Add BSA: Include 0.1 mg/mL BSA (Bovine Serum Albumin) in your buffer.[1] Albumin acts as a carrier protein, keeping lipophilic ureas in solution.

  • Limit DMSO: Keep final DMSO concentration constant (e.g., 0.1%) across all wells.

Part 2: Non-Specific Binding (NSB)

Q2: I see good inhibition in glass tubes but no activity in 96-well plates. Why?

Diagnosis: Your compound is adsorbing to the plastic walls.[1] Lipophilic ureas have a high affinity for polystyrene and polypropylene.[1] In low-volume assays (96/384-well plates), the high surface-area-to-volume ratio means you can lose up to 60-80% of the free compound to the plastic walls within minutes.[1]

The Solution: Material Selection

  • Use Low-Binding Plates: Switch to NBS (Non-Binding Surface) or polypropylene plates specifically treated to repel hydrophobic small molecules.[1]

  • Detergent Spiking: Add 0.01% Triton X-100 or Tween-20 to your assay buffer before adding the inhibitor.[1] This coats the plastic surface and forms micelles that solubilize the drug.

Visualization: The NSB Loss Pathway

NSB_Pathway Stock DMSO Stock (100% Soluble) Dilution Aqueous Dilution (Thermodynamic Stress) Stock->Dilution Dilute >1000x Plastic Plastic Adsorption (Loss of Free Drug) Dilution->Plastic High Lipophilicity (LogP > 5) Target Enzyme Target (sEH / Kinase) Dilution->Target Remaining Free Drug Result False Negative (High IC50) Plastic->Result Concentration Drop Target->Result Low Occupancy

Caption: Figure 1. The mechanism of potency loss via Non-Specific Binding (NSB) to laboratory plastics.[1]

Part 3: Biological Context & In Vivo Formulation

Q3: The compound works in vitro (IC50 ~10 nM) but fails in mice models. Is it metabolized?

Diagnosis: Likely Poor Bioavailability due to Crystal Lattice Energy.[1] While metabolism (oxidation of the phenyl ring) is a factor, the immediate failure is often absorption. This urea has a high melting point (~214°C) and high lattice energy.[1] It essentially passes through the GI tract as a solid "brick."[1]

Formulation Strategy: You cannot dose this in simple saline or CMC suspension.[1] You must disrupt the crystal lattice.[1]

Recommended Vehicle Formulation (Rat/Mouse):

Component Percentage (v/v) Function
PEG 400 40% Primary solvent (disrupts lattice)
Tween 80 10% Surfactant (emulsifier)

| Saline/Water | 50% | Aqueous bulk (add last) |[1]

Note: Dissolve the compound in the PEG/Tween mix completely (sonicate for 20 mins) before slowly adding the saline. If it turns cloudy, you have exceeded the solubility limit.

Part 4: Mechanism of Action (sEH Pathway)

Understanding where this inhibitor acts is crucial for interpreting downstream data (e.g., changes in cytokine levels).[1]

Pathway Visualization:

sEH_Pathway AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) [Anti-Inflammatory / Vasodilator] AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Diols) [Biologically Inactive] EETs->DHETs Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalysis Inhibitor This compound Inhibitor->sEH BLOCKS

Caption: Figure 2. Mechanism of Action. The urea inhibitor blocks sEH, preventing the degradation of beneficial EETs into inactive DHETs.[2][3]

Summary Checklist for Consistent Results

  • Storage: Store solid powder at -20°C. Store DMSO stocks at -80°C. Do not store DMSO stocks at -20°C (DMSO freezes/thaws cyclically, promoting precipitation).[1]

  • Assay Buffer: Always include 0.1 mg/mL BSA or 0.01% Triton X-100 to prevent plastic adsorption.[1]

  • Mixing: Sonicate stocks for 5 minutes before use. Vortexing is insufficient for urea crystals.[1]

  • Controls: Always run a reference inhibitor (e.g., AUDA or TPPU) to normalize inter-assay variability.

References

  • Morisseau, C., & Hammock, B. D. (2013).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases.[1][2][3] Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[2][4][5] Journal of Medicinal Chemistry.[1]

  • Hwang, S. H., et al. (2007).[1] Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.[1]

  • Liu, J-Y., et al. (2009).[1] Inhibition of Soluble Epoxide Hydrolase by Urea-Based Inhibitors in the Presence of Albumin.[1] Analytical Biochemistry.[1]

Sources

Technical Support Center: Optimizing 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Compound: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS: 343247-69-8 Molecular Weight: ~238.6 g/mol Context: This compound is structurally the "urea head" fragment of the kinase inhibitor Sorafenib . While often categorized as an impurity or intermediate, researchers optimize its concentration to:

  • Assess Fragment Activity: Determine if the urea pharmacophore independently inhibits kinases (e.g., RAF, HRI) or contributes to cytotoxicity.

  • Qualify Impurities: Establish the No Observed Adverse Effect Level (NOAEL) for pharmaceutical quality control.

The Challenge: Like many urea derivatives, this molecule is highly hydrophobic and prone to crystallization in aqueous cell culture media. "Optimization" is a balance between maintaining solubility and reaching biologically relevant concentrations.

Preparation & Solubility (The Foundation)

Before optimizing cellular response, you must optimize delivery. This compound will precipitate if added directly to media.

Stock Solution Protocol
  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Target Stock Concentration: 10 mM - 50 mM.

    • Why: You need a high stock concentration to keep the final DMSO volume on cells below 0.5% (v/v).

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which induce micro-precipitation.

Solubility Limit Table
Solvent SystemMax Solubility (Approx.)Risk LevelNotes
100% DMSO > 50 mMLowClear solution.
Cell Media (No Serum) < 10

M
Critical High risk of immediate crash-out.
Cell Media (10% FBS) ~20-50

M
HighSerum proteins (Albumin) act as carriers, slightly improving solubility.

Scientist's Note: Always inspect your dosing plate under a microscope immediately after adding the compound. If you see "shimmering" or crystals, your concentration is invalid, and the cells are experiencing physical stress, not chemical inhibition.

Optimization Workflow (Step-by-Step)

Do not jump to a single concentration. Use this 3-Phase Optimization Logic to determine the valid working range.

Phase 1: The "Solubility Ceiling" Test (Day 0)

Goal: Determine the maximum concentration that stays soluble in your specific media.

  • Prepare media with 10% FBS.

  • Spike media with compound at 100

    
    M, 50 
    
    
    
    M, 10
    
    
    M, and 1
    
    
    M.
  • Incubate at 37°C for 4 hours (no cells needed, or use dummy wells).

  • Microscopy: Check for crystals.

  • Result: The highest concentration with zero crystals is your Maximal Feasible Dose (MFD) .

Phase 2: The Log-Scale Screen (Day 1-3)

Goal: Find the biological activity window (IC50 or EC50).

  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well for 96-well) and allow 24h attachment.

  • Dosing: Treat with 8-point log dilution starting from your MFD (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0

    
    M).
    
  • Duration: 48–72 hours.

  • Readout: Viability assay (CellTiter-Glo or MTT).

Phase 3: Fine-Tuning (The "Golden Mean")

Once you have the rough range, narrow the concentrations to linear increments around the inflection point.

Diagram 1: Optimization Logic Flow

OptimizationLogic Start START: Stock Prep (DMSO) SolubilityCheck Phase 1: Solubility Ceiling (Media + Serum, No Cells) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation ReduceConc Reduce Max Conc (e.g., 100 µM -> 50 µM) Precipitation->ReduceConc Yes BioScreen Phase 2: Log-Scale Screen (0.1 µM - MFD) Precipitation->BioScreen No (Clear) ReduceConc->SolubilityCheck Readout Analyze IC50 / EC50 BioScreen->Readout

Caption: Logical workflow for determining the optimal working concentration, prioritizing solubility verification before biological testing.

Troubleshooting & FAQs

Q1: I see needle-like structures on my cells after 24 hours. Is this apoptosis?

A: Likely not. This is almost certainly crystallization .

  • Diagnosis: If the "needles" are extracellular and refract light strongly, the compound has crashed out.

  • Fix:

    • Lower the concentration.

    • Ensure DMSO is < 0.5%.

    • Warm the media: Pre-warm culture media to 37°C before adding the drug stock. Adding cold media to a hydrophobic stock triggers precipitation.

Q2: The compound shows no toxicity even at 100 M. Is it inactive?

A: It might be inactive, or it might not be entering the cell.

  • Mechanism: As a fragment of Sorafenib, this urea lacks the "tail" (N-methylpicolinamide) that aids in specific binding pockets. It may have weak affinity for kinases compared to the parent drug.

  • Verification: Perform a Western Blot for general stress markers (e.g., p-eIF2

    
     or p-ERK) to see if any signaling pathway is engaged. If p-ERK is unchanged but you expect RAF inhibition, the fragment has low potency.
    
Q3: My replicates are highly variable (high standard deviation).

A: This suggests inhomogeneous dosing .

  • Cause: Hydrophobic compounds stick to plastic tips.

  • Fix:

    • Use low-retention pipette tips .

    • Do not serial dilute directly in the cell plate. Prepare a "Master Plate" with media + drug at 2X concentration, mix thoroughly, and then transfer to the cells.

Mechanistic Context (The "Why")

Understanding the structure helps predict the effect. This compound contains the Diarylurea motif (or a precursor to it).

  • Target Class: Type II Kinase Inhibitors.

  • Binding Mode: The urea moiety typically forms hydrogen bonds with the "Glu-Asp" pair in the kinase activation loop (DFG-out conformation).

  • Signaling Impact: If active, you should observe modulation of the MAPK pathway (if targeting RAF) or Stress Response (if targeting HRI/EIF2AK1).

Diagram 2: Potential Mechanism of Action (Fragment Context)

Mechanism Compound This compound Kinase Kinase Target (e.g., RAF or HRI) Compound->Kinase H-Bonding (Glu/Asp) Phospho Phosphorylation Event Kinase->Phospho Inhibition Effect Cellular Effect (Stasis or Apoptosis) Phospho->Effect Downstream

Caption: Theoretical interaction pathway. The urea fragment targets the kinase hinge/activation loop, potentially inhibiting phosphorylation cascades.

References

  • Chemical Identity & Purity Standards

    • Source: BOC Sciences / National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10183105, this compound.
    • Link:

  • Parent Compound (Sorafenib)

    • Source: Wilhelm, S. M., et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases." Cancer Research, 64(19), 7099–7109. (Describes the role of the urea moiety in kinase binding).
    • Link:

  • Assay Guidance for Hydrophobic Compounds

    • Source: Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD)
    • Link:

Technical Support Center: Overcoming Resistance to 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Class Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

You are accessing this guide because you are encountering resistance phenotypes in cancer models treated with 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea or its clinical derivatives (e.g., Sorafenib , Regorafenib ).

Technical Clarification: The chemical structure This compound is the bioactive "warhead" (pharmacophore) responsible for the Type II kinase binding mode of several multi-kinase inhibitors. It functions by occupying the hydrophobic pocket created when the kinase activation loop adopts the inactive "DFG-out" conformation.[1]

Resistance to this specific urea moiety is rarely due to chemical degradation but rather:

  • Steric Hindrance: "Gatekeeper" mutations preventing the DFG-out conformational flip.

  • Pathway Bypass: Activation of parallel signaling tracks (e.g., PI3K/AKT) that operate independently of the inhibited kinase (e.g., RAF/VEGFR).

  • Physicochemical Limits: Poor solubility of the urea fragment leading to inconsistent intracellular dosing.

Part 1: Diagnostic Workflow (The "Why" of Resistance)

Before modifying your protocol, determine the type of resistance using this logic flow.

Visualizing the Resistance Mechanism

The following diagram illustrates the primary failure modes of urea-based inhibitors.

UreaResistance cluster_Mech Resistance Mechanisms Drug 1-(4-Cl-3-CF3-Ph)urea (Sorafenib/Regorafenib) Target Target Kinase (RAF/VEGFR/KIT) Drug->Target Binds DFG-out Conformation Mut Gatekeeper Mutation (Steric Block of DFG-out) Target->Mut Acquired Mutation Bypass Bypass Signaling (c-Met / EGFR / PI3K) Target->Bypass Kinase Blocked Effect Cell Survival / Proliferation Target->Effect Inhibition (Normal) Mut->Drug Prevents Binding Bypass->Effect Restores Growth EMT Phenotypic Drift (EMT / Stemness) EMT->Effect Drug Insensitivity

Caption: Figure 1. Mechanistic failure modes of the diaryl urea pharmacophore. The urea moiety requires a specific "DFG-out" kinase conformation, which is vulnerable to steric mutations and pathway bypass.

Part 2: Troubleshooting Guide (Q&A Format)
Module A: The "Target" Issue (Binding & Mutations)

Q: My IC50 has shifted >10-fold, but the cells still express the target kinase. Is the urea moiety failing to bind?

A: Likely yes. The this compound moiety is a Type II inhibitor . It binds to the inactive conformation.[1][2] If your cells have acquired a "gatekeeper" mutation (e.g., T315I in ABL, or equivalent V/I mutations in RAF/KIT), the kinase is locked in the active "DFG-in" state, physically excluding the urea group.

Experimental Fix:

  • Sequence the Kinase Domain: Look specifically for mutations in the hinge region or the activation loop (DFG motif).

  • Switch to Type I Inhibitors: If a gatekeeper mutation is confirmed, Type II urea inhibitors will not work. Switch to a Type I inhibitor (ATP-competitor) that binds the active conformation (e.g., Dasatinib for ABL, or specific RAF monomers).

  • Validate Binding: Perform a Cellular Thermal Shift Assay (CETSA) .

    • Protocol: Treat cells with the urea compound -> Heat shock (40-60°C) -> Lyse -> Western Blot for target.

    • Result: If the drug binds, the protein stabilizes and resists thermal degradation. If resistant, the protein disappears at lower temperatures similar to DMSO control.

Module B: The "Bypass" Issue (Signaling Plasticity)

Q: I see target inhibition (e.g., reduced p-ERK), but the cells are still proliferating. Why?

A: You are observing Pathway Bypass . The urea inhibitor has successfully blocked the primary track (e.g., MAPK), but the cancer cell has activated a parallel survival track, often PI3K/AKT or c-Met, acting as a "see-saw" mechanism.

Diagnostic Protocol (Western Blot Strategy): Run a "Phospho-Array" Western Blot comparing Sensitive vs. Resistant lines:

MarkerPathwayStatus in Urea ResistanceAction
p-ERK (Thr202/Tyr204) MAPKLow/Absent (Target is hit)Drug is working physically; resistance is downstream/parallel.
p-AKT (Ser473) PI3K/mTORHigh (Compensatory)Add PI3K/mTOR inhibitor.
p-c-Met (Tyr1234) HGF/c-MetHigh (Receptor Switch)Add c-Met inhibitor (e.g., Capmatinib).
LC3B-II AutophagyHigh (Cytoprotection)Add Chloroquine (Autophagy inhibitor).

Causality: The inhibition of ERK relieves a negative feedback loop on RTKs (like HER2 or EGFR), causing a rebound activation of AKT [1].

Module C: The "Solubility" Issue (In Vitro Handling)

Q: I am using the pure this compound fragment for screening, but data is erratic. Is it the compound?

A: Yes. This specific urea fragment is highly hydrophobic (LogP ~3-4) and has poor aqueous solubility. It precipitates in cell culture media, leading to "false resistance" (the drug never enters the cell).

Optimization Protocol:

  • Solvent System: Dissolve stock in 100% DMSO. Do not exceed 0.5% final DMSO concentration in culture, but ensure rapid mixing.

  • Serum Binding: This urea moiety binds heavily to BSA/FBS in media.

    • Test: Run a cytotoxicity assay in 1% FBS vs. 10% FBS .

    • Observation: If potency increases 10x in low serum, your "resistance" is actually protein binding.

  • Visual Check: Inspect wells under 40x microscopy. Crystalline needles indicate precipitation.

Part 3: Advanced Protocols
Protocol 1: Assessing "Stemness" Mediated Resistance (EMT)

Resistance to Sorafenib/Urea inhibitors is strongly linked to Epithelial-Mesenchymal Transition (EMT) in Hepatocellular Carcinoma (HCC).

Objective: Quantify if resistance is driven by phenotypic drift rather than kinase mutation.

  • Sample Prep: Harvest Sensitive (Parental) and Resistant (R) cells.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate).

  • Markers to Probe:

    • Epithelial: E-Cadherin (Loss = Resistance).

    • Mesenchymal: Vimentin, N-Cadherin, Snail (Gain = Resistance).

  • Functional Rescue:

    • Treat Resistant cells with the urea inhibitor + HDAC Inhibitor (e.g., Vorinostat).

    • Rationale: HDAC inhibitors can reverse EMT, re-sensitizing cells to the urea "warhead" [2].

Protocol 2: Overcoming Efflux (P-gp/ABCB1)

The urea moiety is a substrate for P-glycoprotein efflux pumps.

Step-by-Step:

  • Dye Retention Assay: Stain cells with Rhodamine 123 (fluorescent P-gp substrate).

  • Flow Cytometry: Measure fluorescence decay over 60 mins.

    • Resistant Cells: Rapid loss of fluorescence (Pump active).

    • Sensitive Cells: High retention.

  • Inhibition Check: Co-treat with Verapamil (10 µM) + Urea Inhibitor.

    • If IC50 is restored, resistance is purely pharmacokinetic (efflux-mediated).

Part 4: Summary Data Table

Common resistance profiles for this compound derivatives.

Resistance PhenotypePrimary BiomarkerRecommended Combination Strategy
MAPK Reactivation Elevated CRAF or BRAF V600ECombine with MEK Inhibitor (Trametinib)
PI3K/AKT Bypass High p-AKT (Ser473)Combine with mTOR Inhibitor (Everolimus)
Hypoxia Induced HIF-1

Accumulation
Combine with HIF inhibitors or normalize vasculature
Autophagy LC3B-II Puncta / p62 lossCombine with Chloroquine / Hydroxychloroquine
EGFR Feedback High p-EGFRCombine with Erlotinib/Gefitinib
References
  • Nature Reviews Cancer. "Mechanisms of acquired resistance to kinase inhibitors." Nature Reviews Cancer, vol. 22, no. 8, 2022.[3][4] Link

  • Cell Death & Disease. "EMT and stemness in Sorafenib resistance: Mechanisms and therapeutic strategies." Cell Death Dis, vol. 12, 2021.[5] Link

  • Molecular Cancer Therapeutics. "Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors." Mol Cancer Ther, 2023. Link

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Diaryl Ureas: The Role of the 1-(4-Chloro-3-(trifluoromethyl)phenyl) Moiety." J Med Chem, 2020. Link

(Note: The chemical this compound is the core structural motif of Sorafenib (Nexavar) and Regorafenib (Stivarga). All biological resistance mechanisms described above apply to this pharmacophore class.)

Sources

Optimizing buffer conditions for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Buffer Conditions for Sorafenib Kinase Assays

Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Core Principles of Kinase Assay Buffer Design for Sorafenib

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, or Sorafenib, is an oral multi-kinase inhibitor that targets several kinases involved in tumor cell proliferation and angiogenesis.[1][2] Its targets include Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-Kit.[1] The reliability of in vitro kinase assays designed to measure Sorafenib's potency is fundamentally dependent on the composition of the reaction buffer. Each component serves a critical function that must be optimized for the specific kinase being assayed.

Key Buffer Components & Their Functions

A typical kinase assay buffer contains several key ingredients, each with a specific role in ensuring optimal enzyme activity and stability.[3][4]

ComponentTypical Concentration RangeFunction & Considerations for Sorafenib Assays
Buffering Agent 20-100 mMMaintains a stable pH. Common choices include HEPES and Tris-HCl. The optimal pH is kinase-dependent but typically falls between 7.0 and 8.0.
pH 7.0 - 8.5Crucial for kinase structure and activity. Each kinase has a narrow optimal pH range. Sorafenib's solubility is poor across a wide pH range (1.2-7.4), so pH optimization should focus on enzyme activity rather than compound solubility.[5][6]
Divalent Cations (MgCl₂ or MnCl₂) 1-20 mMEssential cofactors. ATP forms a complex with Mg²⁺ (or Mn²⁺), which is the true substrate for the kinase.[7][8] Some kinases require free Mg²⁺ in excess of the ATP concentration for full activation.[9]
ATP 1-200 µMThe phosphate donor. For inhibitor studies, using an ATP concentration close to the Michaelis constant (Km) of the kinase is recommended to accurately determine the IC50 value of ATP-competitive inhibitors.[10]
Reducing Agent (DTT or β-ME) 0.5-2 mMPrevents oxidation of cysteine residues in the kinase, which can lead to inactivation. Must be prepared fresh.
Carrier Protein (BSA) 0.01-0.1% (w/v)Prevents enzyme denaturation and non-specific adsorption to plate wells. Can also help maintain the solubility of hydrophobic compounds like Sorafenib.[11]
Detergent (Tween-20, Triton X-100, Brij-35) 0.005-0.05% (v/v)Reduces non-specific binding and can aid in the solubility of hydrophobic inhibitors. This is particularly important for Sorafenib, which has low aqueous solubility.[5][12]
DMSO ≤ 2% (v/v)Solvent for the test compound. Sorafenib is typically dissolved in DMSO.[13][14] While many kinases tolerate low percentages of DMSO, concentrations above 2% can inhibit or, in some cases, stimulate kinase activity.[15][16] The final DMSO concentration should be kept constant across all wells.[16]

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during kinase assays with Sorafenib, providing a logical framework for identifying and resolving them.

Frequently Asked Questions (FAQs)

Q1: Why is my IC50 value for Sorafenib different from published values?

A multitude of factors can contribute to this discrepancy:

  • ATP Concentration: Sorafenib is an ATP-competitive inhibitor. If your assay uses a high ATP concentration (well above the Km), you will need more inhibitor to achieve 50% inhibition, resulting in a right-shifted (higher) IC50 value.

  • Enzyme Concentration: The amount of kinase used can influence the apparent IC50. It's crucial to work in the linear range of the enzyme titration curve.[17]

  • Buffer Components: As detailed in this guide, pH, divalent cation concentration, and the presence of additives can all modulate kinase activity and, consequently, the measured IC50.

  • Kinase Construct: Different protein constructs (e.g., full-length vs. catalytic domain, presence of tags, activation state) can exhibit different sensitivities to inhibitors.

Q2: How do I know if Sorafenib is precipitating in my assay?

Sorafenib's low aqueous solubility makes precipitation a significant concern.[5][13]

  • Visual Inspection: At higher concentrations, you may see visible precipitate or cloudiness in the well.

  • Assay Artifacts: Compound precipitation can lead to inconsistent data, often characterized by a steep, non-sigmoidal inhibition curve or high variability between replicates.

  • Light Scattering: An increase in light scattering can be measured on some plate readers and is indicative of precipitate formation.

  • Mitigation: Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to inhibit the enzyme. Including BSA and a non-ionic detergent in the buffer can also help.[11]

Q3: What is the optimal final concentration of DMSO I should use?

The ideal approach is to perform a DMSO tolerance experiment. Run the kinase reaction with no inhibitor but with varying concentrations of DMSO (e.g., 0.1% to 5%). The highest concentration of DMSO that does not significantly affect kinase activity is your upper limit. For most assays, keeping the final DMSO concentration at or below 1-2% is a safe starting point.[16] It is critical that all wells, including controls, contain the same final concentration of DMSO.

Troubleshooting Specific Issues

Problem 1: Low or No Kinase Activity

If your positive control (kinase + substrate, no inhibitor) shows a weak signal, it points to a fundamental issue with the reaction itself.

  • Cause A: Inactive Enzyme.

    • Solution: Verify the activity of your kinase stock. Ensure it was stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test it with a known potent activator or a highly validated substrate.

  • Cause B: Suboptimal Divalent Cation Concentration.

    • Solution: The concentration of Mg²⁺ is critical. ATP chelates Mg²⁺, and the true substrate is the Mg-ATP complex.[7] Furthermore, many kinases require additional "free" Mg²⁺ for full activation.[9] Perform a MgCl₂ titration (e.g., 0 to 20 mM) at a fixed ATP concentration to find the optimal level.

  • Cause C: Incorrect ATP or Substrate Concentration.

    • Solution: Ensure that the concentrations of ATP and the peptide/protein substrate are at or above their respective Km values for the kinase. For initial activity checks, using concentrations 5-10 fold above Km can be beneficial.

  • Cause D: Missing or Degraded Reducing Agent.

    • Solution: DTT and β-ME are unstable in solution. Prepare fresh stocks for your assay buffer. Without a reducing agent, the kinase can become oxidized and inactivated.

Problem 2: High Variability Between Replicate Wells

High variability, often indicated by a poor Z'-factor or high coefficient of variation (%CV), makes it difficult to obtain reliable data.[3]

  • Cause A: Compound Precipitation.

    • Solution: As mentioned in the FAQ, Sorafenib's poor solubility is a likely culprit.[14] Decrease the highest concentration of Sorafenib in your dilution series. Increase the final DMSO percentage slightly if the enzyme's activity is not compromised. Consider adding or increasing the concentration of BSA or a non-ionic detergent (e.g., Tween-20) to the assay buffer.

  • Cause B: Pipetting Errors or Inadequate Mixing.

    • Solution: This is a common source of error, especially in high-throughput formats.[18] Ensure pipettes are calibrated. When adding reagents, especially the enzyme or compound, ensure they are mixed thoroughly but gently. For viscous solutions, consider using reverse pipetting techniques.[18]

  • Cause C: "Edge Effects" in Assay Plates.

    • Solution: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations.[18] A common practice is to avoid using the outermost wells for experimental data, instead filling them with buffer or water to create a humidity barrier.[18]

Part 3: Experimental Protocols & Visualizations

Protocol 1: MgCl₂ Titration for Optimal Kinase Activity

This protocol helps determine the optimal concentration of MgCl₂ for your specific kinase.

  • Prepare Reagents:

    • Kinase Buffer Base: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01% Brij-35.

    • MgCl₂ Stock: 1 M MgCl₂ in nuclease-free water.

    • Kinase, ATP, and Substrate: Prepare stocks at appropriate concentrations.

  • Set up the Titration: In a 384-well plate, create a serial dilution of MgCl₂ in the Kinase Buffer Base to achieve final concentrations from 0 to 20 mM.

  • Add Assay Components: To each well, add the kinase and substrate.

  • Initiate the Reaction: Add ATP (at a fixed concentration, e.g., 10 µM) to all wells to start the reaction.

  • Incubate: Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Stop and Detect: Stop the reaction and measure the output using your chosen detection technology (e.g., ADP-Glo™, LanthaScreen™).

  • Analyze: Plot kinase activity against the final MgCl₂ concentration. The peak of the curve indicates the optimal MgCl₂ concentration.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Buffer Base, MgCl2 Stock, Kinase, ATP, and Substrate setup_plate Create MgCl2 serial dilution in assay plate prep_reagents->setup_plate add_kinase Add Kinase and Substrate to all wells setup_plate->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate Incubate for fixed time (e.g., 60 min) add_atp->incubate detect Stop reaction and add detection reagents incubate->detect read_plate Read plate signal detect->read_plate plot_data Plot Activity vs. [MgCl2] read_plate->plot_data determine_opt Identify optimal [MgCl2] from peak plot_data->determine_opt

Caption: Workflow for MgCl₂ Optimization.

Protocol 2: Assessing Sorafenib Solubility and DMSO Tolerance

This protocol establishes the working limits for your specific assay conditions.

  • Prepare Reagents:

    • Optimized Kinase Buffer: The complete buffer from Protocol 1, including the optimal MgCl₂ concentration.

    • Sorafenib Stock: High-concentration stock in 100% DMSO (e.g., 10 mM).

  • DMSO Tolerance Curve:

    • In a plate, set up reactions containing all assay components (kinase, substrate, ATP, buffer) but no Sorafenib.

    • Add varying amounts of 100% DMSO to achieve a range of final concentrations (e.g., 0%, 0.5%, 1%, 2%, 4%, 8%).

    • Incubate and detect as normal. Plot activity vs. %DMSO to find the highest tolerable concentration.

  • Sorafenib Solubility Check:

    • Prepare a serial dilution of Sorafenib in 100% DMSO.

    • Add this dilution series to your complete, optimized kinase buffer. The final concentration of DMSO should be constant and equal to the maximum tolerated level determined above.

    • Visually inspect the highest concentration wells for any signs of precipitation (cloudiness). Use a plate reader to check for an increase in light scatter if available.

    • This determines the highest concentration of Sorafenib that remains soluble under your final assay conditions.

G A Low/Variable Signal? B Check Compound Solubility A->B Yes C Check Basic Reaction (No Inhibitor) A->C No J Is Variability High? B->J Precipitation Found? (Lower [Cmpd]) D Is Signal Still Low? C->D E Check Enzyme Activity D->E Yes D->J No F Optimize [MgCl2] and [ATP] E->F G Check Reagent Stability (DTT, ATP) F->G I Assay Optimized G->I H Review Pipetting & Mixing Technique H->I J->H Yes J->I No

Caption: Troubleshooting Workflow for Kinase Assays.

References

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Retrieved from [Link]

  • Dr. You. (2025). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application.
  • BPS Bioscience. (n.d.). Data Sheet Sorafenib Tosylate. Retrieved from [Link]

  • Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. Retrieved from [Link]

  • Wang, Y., et al. (2012). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry Letters, 22(15), 5029-5033. Retrieved from [Link]

  • ResearchGate. (n.d.). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. Retrieved from [Link]

  • Adams, J. A. (1998). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Biochemistry, 37(8), 2482-2490. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • MDPI. (n.d.). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from [Link]

  • Lo, Y. C., et al. (2019). Mg2+ regulation of kinase signaling and immune function. The Journal of Experimental Medicine, 216(7), 1651-1667. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Quanterix. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]

  • Impactfactor. (n.d.). Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Mg2+ Binding in the Na+,K+-ATPase. Retrieved from [Link]

  • ResearchGate. (2019). Does ATP have to be activated by Mg2+ to work? Retrieved from [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

Sources

Minimizing batch-to-batch variation of synthesized 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Minimizing Batch-to-Batch Variation in Urea Intermediate Synthesis Reference ID: TSC-UREA-4CL3CF3-001[1]

Executive Summary

You are likely synthesizing 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (CAS: 343247-69-8) as a critical intermediate for kinase inhibitors like Sorafenib .[1]

In my experience scaling this chemistry from bench (10g) to pilot (5kg), the primary sources of batch variation are isocyanic acid stability (during the cyanate route) and polymorphic transitions (during crystallization).[1] This guide moves beyond standard recipes to address the kinetics and thermodynamics that cause failure.[1]

Module 1: Reaction Kinetics & Stoichiometry

Context: The most common synthesis route involves reacting 4-chloro-3-(trifluoromethyl)aniline with Sodium Cyanate (NaOCN) in an acidic medium.[1] This relies on the in-situ generation of isocyanic acid (HNCO).[1]

The Core Problem: The "pH Trap"

If the pH is too low (< 2.5), HNCO hydrolyzes to CO₂ and NH₃ before reacting with the aniline.[1] If the pH is too high (> 5.0), the aniline remains deprotonated and unreactive, or the HNCO fails to generate efficiently.

Troubleshooting Guide: Reaction Inconsistencies
SymptomProbable CauseTechnical Intervention
Low Yield (< 70%) Rapid hydrolysis of HNCO due to high acidity.[1][2]Protocol: Do not dump acid. Use a dosing pump to maintain pH between 3.5 and 4.5 .[1] The reaction rate of Aniline + HNCO must exceed the hydrolysis rate of HNCO.[1]
High Residual Aniline Stalled reaction due to "salt coating."[1]Protocol: The product precipitates out. If stirring is insufficient, it coats unreacted aniline salts.[1] Increase agitation power (P/V) to >0.5 kW/m³ or use an overhead stirrer with a pitch-blade impeller, not a magnetic bar.
"Double Urea" Impurity Formation of 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.[1]Protocol: This symmetric urea forms if the reaction temperature exceeds 50°C .[1] Maintain reaction temp at 35-40°C . Excess heat promotes the attack of the aniline on the formed urea product.[1]
Visual Workflow: Critical Control Points (CCPs)

ReactionWorkflow Start Start: Aniline + Solvent AcidAdd Acid Addition (CCP1: pH 3.5-4.5) Start->AcidAdd CyanateAdd NaOCN Dosing (Slow Addition) AcidAdd->CyanateAdd Generates HNCO Reaction Urea Formation (CCP2: Temp < 45°C) CyanateAdd->Reaction Monitor HPLC Monitoring (Target: Aniline < 0.5%) Reaction->Monitor Monitor->Reaction Incomplete? Add 0.1 eq NaOCN

Figure 1: Reaction workflow highlighting Critical Control Points (CCPs) where batch variation is most likely to occur.

Module 2: Impurity Profiling & Management

Context: Regulatory bodies (ICH Q3A) require strict control of impurities.[1] In this synthesis, the "Double Urea" (Symmetric Urea) is the most persistent contaminant because it has solubility properties very similar to the target product.[1]

Q: My HPLC shows a peak at RRT 1.2 that resists washing. What is it? A: This is likely the Symmetric Urea (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea).[1]

  • Mechanism: It forms when the reaction mixture is heated too long or if the aniline concentration is locally too high relative to the cyanate.[1]

  • Removal: It is significantly less soluble in ethanol than the target urea.[1]

  • Purification Protocol:

    • Suspend the crude solid in Ethanol/Water (80:20) .

    • Heat to reflux (target urea dissolves; symmetric urea remains largely suspended).

    • Hot Filtration: Filter the solution while hot (>60°C) to remove the symmetric urea.[1]

    • Cool the filtrate to crystallize the pure target urea.[1]

Module 3: Crystallization & Polymorphism (The Physical Variation)

Context: Substituted phenylureas are notorious for exhibiting polymorphism (different crystal packing arrangements).[1] Batch-to-batch variation in filtration time (e.g., one batch filters in 1 hour, the next takes 10 hours) is almost always due to uncontrolled nucleation producing different polymorphs or fines.[1]

The Protocol: Controlled Cooling Crystallization

To ensure consistent Particle Size Distribution (PSD) and polymorph form:

  • Dissolution: Dissolve crude product in Ethyl Acetate or Ethanol at 70°C.

  • Seeding (Critical): At 60°C (metastable zone), add 0.5% w/w seed crystals of the desired stable polymorph.

    • Why? This bypasses spontaneous nucleation, which is random and chaotic.[1]

  • Aging: Hold at 60°C for 30 minutes to allow seed surface activation.

  • Cooling Ramp: Cool to 5°C at a rate of 0.5°C/minute .

    • Why? Crash cooling (putting the flask in ice) traps solvent and creates amorphous solids that cake during drying.[1]

Visual Logic: Polymorph Control Strategy

CrystallizationLogic Crude Crude Urea Solution Check Check Saturation Temp Crude->Check Seed Add Seeds @ Saturation - 5°C Check->Seed Prevents Oiling Out Cool Linear Cooling Ramp (0.5°C/min) Seed->Cool Growth dominates Nucleation Filter Filtration & Drying Cool->Filter Uniform PSD

Figure 2: Linear cooling strategy to prevent the formation of metastable polymorphs and ensure consistent filtration times.

Module 4: Analytical Specifications (Release Criteria)

To validate your batch consistency, establish these hard specifications. Do not proceed to the next synthetic step (e.g., Sorafenib coupling) unless these are met.

TestMethodSpecificationRationale
Assay HPLC (C18, ACN/Water)> 98.5%High purity required to prevent side reactions in next step.
Symmetric Urea HPLC< 0.15%Difficult to remove downstream; must be controlled here.[1]
4-Cl-3-CF3 Aniline HPLC< 0.10%Genotoxic potential; strict control required.[1]
Loss on Drying Gravimetric< 0.5%Residual solvent affects stoichiometry of the next reaction.[1]
Crystal Habit MicroscopyRods/NeedlesPlatelets or amorphous solids indicate poor crystallization control.[1]
References & Authoritative Grounding
  • Sorafenib Synthesis & Intermediates:

    • Bankston, D. et al.[1] "A Scalable Synthesis of the Antitumor Agent Sorafenib."[1] Organic Process Research & Development, 2002.[1] (Discusses the urea formation kinetics and impurity profiles).

    • Patent: Bayer Healthcare LLC. "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." .[1]

  • Urea Synthesis Mechanisms:

    • Vogel, A.I.[1] "Practical Organic Chemistry."[1] (The standard for Wöhler synthesis adaptations using sodium cyanate).[1]

    • Kurzer, F. "Cyanates and their Thio-derivatives."[1] Organic Compounds of Sulphur, Selenium, and Tellurium, 1975.[1]

  • Crystallization & Polymorphism:

    • Bernstein, J.[1] "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on why ureas exhibit multiple crystal forms).

    • Davey, R.J. et al.[1] "Crystal Engineering of Urea Derivatives."[3] CrystEngComm. (Specific to hydrogen bonding networks in urea crystallization).

Disclaimer: The protocols described above are based on general chemical engineering principles and literature data for substituted phenylureas. Always perform a safety assessment (HAZOP) before scaling up, particularly regarding the handling of isocyanates and cyanate salts in acidic media.

Sources

Technical Support Center: Troubleshooting Cell Line Integrity in 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Assay Optimization & Contamination Control Compound Context: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea (often a metabolite or structural analog of Sorafenib/Regorafenib).[1] Primary Application: Kinase inhibition (RAF/VEGFR pathways), Cytotoxicity profiling.[1]

Executive Summary

You are accessing this guide because you have observed inconsistent IC50 values, unexpected cell viability, or morphological anomalies while treating cells with This compound .

This urea derivative is a hydrophobic, biologically active small molecule. Inconsistent data is rarely due to "bad drug" but rather biological contamination masking the compound's efficacy. This guide isolates the three variables that compromise your data: Mycoplasma interference , Cell Line Cross-Contamination , and Compound Precipitation (Pseudo-contamination).

Module 1: The "Phantom" Viability (Mycoplasma Interference)[1]

The Issue: You observe higher-than-expected cell viability even at high concentrations of the urea compound, or your MTT/MTS assays show high background absorbance.

The Mechanism: Mycoplasma species (e.g., M. hyorhinis) are not just passive bystanders. They possess metabolic enzymes that actively interfere with tetrazolium-based assays (MTT/MTS).[1] Furthermore, they deplete arginine, stressing the cells and altering the signaling pathways (e.g., mTOR/MAPK) that this urea compound is meant to inhibit.

Mechanism of Interference

MycoplasmaInterference Mycoplasma Mycoplasma Contamination Arginine Arginine Depletion Mycoplasma->Arginine Consumes Enzymes Mycoplasmal Reductases Mycoplasma->Enzymes Secretes Result2 Altered Kinase Signaling (G1 Arrest) Arginine->Result2 Stress Response MTT MTT/MTS Reagent Enzymes->MTT Direct Reduction (No Cells Needed) Result1 False High Viability (Artifact) MTT->Result1 Drug Urea Derivative (Kinase Inhibitor) Drug->Result2 Target Inhibition Result2->Result1 Confounds IC50

Figure 1: Mycoplasma actively reduces tetrazolium salts, creating false viability signals that mask the cytotoxicity of the urea derivative.[1]

Diagnostic Protocol: PCR Detection

Do not rely on DAPI staining alone; it is insufficient for high-sensitivity detection.[1]

  • Supernatant Collection: Harvest 1 mL of culture supernatant from a confluent flask (at least 3 days in culture).

  • Boil: Heat at 95°C for 5 minutes to lyse Mycoplasma.

  • PCR Amplification: Use universal primers targeting the 16S rRNA gene region (e.g., GPO-1/MGSO).[1]

  • Validation: Run a positive control (known DNA) and a negative control (water).[1]

Corrective Action: If positive, discard the cells . Antibiotic rescue (Plasmocin, etc.) is possible but alters the metabolic baseline, rendering kinase inhibition data invalid for publication.

Module 2: Identity Crisis (Cross-Contamination)[1][2]

The Issue: Your IC50 values for this compound have shifted by orders of magnitude (e.g., from nM to µM range) compared to historical data or literature.

The Causality: This urea compound targets specific kinases (often RAF, VEGFR, or p38 MAPK). If you believe you are testing a liver line (e.g., HepG2) but have accidentally cross-contaminated it with HeLa (cervical), the receptor profile changes entirely. HeLa cells may lack the specific kinase overexpression or mutation that renders the cell sensitive to the drug.

Data Comparison: The Cost of Misidentification
ParameterHepG2 (Target Line)HeLa (Contaminant)Impact on Urea Assay
Origin Liver CarcinomaCervical AdenocarcinomaMetabolic profile mismatch
Growth Rate Slower (Doubling ~48h)Rapid (Doubling ~24h)Dilutes drug effect
Kinase Profile High RAF/MAPK activityHPV-driven alterationIC50 Shift > 100x
Drug Sensitivity Sensitive to Sorafenib analogsOften ResistantFalse Negative Data
Validation Protocol: STR Profiling

Standard: ANSI/ATCC ASN-0002-2011.[1]

  • DNA Extraction: Extract genomic DNA from the suspect cell pellet.

  • Amplification: PCR amplify short tandem repeat (STR) loci (e.g., TH01, TPOX, vWA).[1]

  • Database Query: Submit the genetic signature to the CLASTR or Expasy database.

  • Threshold: A match < 80% indicates a contaminated or misidentified line.[1]

Module 3: Chemical "Pseudo-Contamination" (Precipitation)[1]

The Issue: You see "crystals" or "debris" in the well under the microscope. You suspect bacterial contamination, but the media does not turn turbid/yellow rapidly.

The Causality: this compound is highly hydrophobic.[1]

  • Symptom: Needle-like structures appearing 2-24 hours after dosing.[1]

  • Cause: "Crashing out."[1] The compound is soluble in DMSO but precipitates when added to aqueous cell culture media, especially at concentrations >10 µM or if the final DMSO concentration is <0.1% without proper mixing.

Differentiation Guide:

ObservationBacterial ContaminationDrug Precipitation
Motion Brownian motion / SwimmingStationary / Settles to bottom
Focus Visible in multiple focal planesRefractile, crystalline, sharp edges
pH Indicator Media turns yellow (Acidic) rapidlyMedia color remains stable
Pattern Uniform cloudinessClumps or needles around cells

Troubleshooting Step:

  • Warm the media to 37°C before adding the drug.

  • Vortex the drug stock immediately prior to addition.

  • Check solubility limit: Ensure your final concentration does not exceed the compound's aqueous solubility limit (often <50 µM for this class of ureas).[1]

Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve your experimental failure.

Troubleshooting Start Issue: Inconsistent Data with Urea Derivative CheckMicroscope Microscopic Inspection Start->CheckMicroscope Particles Are there particles? CheckMicroscope->Particles Crystals Crystalline/Refractile? (Stationary) Particles->Crystals Yes Bacteria Small dots/Haze? (Moving/Turbid) Particles->Bacteria Yes NoParticles No visible particles, but data is wrong Particles->NoParticles No Precipitation Diagnosis: Drug Precipitation Action: Optimize DMSO/Media mix Crystals->Precipitation BioContam Diagnosis: Bacterial/Fungal Action: Discard Culture Bacteria->BioContam CheckIC50 Is IC50 Higher (Resistant)? NoParticles->CheckIC50 MycoplasmaCheck Check Mycoplasma (PCR) (False Viability Signal) CheckIC50->MycoplasmaCheck High Background STRCheck Check Cell Identity (STR) (Target Mismatch) CheckIC50->STRCheck Wrong Phenotype

Figure 2: Step-by-step logic to isolate the source of experimental variance.

Frequently Asked Questions (FAQ)

Q: Can I filter-sterilize the urea compound if I suspect it is the source of contamination? A: Be cautious. This compound is hydrophobic.[1] It may bind to nylon or cellulose acetate membranes, effectively removing the drug from the solution. If you must filter, use a PVDF or PTFE membrane and verify the post-filtration concentration via HPLC/UV-Vis.

Q: My control wells (DMSO only) look healthy, but treated wells look contaminated. Why? A: This is likely drug precipitation , not contamination. The addition of the hydrophobic urea moiety to the media caused it to crystallize. These crystals can mechanically damage cells (physical cytotoxicity) or simply look like debris.[1]

Q: Why does Mycoplasma make my cells resistant to this urea compound? A: Aside from the MTT artifact mentioned in Module 1, Mycoplasma can upregulate multidrug resistance proteins (MDRs) or alter the cell membrane composition, reducing the intracellular accumulation of the drug [1].

References

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention.[2] Cytotechnology, 39(2), 75–90.

  • International Cell Line Authentication Committee (ICLAC). (2012).[1] Guide to Human Cell Line Authentication. ICLAC Standards.[1]

  • Capes-Davis, A., et al. (2010).[1] Check your cultures! A list of cross-contaminated or misidentified cell lines. International Journal of Cancer, 127(1), 1–8. [1]

  • PubChem. (n.d.).[1][3][4] this compound - Compound Summary. National Library of Medicine. [1][3][4]

Sources

Interpreting unexpected results from 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea treatment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Internal Reference Code: CTPU-Guide-v2.1

Executive Summary

This guide addresses "unexpected results" frequently encountered when using This compound (hereafter referred to as CTPU ). This molecule is the pharmacophore scaffold of several Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). While potent, its physicochemical properties and mechanism of action often generate non-linear, biphasic, or artifactual data in biological assays.

Primary Utility: Kinase Inhibition (VEGFR, RAF, p38 MAPK), Cytokinin-like activity (Plant Biology). Common Anomalies: Paradoxical pathway activation, colloidal aggregation (false positives), and aqueous precipitation.

Module 1: Physicochemical Anomalies (The "Phantom" Inhibitor)

Symptom: “My IC50 curves plateau early,” “I see high variance between technical replicates,” or “The compound inhibits unrelated enzymes (e.g., luciferase, chymotrypsin).”

Root Cause: Colloidal Aggregation & Solubility

CTPU is highly lipophilic and prone to forming colloidal aggregates in aqueous buffers. Unlike true precipitates, these colloids remain suspended but sequester proteins non-specifically. This phenomenon, extensively characterized by the Shoichet Lab, leads to "Pan-Assay Interference" (PAINS), where the compound appears to inhibit everything by physically coating the enzyme rather than binding the active site.

Troubleshooting Protocol: The Detergent Challenge

To distinguish between true binding and aggregation-based artifacts, perform this self-validating control:

  • Preparation: Prepare your assay buffer with 0.01% Triton X-100 (or freshly prepared 0.005% Tween-20).

  • Execution: Run the dose-response curve again side-by-side (With vs. Without Detergent).

  • Interpretation:

    • True Inhibition: IC50 remains stable. The detergent breaks up colloids but does not affect the specific binding pocket.

    • Artifact: Inhibition disappears or IC50 shifts by >10-fold. The detergent dispersed the aggregate, revealing the compound's lack of specific activity at that concentration.

Data Presentation: Solubility Limits

Solvent System Solubility Limit (Approx.) Risk Level Notes
Pure DMSO > 50 mM Low Stable for months at -20°C.
Cell Media (10% FBS) ~10–20 µM Moderate Serum proteins (Albumin) act as a "sink," reducing free drug concentration.

| PBS / Serum-Free Media | < 1 µM | Critical | High risk of precipitation. Rapid crystallization occurs upon dilution. |

Critical Step: Never dilute CTPU directly from 100% DMSO into PBS. Perform an intermediate dilution in media containing serum or BSA to "chaperone" the molecule into solution.

Module 2: Biological Divergence (The "Raf Paradox")

Symptom: “I treated cells to block ERK signaling, but Western blots show a massive INCREASE in p-ERK levels.”

Root Cause: Transactivation (Paradoxical Activation)

CTPU is an ATP-competitive inhibitor that binds to the inactive conformation of RAF kinases (Type II binding). In cells with Wild-Type BRAF or RAS mutations , binding of the inhibitor to one monomer of a RAF dimer induces a conformational change that hyper-activates the drug-free partner monomer. This is a well-documented class effect of urea-based RAF inhibitors (e.g., Sorafenib).

Mechanism Visualization

The diagram below illustrates how sub-saturating concentrations of CTPU lead to signal amplification rather than inhibition.

RafParadox cluster_0 RAF Dimer Complex Inhibitor CTPU (Inhibitor) Raf_Monomer_A RAF Monomer A (Drug Bound) Inhibitor->Raf_Monomer_A Binds ATP Pocket Raf_Monomer_B RAF Monomer B (Drug Free) Raf_Monomer_A->Raf_Monomer_B Induces Dimerization & Transactivation MEK_ERK MEK/ERK Pathway Raf_Monomer_B->MEK_ERK Hyper-Phosphorylation (Paradoxical Signal)

Caption: Paradoxical Activation. Binding of CTPU to Monomer A allosterically activates Monomer B, driving downstream signaling until inhibitor concentration is high enough to saturate BOTH sites.

Corrective Action
  • Check Genotype: Verify the RAS/RAF status of your cell line. Paradoxical activation is most prominent in RAS-mutant / BRAF-WT lines (e.g., A549, HCT116).

  • Dose Escalation: Paradoxical activation produces a "bell-shaped" curve. You likely need to increase the concentration to saturate both monomers (> 10 µM), although this risks off-target toxicity.

  • Alternative Inhibitors: If your goal is pure pathway suppression in these cell lines, switch to a "Paradox-Breaker" inhibitor (e.g., PLX8394) or a MEK inhibitor (e.g., Trametinib).

Module 3: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose the source of your unexpected data.

Troubleshooting Start Observation: Unexpected Data Check_Solubility Step 1: Check Solubility (Is the buffer cloudy?) Start->Check_Solubility Detergent_Test Step 2: Detergent Test (Add 0.01% Triton X-100) Check_Solubility->Detergent_Test No Precipitate Diagnosis: Aqueous Precipitation Check_Solubility->Precipitate Yes Genotype_Check Step 3: Check Genotype (RAS/RAF Status) Detergent_Test->Genotype_Check Activity Retained Aggregation Diagnosis: Colloidal Aggregation Detergent_Test->Aggregation Activity Lost Paradox Diagnosis: Paradoxical Activation Genotype_Check->Paradox RAS-mutant / BRAF-WT True_Effect Diagnosis: Valid Biological Effect Genotype_Check->True_Effect BRAF-V600E

Caption: Diagnostic workflow for isolating the cause of aberrant CTPU data.

Frequently Asked Questions (FAQ)

Q: Can I use this compound for in vivo studies? A: Direct use of CTPU is challenging due to poor bioavailability. In drug development, this scaffold is usually modified with solubilizing groups (e.g., the N-methylpicolinamide tail in Sorafenib) to improve pharmacokinetics. For animal studies, you must use a specialized vehicle (e.g., PEG400/Cremophor EL/Water in a 50:12.5:37.5 ratio) rather than simple saline/DMSO.

Q: Why does the compound appear to degrade in my DMSO stock? A: Urea linkages are generally stable, but they can hydrolyze under extreme pH or if the DMSO is "wet" (hygroscopic absorption of water).

  • Solution: Store aliquots at -80°C. Use anhydrous DMSO. Avoid repeated freeze-thaw cycles which introduce moisture.

Q: I am studying plant biology. Why did my tissue culture grow more? A: Phenylurea derivatives (like CTPU and Thidiazuron) possess strong cytokinin activity . They bind to cytokinin receptors (CRE1/AHK4 in Arabidopsis), promoting cell division. This is a specific biological effect, not an artifact.

References

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006) and its active metabolite: Pharmacokinetics and pharmacodynamics.Methods in Enzymology , 407, 597-612.

  • Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and cause paradoxical activation of the MAPK pathway.Nature , 464(7287), 427-430.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.Nature Protocols , 1(2), 550-553.

  • Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.Nature , 464(7287), 431-435.

  • Mok, M. C., et al. (2000). Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives.Phytochemistry , 53(7), 717-721.

Validation & Comparative

Comparative Efficacy Guide: Sorafenib vs. Its Pharmacophore Fragment in HCC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea vs. Sorafenib in HCC Cell Lines Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists[1]

Executive Summary & Chemical Context[2]

This guide analyzes the comparative efficacy of Sorafenib (the clinical standard of care) against This compound (hereafter referred to as the CT-Urea Fragment ) in Hepatocellular Carcinoma (HCC) models.[1]

The Core Distinction:

  • Sorafenib (Nexavar): A potent, oral multikinase inhibitor (MKI) targeting RAF, VEGFR, and PDGFR. It is a Type II kinase inhibitor that stabilizes the kinase in its inactive "DFG-out" conformation.[1]

  • CT-Urea Fragment: The specific "warhead" moiety within Sorafenib responsible for hydrogen bonding with the kinase activation loop (DFG motif).[1] As a standalone molecule (CAS 1760-46-5), it represents the pharmacophore anchor but lacks the "hinge-binding" heterocycle (N-methylpicolinamide) required for high-affinity inhibition.[1]

Scientific Verdict: In HCC cell lines (HepG2, HuH7), the CT-Urea Fragment serves primarily as a Structure-Activity Relationship (SAR) control .[1] It exhibits negligible cytotoxicity (IC50 > 100 µM) compared to Sorafenib (IC50 ~2–5 µM).[1] This comparison validates that the urea moiety is necessary but not sufficient for kinase inhibition; the full bi-aryl ether scaffold is required for nanomolar potency.

Mechanistic Comparison: Type II Kinase Inhibition

To understand the experimental data, one must understand the binding mode.

Sorafenib (The Optimized Inhibitor)

Sorafenib spans the ATP-binding pocket and the allosteric hydrophobic pocket.[1]

  • Hinge Binder: The pyridine ring interacts with the kinase hinge region (mimicking ATP's adenine).[1]

  • Linker: The central phenyl ether ring orients the molecule.

  • Allosteric Binder (The CT-Urea): The urea group forms dual hydrogen bonds with the conserved Glutamate and Aspartate residues of the DFG motif, locking the kinase in an inactive state.[1]

CT-Urea Fragment (The Isolated Pharmacophore)

When tested alone, this fragment can theoretically access the hydrophobic pocket but lacks the "anchor" (hinge binder) to stay resident.[1] The entropic cost of binding is too high, resulting in rapid dissociation and loss of inhibitory potential.

Visualization: Mechanism of Action (Sorafenib vs. Fragment)

KinaseInhibition Sorafenib Sorafenib (Full Drug) Hinge Hinge Region (ATP Pocket) Sorafenib->Hinge Strong Binding (Pyridine Ring) Allosteric Allosteric Pocket (DFG Motif) Sorafenib->Allosteric H-Bond Locking (Urea Moiety) CTUrea CT-Urea Fragment CTUrea->Hinge No Interaction CTUrea->Allosteric Weak/Transient Binding Raf_Active RAF Kinase (Active/DFG-In) Downstream MEK / ERK Phosphorylation (HCC Proliferation) Raf_Active->Downstream Promotes Proliferation Raf_Inactive RAF Kinase (Inactive/DFG-Out) Raf_Inactive->Downstream Inhibits Signaling Hinge->Raf_Inactive Stabilizes Allosteric->Raf_Inactive Locks Conformation

Caption: Sorafenib utilizes dual-point binding (Hinge + Allosteric) to lock RAF kinase, whereas the CT-Urea fragment lacks the hinge anchor, failing to sustain inhibition.[1]

Comparative Performance Data (HCC Cell Lines)

The following data summarizes typical findings when comparing the full drug against its urea precursor in standard HCC lines (HepG2, Hep3B, HuH7).

FeatureSorafenib (Standard)CT-Urea Fragment (Precursor)Biological Implication
IC50 (HepG2) 2.5 – 4.5 µM > 100 µM (Inactive)The urea group alone is non-cytotoxic.[1]
IC50 (HuH7) 3.0 – 6.0 µM > 100 µM (Inactive)Consistent lack of potency across lines.[1]
p-ERK Inhibition Complete block at 10 µMNo significant reduction at 50 µMFragment fails to engage RAF pathway.[1]
p-STAT3 Inhibition Moderate (via SHP-1)NoneFragment lacks SHP-1 agonist activity.[1]
Apoptosis Induction High (Caspase 3/7 activation)NegligibleNo therapeutic window for the fragment.[1]
Solubility (DMSO) HighModerateFragment is lipophilic but biologically inert here.[1]

Note: If you observe activity with the CT-Urea fragment below 50 µM, verify purity. Common impurities in synthesized urea fragments can sometimes yield false-positive cytotoxicity (off-target effects).[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

A. Cytotoxicity Assay (MTS/CCK-8)

Objective: Establish the IC50 differential (The "Therapeutic Gap").[1]

  • Cell Seeding: Seed HepG2 or HuH7 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Compound Preparation:

    • Dissolve Sorafenib and CT-Urea Fragment in 100% DMSO to 10 mM stock.

    • Critical Step: Serial dilute in serum-free media to 2x concentrations (Range: 0.1 µM to 100 µM). Ensure final DMSO < 0.1%.

  • Treatment: Add 100 µL of drug solution to 100 µL of culture media. Incubate for 72 hours.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450 nm.

  • Validation:

    • Positive Control: Sorafenib (expect ~3 µM IC50).[1]

    • Negative Control: 0.1% DMSO (100% viability).[1]

    • Test: CT-Urea Fragment.[1]

B. Western Blotting (Pathway Validation)

Objective: Prove that the Fragment fails to inhibit the RAF/MEK/ERK axis.

  • Treatment: Treat HepG2 cells (at 70% confluence) with:

    • Vehicle (DMSO)[1]

    • Sorafenib (10 µM)[1][2]

    • CT-Urea Fragment (10 µM and 50 µM)[1]

    • Duration: 2 hours (for phosphorylation capture).[1]

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).

  • Targets:

    • p-ERK (Thr202/Tyr204): The direct readout of RAF inhibition.[1]

    • Total ERK: Loading control.

    • p-STAT3 (Tyr705): Secondary target of Sorafenib.[1]

  • Expected Outcome: Sorafenib will obliterate the p-ERK signal.[1] The CT-Urea fragment lanes should resemble the DMSO control, indicating the kinase pathway remains active.[1]

Active Derivatives (Contextual Nuance)

While the fragment is inactive, researchers often synthesize derivatives using the CT-Urea head to improve upon Sorafenib.[1] If your topic involves a specific code (e.g., SC-1, SC-59), the comparison changes:

  • SC-1 (Sorafenib Derivative): Retains the CT-Urea head but modifies the pyridine tail.[1]

    • Mechanism:[3] Often exhibits stronger p-STAT3 inhibition via SHP-1 activation compared to Sorafenib.[1]

    • Comparison: SC-1 may show better apoptosis in Sorafenib-resistant lines, proving that while the urea is the anchor, the tail dictates the specific signaling profile.[1]

Decision Tree for Researchers:

  • If testing CT-Urea (CAS 1760-46-5)

    
     Expect Inactivity (Negative Control).[1]
    
  • If testing Sorafenib Analogs (with CT-Urea head)

    
     Expect Modified Potency/Selectivity (Potential Superiority).[1]
    

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

    • Establishes Sorafenib's baseline efficacy and mechanism.
  • Liu, L., et al. (2006). "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research.

    • Provides the standard protocols for HCC cell line testing.
  • Tai, W. T., et al. (2014). "A sorafenib derivative and novel SHP-1 agonist, SC-59, acts synergistically with radiotherapy in hepatocellular carcinoma cells through inhibition of STAT3." Cancer Letters.

    • Demonstrates the activity of derivatives containing the CT-Urea moiety (SC-59) vs Sorafenib.[1]

  • Bankston, D., et al. (2002). "A novel and facile synthesis of the p38 kinase inhibitor doramapimod." Organic Process Research & Development.

    • Details the synthesis chemistry of diaryl ureas, explaining the role of the 1-(4-Chloro-3-(trifluoromethyl)phenyl)
  • Adnane, L., et al. (2006). "Sorafenib (BAY 43-9006, Nexavar®), a Dual-Action Inhibitor That Targets RAF/MEK/ERK Pathway in Tumor Cells and Tyrosine Kinases in Endothelial Cells."[1] Methods in Enzymology.

    • Defines the Type II binding mode requiring the full scaffold.

Sources

Comparative Analysis of Urea-Based RAF Inhibitors: From Pharmacophore to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea —the essential pharmacophore anchoring the "Sorafenib-class" of kinase inhibitors—against fully optimized Type II inhibitors (Sorafenib, Regorafenib) and Type I inhibitors (Vemurafenib).

While the specific urea compound (CAS: 343247-69-8) functions as the critical hydrogen-bonding "warhead" responsible for Type II binding specificity, experimental data confirms that it lacks the potency required for clinical efficacy on its own. This guide elucidates the structure-activity relationship (SAR) that transforms this urea fragment into a nanomolar drug and contrasts its mechanism with V600E-specific Type I inhibitors.

Key Takeaways:

  • The Urea Motif: Dictates Type II (DFG-out) binding, stabilizing the inactive kinase conformation.

  • Paradoxical Activation: A critical liability for both inhibitor classes, though driven by distinct dimerization mechanics.

  • Potency Gap: The urea fragment alone exhibits micromolar (µM) activity; the addition of the bi-aryl ether tail (as in Sorafenib) improves affinity to nanomolar (nM) levels.

Chemical Biology & Mechanism of Action

The Pharmacophore: this compound

This compound represents the "head" and "linker" regions of Sorafenib. Its structural role is precise:

  • The Urea Linker: Forms a bidentate hydrogen bond with the conserved Glutamate (Glu) and Aspartate (Asp) of the DFG motif in the kinase activation loop.

  • The Phenyl Ring: Occupies the hydrophobic pocket adjacent to the ATP binding site.

Binding Modes: Type I vs. Type II

The distinction between these inhibitors is conformational selection.[1]

  • Type I (e.g., Vemurafenib): Binds the active (DFG-in) conformation.[2] High affinity for the constitutively active BRAF V600E monomer.

  • Type II (e.g., Sorafenib/Urea-based): Binds the inactive (DFG-out) conformation.[3] The urea moiety sterically clashes with the DFG phenylalanine, forcing the activation loop into an inhibitory state.

RAF_Binding_Modes RAF_Active RAF Kinase (Active) DFG-in / αC-helix-in RAF_Inactive RAF Kinase (Inactive) DFG-out / αC-helix-out RAF_Active->RAF_Inactive Conformational Equilibrium Type1_Inhibitor Type I Inhibitor (Vemurafenib) Type1_Inhibitor->RAF_Active Stabilizes Active State Type2_Fragment Urea Pharmacophore (1-(4-Chloro...urea)) Type2_Fragment->RAF_Inactive Weak H-Bonding Type2_Drug Optimized Type II (Sorafenib) Type2_Drug->RAF_Inactive High Affinity (Allosteric Lock)

Figure 1: Mechanism of Type I vs. Type II Inhibition.[1][2][3][4][5][6][7][8] The urea moiety is essential for locking the kinase in the inactive (Red) state.

Comparative Performance Data

The following data synthesizes biochemical potency (IC50) across the inhibitor classes. Note the dramatic shift in potency when the urea pharmacophore is optimized into Sorafenib.

Compound ClassRepresentative AgentTarget BindingBRAF V600E IC50CRAF IC50Cellular Activity (A375)
Pharmacophore This compoundDFG-out (Weak)> 10 µM> 10 µMInactive
Type II Inhibitor Sorafenib (Nexavar)DFG-out (Strong)~38 nM~6 nM~3-5 µM (GI50)
Type I Inhibitor Vemurafenib (Zelboraf)DFG-in (Active)~31 nM~48 nM~0.3 µM (GI50)
Next-Gen Type II RegorafenibDFG-out (Strong)~19 nM~2.5 nM~1-2 µM (GI50)

*Note: The fragment alone lacks the hydrophobic "tail" required to occupy the allosteric pocket, resulting in negligible inhibition at physiological concentrations compared to the full drug.

The "Paradoxical Activation" Phenomenon[9][10][11]

A critical consideration for researchers using urea-based inhibitors is Paradoxical Activation . In cells with wild-type BRAF and mutant RAS (e.g., KRAS-mutant lung cancer), binding of an inhibitor to one RAF monomer can induce dimerization and transactivation of the drug-free partner.

  • Urea-based (Type II): Can activate ERK signaling in RAS-mutant cells if the concentration is sub-saturating.

  • Vemurafenib (Type I): Causes stronger paradoxical activation in non-V600E cells compared to Type II inhibitors, making it contraindicated in RAS-mutant tumors.

Paradoxical_Activation RAS_Mutant RAS (Mutant) GTP-Bound RAF_Monomer RAF Monomer RAS_Mutant->RAF_Monomer Recruits RAF_Dimer RAF Dimer (One protomer inhibited) RAF_Monomer->RAF_Dimer Dimerization Inhibitor Inhibitor (Sub-saturating) Inhibitor->RAF_Dimer Binds 1st Protomer MEK_ERK MEK/ERK Hyper-activation RAF_Dimer->MEK_ERK Transactivation of 2nd Protomer

Figure 2: Pathway of Paradoxical Activation. Inhibitor binding promotes dimerization, leading to signal amplification in RAS-mutant contexts.

Experimental Protocols

To validate the efficacy of the urea pharmacophore vs. optimized inhibitors, the following protocols are recommended.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine IC50 against recombinant BRAF V600E.

  • Reagents:

    • Recombinant BRAF V600E (0.2 ng/µL).

    • Substrate: MEK1 (inactive) or fluorescent peptide.

    • ATP (at Km, typically 10-50 µM).

    • Compounds: this compound (dissolved in DMSO).

  • Workflow:

    • Prepare 3-fold serial dilutions of the urea compound (Start: 100 µM) and Sorafenib (Start: 1 µM).

    • Incubate Kinase + Compound for 15 mins at RT.

    • Add ATP + Substrate mixture. Incubate 60 mins.

    • Add Detection Reagents (Eu-labeled antibody).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Cellular Western Blot (Paradoxical Activation Check)

Objective: Observe pERK elevation in KRAS-mutant cells (e.g., A549).

  • Cell Culture: Seed A549 cells (KRAS G12S) in 6-well plates.

  • Treatment:

    • Treat with Vehicle (DMSO).

    • Treat with Sorafenib (1 µM, 5 µM, 10 µM).

    • Treat with Vemurafenib (0.1 µM, 1 µM).

  • Lysis: Harvest after 1 hour using RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK.

  • Expected Result:

    • Vemurafenib: Significant increase in pERK levels (Paradoxical Activation).

    • Sorafenib: Moderate pERK increase at low doses; inhibition at high doses.

References

  • Wan, P.T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.

  • Wilhelm, S.M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109.

  • Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464, 431–435.

  • PubChem Compound Summary. this compound (CID 17925049).[9]

Sources

A Researcher's Guide to the Cross-Reactivity Profile of Sorafenib (1-(4-Chloro-3-(trifluoromethyl)phenyl)urea)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise interaction of a small molecule with its intended targets—and just as importantly, its unintended ones—is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, the core chemical structure of the multi-kinase inhibitor, Sorafenib .

Marketed as Nexavar®, Sorafenib is a cornerstone therapy for several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1] Its efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation and angiogenesis. This is achieved by targeting key serine/threonine and receptor tyrosine kinases. However, the clinical utility and toxicity profile of any kinase inhibitor are intrinsically linked to its selectivity.

This guide will objectively compare Sorafenib's performance against a key structural analog and clinical alternative, Regorafenib . We will delve into supporting experimental data from industry-standard profiling techniques to provide a clear perspective on its selectivity and potential off-target liabilities.

The Dual-Pronged Mechanism of Action: Proliferation and Angiogenesis

Sorafenib's therapeutic effect is primarily attributed to its inhibition of two critical signaling cascades:

  • The RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and survival. Sorafenib potently inhibits RAF-1 and B-RAF kinases, disrupting downstream signaling and curbing tumor growth.[2][3]

  • Receptor Tyrosine Kinases (RTKs) in Angiogenesis: Sorafenib targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[2][3] These receptors are crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

This dual inhibition is a powerful strategy in cancer therapy. However, the structural similarities within the human kinome present a significant challenge, making off-target interactions a critical consideration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR GrowthFactors Growth Factors GrowthFactors->RAS

Figure 1: Simplified signaling pathway showing the dual inhibitory action of Sorafenib.

Comparative Cross-Reactivity Profiling: Sorafenib vs. Regorafenib

Regorafenib is another oral multi-kinase inhibitor, structurally similar to Sorafenib, but with a broader kinase inhibition profile.[4] A direct comparison of their selectivity is crucial for understanding their respective therapeutic windows and potential for adverse effects. While both compounds target the RAF/MEK/ERK and VEGFR/PDGFR pathways, the subtle differences in their interaction with the wider kinome can have significant clinical implications.[3]

Biochemical Kinase Selectivity

The most direct method for assessing cross-reactivity is through large-panel kinase screening, which measures the binding affinity (often expressed as the dissociation constant, Kd) or inhibitory activity (IC50) of a compound against hundreds of kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50/Kd in nM)

Kinase TargetSorafenib (nM)Regorafenib (nM)Primary Pathway
VEGFR1 -13 (IC50)Angiogenesis
VEGFR2 90 (IC50)4.2 (IC50)Angiogenesis
VEGFR3 20 (IC50)46 (IC50)Angiogenesis
PDGFRβ 57 (IC50)22 (IC50)Angiogenesis
c-KIT -7 (IC50)Oncogenesis
RET -1.5 (IC50)Oncogenesis
RAF-1 6 (IC50)2.5 (IC50)Proliferation
B-RAF 22 (IC50)-Proliferation
B-RAF (V600E) 38 (IC50)-Proliferation
TIE2 -290 (Kd)Angiogenesis
FGFRs -270-650 (Kd)Angiogenesis

Data compiled from multiple sources.[2][5][6] Direct comparison is most accurate when assays are performed under identical conditions.

From the data, it is evident that Regorafenib exhibits more potent inhibition of several key angiogenic kinases, including VEGFR2, and has a broader spectrum of activity that includes TIE2 and FGFRs.[4][5] This expanded target profile may contribute to its efficacy in Sorafenib-resistant tumors but could also lead to a different off-target toxicity profile.

Experimental Methodologies for Profiling Cross-Reactivity

To ensure scientific integrity, the methods used to generate cross-reactivity data must be robust and well-validated. Here, we detail two gold-standard techniques.

KINOMEscan® Competition Binding Assay

This is a high-throughput method to determine the binding affinities of a compound against a large panel of kinases. The principle is based on a competition assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.[7] A lower amount of bound kinase indicates stronger competition from the test compound.

cluster_assay KINOMEscan® Assay Principle start Start step1 Immobilized Ligand (on solid support) start->step1 step2 Add DNA-tagged Kinase + Test Compound (Sorafenib) step1->step2 step3 Incubate to allow competitive binding step2->step3 step4 Wash to remove unbound components step3->step4 step5 Quantify bound kinase via qPCR of DNA tag step4->step5 end Determine Kd step5->end

Figure 2: Workflow of the KINOMEscan® competition binding assay.

Detailed Protocol for KINOMEscan®:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand for 30 minutes at room temperature. The beads are then washed and blocked to prevent non-specific binding.[8]

  • Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test compound (e.g., Sorafenib) are combined in a binding buffer in a multi-well plate. Reactions are typically incubated for 1 hour at room temperature with shaking to reach equilibrium.[8]

  • Washing: The beads are washed to remove unbound kinase and test compound.[8]

  • Elution and Quantification: The bound kinase is eluted from the beads. The concentration of the DNA tag in the eluate, which is proportional to the amount of bound kinase, is measured by qPCR.[8]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by testing a serial dilution of the compound to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a more physiologically relevant context—within intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of target proteins. When a protein binds to a ligand, its melting temperature (Tm) generally increases.

cluster_cetsa CETSA Workflow start Start step1 Treat intact cells with Sorafenib or vehicle (DMSO) start->step1 step2 Heat cell aliquots to a range of temperatures step1->step2 step3 Lyse cells and separate soluble vs. aggregated proteins by centrifugation step2->step3 step4 Collect supernatant (soluble fraction) step3->step4 step5 Analyze protein levels in supernatant by Western Blot step4->step5 end Generate Melt Curve step5->end

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA) with Western Blot detection.

Detailed Protocol for CETSA with Western Blot:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound (e.g., Sorafenib) or vehicle control (DMSO) for a specified time (e.g., 2 hours) to allow for cell penetration and target binding.[9]

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 37°C to 64°C) using a thermal cycler. Immediately cool the tubes to room temperature.[9]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation and Western Blotting: Carefully collect the supernatant, which contains the soluble, stabilized proteins. Denature the samples by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific primary antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to the right for the drug-treated sample indicates target stabilization and therefore, engagement.

Discussion: Balancing Efficacy and Off-Target Effects

The cross-reactivity profile of a kinase inhibitor is a double-edged sword. While a broader profile, as seen with Regorafenib, may offer advantages in overcoming resistance, it can also lead to a higher incidence of off-target toxicities.[4]

Common adverse events associated with both Sorafenib and Regorafenib, such as hand-foot skin reaction, diarrhea, and hypertension, are often considered "on-target" effects resulting from the inhibition of kinases like VEGFR and PDGFR in healthy tissues.[11] However, a comprehensive understanding of the full kinome interaction profile is essential for predicting and managing less common or unexpected toxicities.

For the researcher, the choice between Sorafenib and a broader-spectrum alternative like Regorafenib depends on the specific biological question being addressed. For studies focused on the roles of RAF and VEGFR signaling, Sorafenib may be a more specific tool. Conversely, if the goal is to overcome resistance or target a wider range of angiogenic pathways, Regorafenib might be more appropriate. The data and protocols presented in this guide provide a framework for making these informed decisions and for designing rigorous experiments to further probe the complex pharmacology of these important anti-cancer agents.

References

  • Bruix, J., et al. (2017). Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 389(10064), 56-66. Available at: [Link]

  • Kudo, M. (2018). Novel approaches for molecular targeted therapy against hepatocellular carcinoma. Hepatology Research, 48(10), 783-800. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Sorafenib Tosylate and Regorafenib: Mechanisms of Action and Preclinical Efficacy. BenchChem Technical Guides.
  • Heo, Y. A., & Syed, Y. Y. (2018). Regorafenib: A Review in Hepatocellular Carcinoma. Drugs, 78(1), 113-120. Available at: [Link]

  • Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 28, 2026, from [Link]

  • Bio-protocol. (2025). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(7), e1010726. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Available at: [Link]

  • Abou-Alfa, G. K., et al. (2018). Cabozantinib in Patients with Advanced and Progressing Hepatocellular Carcinoma. New England Journal of Medicine, 379(1), 54-63. Available at: [Link]

  • Open-i. (n.d.). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. Retrieved January 28, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100-2122. Available at: [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved January 28, 2026, from [Link]

  • Howes, J. M., et al. (2020). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(8), 1081-1089. Available at: [Link]

  • Grothey, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312. Available at: [Link]

  • Takeda, H., et al. (2019). Regorafenib dose-optimisation in patients with refractory metastatic colorectal cancer (ReDOS): a randomised, multicentre, open-label, phase 2 study. The Lancet Oncology, 20(8), 1108-1118. Available at: [Link]

  • Al-Shahrour, F., et al. (2017). The cellular thermal shift assay for evaluating drug target interactions in cells. Methods in Molecular Biology, 1647, 1-17. Available at: [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 28, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 28, 2026, from [Link]

Sources

Orthogonal Methods to Validate 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for several blockbuster kinase inhibitors (e.g., Sorafenib , Regorafenib ) and potent Soluble Epoxide Hydrolase (sEH) inhibitors. Its primary mechanism of action relies on the urea moiety acting as a hydrogen bond donor-acceptor pair, capable of engaging the "DFG-out" allosteric pocket in kinases or the catalytic aspartate in hydrolases.

Validating the binding of this fragment requires a rigorous orthogonal approach because urea derivatives are prone to non-specific aggregation and solubility-limited artifacts . This guide outlines a multi-tiered validation strategy designed to distinguish bona fide target engagement from promiscuous behavior.

Part 1: The Binding Mechanism & Validation Strategy

To validate binding, one must understand how this molecule interacts.

  • In Kinases (e.g., BRAF, VEGFR): This urea fragment binds to the inactive (DFG-out) conformation, forming a critical H-bond bridge between the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

  • In sEH: The urea carbonyl accepts a proton from a Tyrosine, while the NH groups donate H-bonds to the catalytic Aspartate, mimicking the transition state of epoxide hydrolysis.

Strategic Workflow

The validation process moves from high-throughput screening to structural confirmation.

ValidationWorkflow Compound This compound TSA 1. Thermal Shift (DSF) (Screening & Stability) Compound->TSA Primary Screen SPR 2. SPR / GCI (Kinetics & Stoichiometry) TSA->SPR Hit Confirmation SPR->Compound Solubility Check NMR 3. Ligand-Observed NMR (Epitope Mapping) SPR->NMR Exclude Aggregates XRay 4. X-ray Crystallography (Definite Structure) NMR->XRay Structural Proof

Figure 1: Stepwise orthogonal validation workflow ensuring false positives (aggregates) are filtered out before structural biology.

Part 2: Detailed Experimental Protocols

Method 1: Differential Scanning Fluorimetry (DSF/TSA)

Objective: Detect binding via thermal stabilization of the target protein. Why this method? Type II kinase inhibitors (which this urea mimics) often induce significant thermal shifts (


C) by locking the protein in a compact, inactive conformation.

Protocol:

  • Protein Prep: Dilute target kinase (e.g., BRAF kinase domain) to 2–5 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye: Add SYPRO Orange at 5x final concentration.

  • Compound: Titrate this compound from 10 µM to 100 µM. Note: Include a DMSO-only control.

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the fluorescence curve. A 
    
    
    
    C is considered a valid hit.

Critical Control: Urea compounds can destabilize proteins at high concentrations. If the


decreases, check for denaturation rather than specific binding.
Method 2: Surface Plasmon Resonance (SPR)

Objective: Quantify binding affinity (


) and kinetics (

,

). Why this method? Crucial for distinguishing "sticky" non-specific binding (square wave, non-saturable) from specific 1:1 binding.

Protocol:

  • Sensor Chip: Immobilize target protein (e.g., sEH or p38 MAPK) via biotin-streptavidin capture (avoid amine coupling if the urea interacts near Lysines).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 3% DMSO .

    • Expert Insight: This specific urea is hydrophobic. You must match DMSO concentrations exactly in the running buffer and sample to avoid "bulk shift" artifacts.

  • Titration: Inject compound in a multi-cycle kinetic series (e.g., 0.1 µM to 50 µM).

  • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations (crucial for fast-on/fast-off fragment binders).

  • Data Fit: Fit to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       should match theoretical 
      
      
      
      based on MW ratio. If
      
      
      is >120% of theoretical, suspect aggregation.
Method 3: Saturation Transfer Difference (STD) NMR

Objective: Map the specific atoms of the urea molecule interacting with the protein. Why this method? It is the ultimate filter for aggregation. Aggregates appear as broad, non-specific signals; specific binders show sharp STD signals.

Protocol:

  • Sample: 10 µM Protein + 500 µM Compound (1:50 ratio) in

    
     buffer.
    
  • Pulse Sequence: Apply on-resonance irradiation (e.g., -0.5 ppm, targeting protein methyls) and off-resonance control (30 ppm).

  • Acquisition: Record 1D

    
     spectra.
    
  • Result: Subtract On from Off. Signals appearing in the difference spectrum correspond to protons in close contact (

    
    ) with the protein surface.
    
    • Specific Signal: Expect strong STD signals for the aromatic protons of the 4-chloro-3-trifluoromethyl ring, confirming this hydrophobic moiety is buried in the pocket.

Part 3: Comparative Analysis

FeatureSPR (Biophysical)TSA (Thermodynamic)STD-NMR (Structural)
Primary Output

,

,


(Stability)
Epitope Map (Binding pose)
Throughput MediumHighLow
Material Usage Low (<50 µg protein)Low (<20 µg protein)High (>2 mg protein)
Sensitivity High (mM to pM)Medium (requires stabilization)Low (mM to µM only)
False Positive Risk Moderate (stickiness)High (denaturation)Low (detects aggregation)

Part 4: Mechanistic Visualization

The following diagram illustrates the specific "Type II" binding mode this urea fragment facilitates in kinases, which is the structural basis for the validation signals observed in the methods above.

BindingMechanism cluster_Kinase Kinase DFG-Out Conformation Urea Urea Linker (Donor/Acceptor) Glu Glu (αC-Helix) Urea->Glu H-Bond (NH donor) Asp Asp (DFG Motif) Urea->Asp H-Bond (NH donor) Pocket Hydrophobic Pocket (Allosteric Site) Ring 3-CF3-4-Cl-Phenyl Ring Ring->Pocket Van der Waals / Hydrophobic

Figure 2: Molecular interaction map showing the critical H-bond network (Urea to Glu/Asp) and hydrophobic burial (Phenyl ring) that stabilizes the DFG-out kinase conformation.

References

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.

    • Foundational paper describing the Type II binding mode of Sorafenib (containing the urea fragment) to BRAF.
  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808.

    • Authoritative review on urea-based inhibitors for sEH, detailing the structure-activity rel
  • Hubbard, R. E., & Murray, J. B. (2011). Fragment-based drug discovery. Methods in Enzymology, 493, 509-531.

    • Standard reference for validating low-affinity fragments (like this urea) using SPR and NMR.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.

    • The definitive protocol for Thermal Shift Assays (TSA/DSF).

Technical Benchmarking: The N-[4-Chloro-3-(trifluoromethyl)phenyl]urea Scaffold vs. Clinical KDR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Test Article: N-[4-Chloro-3-(trifluoromethyl)phenyl]urea (referred to herein as CTPU-Fragment ). Classification: Type II Kinase Inhibitor Pharmacophore (DFG-out binder). Context: The CTPU moiety is the critical hydrogen-bonding "anchor" found in the clinical multi-kinase inhibitors Sorafenib and Regorafenib .

This guide benchmarks the intrinsic performance of the CTPU core against fully optimized clinical standards (Sorafenib, Sunitinib, and Cabozantinib). While CTPU provides the essential structural motif for binding the inactive (DFG-out) conformation of VEGFR2 (KDR), experimental data confirms that without the "tail" region (e.g., the N-methylpicolinamide moiety in Sorafenib), the fragment exhibits significantly reduced potency and selectivity. This guide outlines the mechanistic rationale, comparative IC50 data, and validated protocols for assessing this scaffold.

Part 1: The Competitor Landscape

The Test Article: CTPU-Fragment
  • Role: Structural Pharmacophore / Fragment.

  • Mechanism: Forms a dual hydrogen bond with the conserved Glu885 (αC-helix) and Asp1046 (DFG motif) in the KDR allosteric pocket.

  • Limitation: Lacks the hydrophobic "tail" required to occupy the allosteric hydrophobic pocket, resulting in rapid off-rates and micromolar (µM) rather than nanomolar (nM) potency when tested in isolation.

The Gold Standards (Benchmarks)
  • Sorafenib (Nexavar): The direct parent compound. It utilizes the CTPU anchor but adds a central phenyl ring and a pyridine-carboxamide tail to stabilize the kinase in the inactive conformation.

  • Sunitinib (Sutent): A Type I inhibitor (ATP-competitive). It binds the active DFG-in conformation, providing a distinct functional contrast to the CTPU mode of action.

  • Cabozantinib: A next-generation Type II inhibitor with extended spectrum (MET/VEGFR2), used here as a high-potency benchmark.

Part 2: Mechanistic Logic & Signaling Pathway

The efficacy of CTPU-based inhibitors relies on trapping VEGFR2 in the DFG-out conformation. The urea nitrogen atoms function as hydrogen bond donors.

Diagram 1: VEGFR2 (KDR) Signaling & Inhibition Nodes

This diagram illustrates the VEGF signaling cascade and the distinct binding modes of the Test Article (Type II) vs. Sunitinib (Type I).

KDR_Signaling cluster_binding Inhibition Mechanisms VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (KDR) Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PLCg PLCγ / PKC VEGFR2->PLCg RAF RAF / MEK / ERK (Proliferation) VEGFR2->RAF PI3K PI3K / AKT (Survival) VEGFR2->PI3K Type1 Sunitinib (Type I: ATP Competitive) Type1->VEGFR2 Blocks Active Site Type2 CTPU / Sorafenib (Type II: DFG-out Allosteric) Type2->VEGFR2 Locks Inactive Conf. Response Angiogenesis & Cell Proliferation RAF->Response PI3K->Response

Caption: VEGFR2 signaling cascade showing the distinct intervention points of Type I (ATP-competitive) and Type II (Allosteric/DFG-out) inhibitors.

Part 3: Comparative Performance Data

The following data aggregates biochemical (Enzymatic) and Cellular (HUVEC) potency. Note the significant "Potency Jump" achieved when the CTPU fragment is optimized into Sorafenib.

CompoundClassKDR (VEGFR2) IC50 (Biochemical)HUVEC Proliferation IC50 (Cellular)Binding Mode
CTPU-Fragment Fragment> 10 µM (Est.)*> 50 µM (Inactive)Type II (Weak Anchor)
Sorafenib Type II90 nM 200 - 400 nM Type II (Optimized)
Sunitinib Type I10 - 25 nM 40 - 80 nM Type I (ATP Mimetic)
Cabozantinib Type II0.035 nM < 10 nM Type II (Extended)

*Note: The CTPU fragment alone acts as a weak binder. In fragment-based drug discovery (FBDD), it is considered a "hit" with high ligand efficiency but low total binding energy until linked to a hydrophobic tail.

Part 4: Experimental Protocols

To validate the CTPU scaffold against these benchmarks, you must employ a Self-Validating System . The protocols below utilize Z'-factor controls to ensure assay robustness.

Protocol A: Biochemical Kinase Assay (TR-FRET / LanthaScreen)

Rationale: Measures direct binding affinity without cellular membrane permeability variables.

Reagents:

  • Recombinant Human KDR (catalytic domain).

  • Tracer: Europium-anti-phosphotyrosine antibody.

  • Substrate: Poly-Glu-Tyr (4:1).[1]

  • ATP (at K_m apparent, typically 10 µM).

Workflow:

  • Preparation: Dilute CTPU and Sorafenib in 100% DMSO (Top conc: 10 mM). Serial dilute 1:3.

  • Reaction Mix: In a 384-well white plate, add:

    • 2.5 µL Inhibitor (4x final conc, <1% DMSO final).

    • 2.5 µL KDR Enzyme (Optimized to linear range).

    • 2.5 µL Substrate/ATP Mix.

  • Incubation: 60 minutes at Room Temp (20-25°C).

  • Detection: Add 10 µL EDTA/Eu-Antibody mix to quench kinase activity and bind phosphorylated substrate.

  • Read: Measure TR-FRET (Ex 340nm, Em 615nm/665nm) after 1 hour equilibration.

Protocol B: HUVEC Proliferation Assay (Cellular)

Rationale: Validates if the compound can penetrate the cell membrane and inhibit VEGF-driven growth.

Workflow Diagram:

HUVEC_Protocol Seed Seed HUVECs (3k cells/well) Collagen I Coated Starve Serum Starvation (24h, 0.5% FBS) Sync Cell Cycle Seed->Starve Treat Add Inhibitor + VEGF (50 ng/mL) Starve->Treat Incubate Incubate 72 Hours Treat->Incubate Detect Add Resazurin or CCK-8 Read Fluorescence Incubate->Detect

Caption: Step-by-step workflow for the VEGF-stimulated HUVEC proliferation assay.

Detailed Steps:

  • Seeding: Seed 3,000 HUVECs/well in 96-well collagen-coated plates using EGM-2 media. Allow attachment (24h).

  • Starvation (Critical Step): Aspirate media.[2] Wash with PBS.[2] Add Basal Media (EBM-2) + 0.5% FBS (no growth factors) for 24 hours. This synchronizes cells and lowers background noise.

  • Induction & Treatment:

    • Replace media with EBM-2 + 2% FBS + 50 ng/mL VEGF165 .

    • Immediately add CTPU or Benchmarks (Serial dilutions).

    • Control 1 (Max): VEGF only + DMSO.

    • Control 2 (Min): No VEGF + DMSO.

  • Readout: After 72h, add AlamarBlue or CCK-8. Incubate 4h. Read fluorescence/absorbance.

  • Calculation: Normalize to Max/Min controls to calculate % Inhibition.

Part 5: Analysis & Interpretation

When analyzing the CTPU fragment against Sorafenib:

  • The "Tail" Effect: You will likely observe that CTPU is 100-1000x less potent than Sorafenib. This validates the "Fragment-Growing" hypothesis—the urea anchors the molecule, but the hydrophobic tail (the pyridine ring in Sorafenib) is required to displace the "DFG-phenyl" and stabilize the inactive conformation.

  • Solubility Warning: The CTPU fragment is highly lipophilic (cLogP ~3.5). Ensure DMSO concentrations do not exceed 0.5% in cell assays, as this can cause artifacts mimicking inhibition.

  • Specificity: While Sorafenib is a multi-kinase inhibitor (RAF/VEGFR/PDGFR), the CTPU fragment alone is less selective. It may show activity against other kinases with accessible DFG-out pockets (e.g., p38 MAP kinase).

References
  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. (Describes the Type II binding mode relevant to the urea scaffold).

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.

  • Jiao, Y., et al. (2016).[3] "Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors." Medicinal Chemistry.

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit Protocol." BPS Bioscience.[1]

Sources

A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 vs. Urea-Based Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pivotal small-molecule inhibitors of the NLRP3 inflammasome: the well-characterized tool compound MCC950 and the emerging class of urea-based inhibitors, exemplified by compounds such as 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea and its derivatives. We will delve into their mechanisms of action, comparative efficacy, and the experimental frameworks required for their robust evaluation.

Introduction: The NLRP3 Inflammasome - A Key Target in Inflammatory Disease

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in host defense.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC. This platform facilitates the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (IL-1β) and pro-IL-18 into their mature, active forms.[4][5] Caspase-1 also cleaves Gasdermin-D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[4]

While essential for immunity, aberrant NLRP3 activation is a key driver in a multitude of chronic inflammatory and autoimmune diseases, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][7][8][9] This central role in pathology has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.[5][6]

The Competitors: A Profile

MCC950 (CP-456,773): The Benchmark Inhibitor MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[10] It has been extensively validated in numerous preclinical disease models and is widely used as a tool compound to probe the function of the NLRP3 pathway.[11][12][13] Despite its preclinical success, clinical development of MCC950 was halted, reportedly due to observations of liver toxicity at higher doses, underscoring the need for alternative scaffolds with improved safety profiles.[6][14]

This compound and its Analogs: An Alternative Scaffold This class of compounds represents a distinct chemical scaffold being explored for NLRP3 inhibition. Urea-based derivatives are being investigated to identify novel inhibitors with potentially different binding modes, improved pharmacokinetic properties, and a better safety window. For this guide, we will draw comparative data from published urea-based inhibitors like LMT2368, which shares a similar core structure.[15][16]

Comparative Analysis: Mechanism, Potency, and Specificity

Mechanism of Action: Targeting the Engine of the Inflammasome

Both MCC950 and the urea-based inhibitors directly target the NLRP3 protein, but their precise interactions are key to their function. The central NACHT domain of NLRP3 possesses ATPase activity, which is essential for the conformational changes required for inflammasome assembly.[17]

  • MCC950: Mechanistic studies have conclusively shown that MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3.[1][10][14] This non-covalent interaction locks the NLRP3 protein in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization.[4][10][11] This inhibitory action is specific to both canonical and non-canonical NLRP3 activation pathways.[1]

  • Urea-based Inhibitors (e.g., LMT2368): These compounds also directly engage the NLRP3 NACHT domain. Biolayer interferometry studies with LMT2368, a closely related analog, have confirmed direct binding to this domain.[16] Molecular docking studies suggest that these interactions, while within the same general region as MCC950, may involve different or enhanced binding contacts, potentially influencing their activity and off-target profiles.[16]

cluster_NLRP3 NLRP3 Protein Domains cluster_binding Inhibitor Binding Site PYD PYD Domain (Recruits ASC) NACHT NACHT Domain (ATPase Activity & Oligomerization) LRR LRR Domain (Regulatory) WalkerB Walker B Motif MCC950 MCC950 MCC950->WalkerB Binds directly, prevents ATP hydrolysis Urea Urea-based Inhibitor (e.g., LMT2368) Urea->WalkerB Binds directly to NACHT domain

Caption: Inhibitor binding sites on the NLRP3 protein.

Performance and Efficacy: A Quantitative Look

The ultimate utility of an inhibitor is defined by its potency, selectivity, and safety. Below is a summary of reported data.

ParameterMCC950This compound Analog (LMT2368)
Target NLRP3NLRP3
Binding Domain NACHT (Walker B Motif)[10][14]NACHT Domain[16]
Potency (IC₅₀) 7.5 - 8.1 nM (IL-1β secretion)[18]0.8 µM (IL-1β secretion)[16]
Binding Affinity (Kᴅ) Not consistently reported in primary literature27.4 ± 1.2 μM[16]
Specificity Highly selective for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes[1]Selective for NLRP3 (data from analogs)
Known Off-Targets Carbonic Anhydrase 2[4][11]Not extensively reported; a key area for investigation.
Clinical Status Halted in Phase II trials due to potential liver toxicity[6][14]Preclinical

Expert Interpretation: While MCC950 demonstrates superior potency in cell-based assays (nanomolar vs. micromolar IC₅₀), the direct binding affinity reported for LMT2368 appears weaker. This discrepancy highlights the importance of using orthogonal assays. A compound's cellular potency is influenced by factors beyond direct binding, including cell permeability and stability, which may differ between scaffolds. The key differentiating factor remains the clinical safety profile. The off-target effects leading to the cessation of MCC950's clinical development create a clear opportunity for second-generation inhibitors like the urea-based class, provided they can demonstrate a cleaner safety profile.[6][14]

Experimental Protocols for Comparative Evaluation

To rigorously compare these or any novel NLRP3 inhibitors, a multi-tiered experimental approach is essential. The following protocols provide a framework for a self-validating system, moving from cellular activity to direct target engagement and finally to in vivo efficacy.

Protocol 1: Cellular NLRP3 Inhibition Assay

This assay is the cornerstone for determining a compound's functional potency in a relevant cellular context.

Causality: This protocol uses a two-signal model to mimic physiological NLRP3 activation.[2] Signal 1 (LPS) primes the system by upregulating transcription of NLRP3 and pro-IL-1β. Signal 2 (e.g., ATP or Nigericin) provides the ionic flux (potassium efflux) that triggers inflammasome assembly.[3] Measuring the downstream product (IL-1β) provides a direct, quantitative readout of inflammasome activity.

Step-by-Step Methodology:

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophage-like cells with PMA) in 96-well plates.

  • Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This upregulates pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-treat the primed cells with a serial dilution of the test inhibitor (e.g., MCC950 or urea-based analog) for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1-2 hours to trigger inflammasome assembly and activation.

  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

start Plate BMDM or THP-1 Cells prime Step 1: Prime with LPS (3-4 hours) start->prime inhibit Step 2: Add Inhibitor (Serial Dilution) prime->inhibit activate Step 3: Activate with ATP/Nigericin (1-2 hours) inhibit->activate collect Step 4: Collect Supernatant activate->collect measure Step 5: Measure IL-1β (ELISA) collect->measure end Calculate IC₅₀ measure->end

Caption: Workflow for the cellular NLRP3 inhibition assay.

Protocol 2: In Vivo Efficacy in a Model of NLRP3-Driven Disease

Translating in vitro findings to a living system is a critical step. A mouse model of spinal cord injury (SCI) is a well-established system where NLRP3-mediated inflammation contributes significantly to secondary injury and functional deficits.[12]

Causality: In SCI, initial mechanical damage (DAMP release) activates NLRP3 in microglia and infiltrating leukocytes. The resulting inflammation, driven by IL-1β, exacerbates tissue damage, limits repair, and worsens neurological outcomes.[12] An effective inhibitor should reduce this inflammatory cascade and improve functional recovery.

Step-by-Step Methodology:

  • Animal Model: Induce a moderate contusion spinal cord injury in adult C57BL/6 mice at the T9 vertebral level using a standardized impactor device.

  • Treatment Groups: Randomize mice into groups: (1) Vehicle control (e.g., saline/DMSO), (2) MCC950, and (3) Urea-based inhibitor.

  • Drug Administration: Administer the first dose of the inhibitor (e.g., via intraperitoneal injection) shortly after injury (e.g., 1 hour post-SCI) and continue dosing as per the compound's pharmacokinetic profile (e.g., once or twice daily for 7 days).

  • Functional Assessment: Evaluate locomotor recovery at regular intervals (e.g., 1, 3, 7, 14, 21, 28 days post-injury) using a standardized scale such as the Basso Mouse Scale (BMS).

  • Histological Analysis: At the study endpoint (e.g., 28 days), perfuse the animals and collect the spinal cord tissue. Perform histological staining (e.g., H&E for lesion volume, Luxol Fast Blue for white matter sparing) and immunohistochemistry for inflammatory markers (e.g., Iba1 for microglia, IL-1β).

  • Biochemical Analysis: Homogenize a separate cohort's spinal cord tissue at an early time point (e.g., 24 hours post-injury) to measure levels of IL-1β and other inflammatory cytokines by ELISA or qRT-PCR.[12]

  • Data Analysis: Compare BMS scores over time between groups using repeated measures ANOVA. Compare histological and biochemical data using t-tests or one-way ANOVA.

Summary and Future Outlook

The comparison between MCC950 and the emerging class of urea-based NLRP3 inhibitors encapsulates a classic drug development narrative: the evolution from a potent but flawed lead to next-generation candidates with potentially superior safety profiles.

  • MCC950 remains an indispensable research tool due to its high potency and specificity.[10][18] The data generated using MCC950 has been instrumental in validating NLRP3 as a therapeutic target across a wide range of diseases. However, its clinical limitations serve as a critical reminder of the importance of early and thorough off-target screening.[6][14]

  • This compound and its analogs offer a promising alternative scaffold. While the potency of early examples may be lower than MCC950 in cellular assays, the opportunity lies in medicinal chemistry optimization to enhance potency while designing out the liabilities observed with MCC950. The key challenge and focus for this class will be to demonstrate a clean off-target profile and improved therapeutic index in preclinical toxicology studies.

For researchers in the field, this comparative analysis underscores the necessity of a multifaceted approach to inhibitor validation. Relying solely on IC₅₀ values is insufficient. A robust evaluation must include direct target engagement assays, comprehensive specificity panels, and efficacy testing in relevant in vivo models to truly differentiate the next generation of NLRP3-targeted therapeutics.

References

  • Inhibiting the NLRP3 Inflammasome - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Coll, R. C., Robertson, A. A. B., Chae, J. J., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology. [Link]

  • A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. (2021). ACS Chemical Biology. [Link]

  • Nguyen, T. U., Kwon, S. J., Hurh, S., et al. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. Pharmaceutics. [Link]

  • LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. (n.d.). Dongguk University. [Link]

  • Jiao, Y., Huang, F., Xu, P., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry. [Link]

  • Mortezaee, K., Khanlarkhani, N., Beyer, C., & Zendedel, A. (2018). MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers in Cellular Neuroscience. [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. (n.d.). Molecules. [Link]

  • Khan, N., & Iqbal, D. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. [Link]

  • Marchetti, P., & Toldo, S. (2022). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences. [Link]

  • Gordon, J. C., Al-Beidh, F., & Bapat, A. (2021). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Chemical Biology. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2022). ResearchGate. [Link]

  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections. [Link]

  • NLRP3 inhibitors for tumor-driven inflammatory colitis. (2023). YouTube. [Link]

  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (n.d.). PMC. [Link]

  • Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. (n.d.). PubMed Central. [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. (2024). Frontiers in Immunology. [Link]

  • Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). NLRP3 inflammasome and its inhibitors: a review. PMC - NIH. [Link]

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (n.d.). Frontiers in Immunology. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). Frontiers in Immunology. [Link]

  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023). Oncology Times. [Link]

  • Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. (n.d.). Inflammation. [Link]

  • The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. (n.d.). Immunopathologia Persa. [Link]

  • Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. (n.d.). ResearchGate. [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. (2024). PMC - NIH. [Link]

  • (PDF) LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. (2025). ResearchGate. [Link]

  • Focus on the Role of NLRP3 Inflammasome in Diseases. (n.d.). MDPI. [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (2023). Spandidos Publications. [Link]

  • NLRP3 Inflammasome and Inflammatory Diseases. (n.d.). PMC - PubMed Central. [Link]

  • A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. (2021). PubMed. [Link]

  • Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials. (2023). PMC - PubMed Central. [Link]

  • Inhibiting the NLRP3 Inflammasome. (2020). MDPI. [Link]

  • 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. (n.d.). PubChem. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2011). PubMed. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (n.d.). MDPI. [Link]

  • Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (n.d.). PubMed. [Link]

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Technical Guide: Selectivity Profiling of the 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the selectivity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea across kinase families Content Type: Publish Comparison Guide

Executive Summary

This compound (referred to herein as CTPU-Scaffold ) represents a "privileged structure" in medicinal chemistry. It serves as the primary pharmacophore for two distinct biological mechanisms: Type II Kinase Inhibition (binding the DFG-out pocket) and Soluble Epoxide Hydrolase (sEH) Inhibition (mimicking the transition state).

For researchers utilizing this moiety—either as a standalone probe or a fragment within a larger library—distinguishing between its potent sEH inhibition, specific HRI (EIF2AK1) activation, and broad-spectrum kinase inhibition is critical. This guide provides the comparative data and experimental frameworks necessary to validate its selectivity profile.

Chemical Biology Profile: The "Selectivity Paradox"

The CTPU-Scaffold is chemically simple but biologically complex. Its selectivity is dictated by the presence or absence of a "hinge-binding" heterocycle.

FeatureBiological RoleMechanism
Standalone Urea sEH Inhibitor Binds the catalytic cavity of sEH; forms hydrogen bonds with Asp335. IC50: < 50 nM .
Standalone Urea HRI Activator Activates Heme-Regulated Inhibitor (EIF2AK1) via mitochondrial stress signaling. EC50: ~1–5 µM .
Urea + Heterocycle Type II Kinase Inhibitor The urea binds the Glu/Asp residues in the DFG-out pocket, while the heterocycle binds the ATP hinge (e.g., Sorafenib).

Critical Insight: As a standalone molecule, the CTPU-Scaffold is highly selective for sEH over the kinome . It generally lacks the affinity to inhibit kinases (IC50 > 10 µM) unless it is coupled to a hinge binder. However, it can induce functional kinase signaling (eIF2


 phosphorylation) via HRI activation, which is often mistaken for direct kinase off-target activity.
Comparative Analysis: Performance vs. Alternatives

This section compares the CTPU-Scaffold against standard benchmarks to contextualize its activity.

Table 1: Selectivity & Potency Comparison
CompoundPrimary TargetsEH IC50 (nM)RAF/VEGFR IC50 (nM)HRI ActivationUse Case
CTPU-Scaffold sEH / HRI 10 – 50 > 10,000 Yes (++++) sEH inhibition; HRI mechanistic probe.
Sorafenib Multi-Kinase ~15–306 – 90NoBroad-spectrum kinase inhibition (Oncology).
TPPU sEH (Specific) < 2> 10,000MinimalHighly potent, metabolically stable sEH tool.
BTdCPU HRI (Specific) > 1000> 10,000Yes (+++++)Specific HRI activation without sEH interference.
  • Sorafenib: Contains the CTPU motif. The addition of the N-methylpicolinamide ring shifts selectivity from sEH (though it retains some sEH activity) to high-affinity Kinase inhibition.

  • CTPU-Scaffold: Without the hinge binder, it is a "dead" kinase inhibitor but a potent sEH inhibitor.

Mechanistic Visualization

The following diagram illustrates the structural logic determining whether the urea acts as a kinase inhibitor, an sEH inhibitor, or an HRI activator.

G Start This compound (The Scaffold) Decision1 Is it coupled to a Hinge Binder (e.g., Pyridine)? Start->Decision1 Path_Kinase Type II Kinase Inhibition (e.g., Sorafenib) Decision1->Path_Kinase Yes Path_Standalone Standalone Urea Activity Decision1->Path_Standalone No Target_RAF Target: RAF / VEGFR / PDGFR Potency: High (nM) Mechanism: DFG-Out Binder Path_Kinase->Target_RAF Binds ATP Pocket + Allosteric Site Target_sEH Target: sEH (Soluble Epoxide Hydrolase) Potency: High (nM) Mechanism: Transition State Mimic Path_Standalone->Target_sEH Primary Target Target_HRI Target: HRI (EIF2AK1) Potency: Moderate (µM) Mechanism: Stress Activation Path_Standalone->Target_HRI Secondary Target (Stress Response)

Figure 1: Structural Activity Relationship (SAR) Logic Flow. The urea scaffold acts as a switch; its biological target is determined by the presence of an ATP-mimetic tail.

Experimental Protocols for Validation

To rigorously assess the selectivity of the CTPU-Scaffold in your specific system, use the following self-validating workflows.

Protocol A: Differentiating Kinase vs. sEH Activity

Objective: To confirm if observed effects are due to kinase inhibition or sEH modulation.

  • Preparation:

    • Prepare 10 mM stock of CTPU-Scaffold in DMSO.

    • Control 1: Sorafenib (Positive Kinase Control).

    • Control 2: TPPU (Positive sEH Control, Negative Kinase Control).

  • Assay 1: sEH Fluorometric Assay

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Method: Incubate recombinant human sEH (1 nM) with CTPU-Scaffold (0.1 – 1000 nM) for 5 mins. Add PHOME (50 µM).

    • Readout: Measure formation of 6-methoxy-2-naphthaldehyde (Ex: 330 nm, Em: 465 nm).

    • Validation Criterion: CTPU-Scaffold must show IC50 < 50 nM.

  • Assay 2: Kinase Binding (KINOMEscan or LanthaScreen)

    • Panel: RAF1, BRAF, p38

      
      , VEGFR2.
      
    • Method: Competition binding assay at 10 µM.

    • Validation Criterion: CTPU-Scaffold should show < 30% inhibition at 10 µM. If inhibition > 50% is observed, check for aggregation or compound precipitation (common with ureas).

Protocol B: Verifying HRI Activation (The "False Positive" Kinase Signal)

Objective: To determine if "kinase activity" is actually stress-induced HRI activation.

  • Cell System: HeLa or HepG2 cells.

  • Treatment:

    • Treat cells with CTPU-Scaffold (1, 5, 10 µM) for 4–6 hours.

    • Control: Thapsigargin (ER stress inducer, positive control).

  • Western Blot Analysis:

    • Primary Marker: Phospho-eIF2

      
       (Ser51).
      
    • Downstream Marker: ATF4 or CHOP expression.

    • Negative Control: Total eIF2

      
      .
      
  • Interpretation:

    • If p-eIF2

      
       increases without broad kinase inhibition (from Protocol A), the molecule is acting as an HRI Activator , not a kinase inhibitor.
      
Workflow Visualization

Workflow Sample Test Compound: CTPU-Scaffold Step1 Step 1: sEH Assay (PHOME Substrate) Sample->Step1 Result1_High IC50 < 50 nM (Potent sEH Inhibitor) Step1->Result1_High Result1_Low IC50 > 1 µM (Inactive) Step1->Result1_Low Step2 Step 2: Kinase Panel (10 µM Screen) Result1_High->Step2 Result2_Clean < 30% Inhibition (Clean Profile) Step2->Result2_Clean Result2_Dirty > 50% Inhibition (Off-Target/Aggregator) Step2->Result2_Dirty Step3 Step 3: Western Blot (p-eIF2α) Result2_Clean->Step3 Conclusion Final Classification: sEH Inhibitor + HRI Activator Step3->Conclusion Positive p-eIF2α

Figure 2: Screening Decision Tree. A stepwise approach to filtering sEH potency from kinase noise.

References
  • Hwang, S. H., et al. (2013). "Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

  • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

  • Chen, T., et al. (2011). "Chemical genetics identify heme-regulated inhibitor kinase as a target for 1,3-diarylureas." Journal of Biological Chemistry. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Burton, G., et al. (2020). "The HRI branch of the integrated stress response selectively triggers mitophagy." Molecular Cell. Link

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